Cyclo(his-pro) TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2.C2HF3O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7;3-2(4,5)1(6)7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16);(H,6,7)/t8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCDSUBRJNLBB-OZZZDHQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cyclo(his-pro) TFA: An In-depth Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(his-pro), also known as histidyl-proline diketopiperazine, is an endogenous cyclic dipeptide with a growing body of research highlighting its significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and origins of Cyclo(his-pro), detailing its formation as a metabolite of thyrotropin-releasing hormone (TRH) and its presence in various biological systems and dietary sources. A major focus is placed on its biological activities, particularly its neuroprotective and anti-inflammatory effects mediated through the modulation of key signaling pathways, including NF-κB and Nrf2. This document also addresses the use of Cyclo(his-pro) as a trifluoroacetic acid (TFA) salt, a common formulation for research purposes. Detailed experimental protocols for the synthesis, in vitro, and in vivo evaluation of Cyclo(his-pro) are provided, alongside a compilation of quantitative data from relevant studies. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.
Discovery and Origin of Cyclo(his-pro)
Cyclo(his-pro) was first identified in the 1970s as an endogenous molecule in the brain.[1] It is structurally related to the hypothalamic thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2.[2][3]
Endogenous Formation: The primary endogenous origin of Cyclo(his-pro) is the enzymatic degradation of TRH.[3][4] The enzyme pyroglutamyl aminopeptidase cleaves the N-terminal pyroglutamic acid from TRH, yielding the linear dipeptide His-Pro-NH2. This dipeptide then undergoes a non-enzymatic intramolecular cyclization to form the stable diketopiperazine structure of Cyclo(his-pro). The presence of proline in the dipeptide imposes conformational constraints that favor this cyclization process.
Distribution in Biological Systems: Cyclo(his-pro) is not confined to the brain; it is found in various human body fluids and tissues, including blood, cerebrospinal fluid (CSF), semen, the spinal cord, and the gastrointestinal tract. Its presence has also been confirmed in the pancreatic islets of rats, suggesting a potential role in modulating pancreatic function.
Exogenous Sources: Beyond its endogenous production, Cyclo(his-pro) has been identified in a variety of common food sources. Protein-rich foods, particularly fish and fish products, are known to contain this bioactive peptide. The oral absorption of Cyclo(his-pro) from dietary sources may contribute to its circulating levels in the body and potentially exert biological effects.
Cyclo(his-pro) TFA Salt
For research and pharmaceutical applications, Cyclo(his-pro) is often supplied as a trifluoroacetic acid (TFA) salt. TFA is a common counterion used during the purification of synthetic peptides by high-performance liquid chromatography (HPLC).
The TFA salt form offers several practical advantages:
-
Enhanced Solubility: TFA salts generally improve the solubility of peptides in aqueous solutions, which is crucial for preparing stock solutions and for use in biological assays.
-
Stability and Handling: The salt form can enhance the stability and ease of handling of the lyophilized peptide powder.
It is important to note that the TFA counterion contributes to the total mass of the product. For most standard in vitro assays, the residual TFA is not expected to interfere with the results; however, for highly sensitive cellular or biochemical studies, its presence should be taken into consideration.
Biological Activities and Signaling Pathways
Cyclo(his-pro) exhibits a wide range of biological activities, with its neuroprotective and anti-inflammatory properties being the most extensively studied. These effects are primarily attributed to its ability to modulate the intricate cross-talk between the NF-κB and Nrf2 signaling pathways.
Anti-inflammatory Effects via NF-κB Inhibition
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.
Cyclo(his-pro) has been shown to inhibit the nuclear accumulation of NF-κB, thereby suppressing the inflammatory cascade. This inhibitory effect is mediated, at least in part, through the activation of the Nrf2 pathway.
Antioxidant and Cytoprotective Effects via Nrf2 Activation
Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes.
Cyclo(his-pro) is a potent activator of the Nrf2 signaling pathway. By promoting the nuclear translocation of Nrf2, Cyclo(his-pro) upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). The induction of these protective genes helps to mitigate oxidative stress and protect cells from damage.
Crosstalk between NF-κB and Nrf2 Signaling
The anti-inflammatory effects of Cyclo(his-pro) are intricately linked to its ability to activate Nrf2. The Nrf2-mediated induction of HO-1 plays a crucial role in suppressing NF-κB activation. This demonstrates a key mechanism by which Cyclo(his-pro) exerts its dual antioxidant and anti-inflammatory actions.
Quantitative Data
The following tables summarize the quantitative data from various studies on Cyclo(his-pro).
Table 1: In Vitro Activity of Cyclo(his-pro)
| Parameter | Cell Line | Concentration | Effect | Reference(s) |
| NF-κB Nuclear Translocation | PC12 | 50 µM | Inhibition | |
| Nrf2 Nuclear Translocation | PC12 | 50 µM | Increase | |
| GAPC1 Inhibition (IC50) | Purified enzyme | ~200 µM | Inhibition | |
| GAPDH Inhibition (IC50) | Purified enzyme | ~70 µM | Inhibition | |
| Cytoprotection | PC12 | 50 µM | Protection against paraquat-induced apoptosis |
Table 2: In Vivo Activity of Cyclo(his-pro)
| Model | Animal | Dose | Route of Administration | Effect | Reference(s) |
| TPA-induced Ear Edema | Mouse | 1.8 mg/ear | Topical | Reduction of edema |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of Cyclo(his-pro).
Synthesis of Cyclo(his-pro)
While a specific step-by-step protocol for the synthesis of Cyclo(his-pro) was not found in the provided search results, a general method for the solution-phase synthesis of cyclic dipeptides can be adapted. The process typically involves the coupling of protected amino acids to form a linear dipeptide, followed by deprotection and intramolecular cyclization.
General Workflow:
-
Protection of Amino Acids: Protect the reactive side chains and the N-terminus of L-histidine and the C-terminus of L-proline using appropriate protecting groups (e.g., Boc for the N-terminus, methyl ester for the C-terminus).
-
Dipeptide Coupling: Couple the protected L-histidine and L-proline using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole).
-
Deprotection: Selectively remove the protecting groups from the N- and C-termini of the linear dipeptide.
-
Cyclization: Induce intramolecular cyclization of the deprotected linear dipeptide, often by heating in a suitable solvent, to form the diketopiperazine ring of Cyclo(his-pro).
-
Purification: Purify the resulting Cyclo(his-pro) using techniques such as column chromatography and/or recrystallization. The final product can be converted to the TFA salt during HPLC purification.
PC12 Cell Culture and Treatment
The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a widely used model for neurobiological studies.
-
Cell Culture: Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: For experiments, seed PC12 cells onto collagen-coated plates at an appropriate density (e.g., 1 x 10^5 cells/mL).
-
Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Pre-treat the cells with the desired concentration of Cyclo(his-pro) (e.g., 50 µM) for a specified duration (e.g., 24 hours) before inducing cellular stress.
-
Induce cellular stress using agents such as paraquat (for oxidative stress) or lipopolysaccharide (LPS) (for inflammation) at predetermined concentrations and incubation times.
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol details the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
-
Cell Seeding: Seed PC12 cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with Cyclo(his-pro) and/or a pro-inflammatory stimulus as described in section 5.2.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65, diluted 1:400 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488, diluted 1:1000 in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm using image analysis software.
Nrf2 Activation Assay (Western Blot)
This protocol describes the detection of increased Nrf2 levels in the nucleus, indicative of its activation.
-
Cell Treatment and Lysis: Treat PC12 cells as described in section 5.2. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2, diluted 1:1000 in blocking buffer) overnight at 4°C. For a loading control, use an antibody against a nuclear protein such as Lamin B1.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry: Quantify the band intensities using densitometry software and normalize the Nrf2 signal to the loading control.
TPA-Induced Mouse Ear Edema Model
This in vivo model is used to assess the anti-inflammatory activity of topically applied compounds.
-
Animals: Use male Swiss mice (25-30 g).
-
Induction of Edema: Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone). Apply a specific amount of TPA (e.g., 2.5 µg in 20 µL) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.
-
Treatment: Prepare a solution of this compound in a suitable vehicle. Thirty minutes before TPA application, topically administer a specific dose of Cyclo(his-pro) (e.g., 1.8 mg in 20 µL) to the right ear.
-
Measurement of Edema: After a specific time (e.g., 4-6 hours) following TPA application, sacrifice the mice by cervical dislocation. Punch out circular sections (e.g., 6 mm diameter) from both the right (treated) and left (control) ears and weigh them.
-
Calculation of Edema Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of edema inhibition by the treatment is calculated using the following formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100
Conclusion
Cyclo(his-pro) is a naturally occurring cyclic dipeptide with well-documented neuroprotective and anti-inflammatory properties. Its discovery as a metabolite of TRH and its presence in various biological systems underscore its physiological relevance. The ability of Cyclo(his-pro) to modulate the NF-κB and Nrf2 signaling pathways provides a solid mechanistic basis for its therapeutic potential in a range of disorders characterized by inflammation and oxidative stress. The availability of Cyclo(his-pro) as a TFA salt facilitates its use in research settings. The experimental protocols and quantitative data presented in this guide offer a valuable resource for scientists and researchers in the fields of pharmacology, neuroscience, and drug development, enabling further exploration of the promising therapeutic applications of this intriguing molecule.
References
An In-depth Technical Guide to the Endogenous Synthesis of Cyclo(his-pro)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclo(his-pro) (CHP), also known as histidyl-proline diketopiperazine, is an endogenous cyclic dipeptide ubiquitously distributed throughout the central nervous system and other tissues and body fluids in mammals.[1][2][3] Possessing a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects, CHP has garnered significant interest as a potential therapeutic agent.[4][5] Its synthesis is intrinsically linked to the metabolism of Thyrotropin-releasing hormone (TRH). This guide provides a detailed overview of the core biosynthetic pathways of CHP, quantitative data on its presence, key signaling pathways it modulates, and detailed experimental protocols for its study.
Biosynthesis of Cyclo(his-pro)
The endogenous production of CHP is primarily understood to occur via the degradation of TRH, although evidence suggests the existence of alternative pathways.
Primary Pathway: TRH Degradation
The most well-characterized pathway for CHP formation involves a two-step process initiated by the enzymatic cleavage of TRH.
-
Enzymatic Cleavage: The process begins with the tripeptide TRH (pGlu-His-Pro-NH2). The enzyme Pyroglutamyl-peptidase II (PPII, EC 3.4.19.6), a membrane-bound metalloenzyme, specifically recognizes and hydrolyzes the peptide bond between the N-terminal pyroglutamyl (pGlu) residue and the adjacent histidine. This action releases the linear dipeptide, histidyl-proline (His-Pro). PPII is highly specific for TRH, making this a key regulatory step.
-
Spontaneous Cyclization: Following the enzymatic cleavage, the resulting His-Pro dipeptide undergoes a spontaneous, non-enzymatic intramolecular cyclization under physiological conditions to form the stable diketopiperazine structure of CHP. The inherent conformational constraints imposed by the proline residue's cyclic structure promote a cis-conformation of the peptide bond, which greatly facilitates this cyclization reaction.
References
- 1. Is all cyclo(His-Pro) derived from thyrotropin-releasing hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution and metabolism of cyclo (His-Pro): a new member of the neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cyclo(his-pro): An In-Depth Technical Guide to its Distribution in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(his-pro) (CHP), a cyclic dipeptide metabolite of Thyrotropin-Releasing Hormone (TRH), is an endogenous molecule with a significant and widespread presence in the central nervous system (CNS).[1] While initially identified as a product of TRH degradation, its distinct distribution and neuroactive properties suggest it is more than a mere byproduct, playing a potential role as a neurotransmitter or neuromodulator.[2] This technical guide provides a comprehensive overview of the distribution of CHP in the CNS, detailing its concentration in various brain regions, subcellular localization, and the experimental protocols used for its analysis. Furthermore, it elucidates the key signaling pathways through which CHP exerts its neuroprotective effects.
Data Presentation: Quantitative Distribution of Cyclo(his-pro) in the CNS
The concentration of Cyclo(his-pro) varies across different regions of the central nervous system in both humans and rats. The following tables summarize the quantitative data available, providing a comparative overview.
Table 1: Distribution of Cyclo(his-pro) in the Adult Human Brain [3]
| Brain Region | Cyclo(his-pro) Concentration (ng/mg protein) |
| Olfactory Bulbs | 0.180 |
| Cerebellar Hemisphere | 0.168 |
| Whole Hypothalamus | 0.105 |
| Hippocampus | 0.080 |
| Occipital Cortex | 0.079 |
| Pituitary Stalk-Median Eminence | 2.2 |
Table 2: Distribution of Cyclo(his-pro) in the Rat Brain
| Brain Region | Cyclo(his-pro) Concentration | Reference |
| Whole Brain | 35-61 pmols/brain | [2][4] |
| Extrahypothalamic Regions | Significantly increased with a low-protein diet |
Note: Direct comparative values in ng/mg protein for specific rat brain regions are not consistently available in the reviewed literature.
Experimental Protocols
The quantification and localization of Cyclo(his-pro) in the CNS rely on sensitive and specific methodologies. Below are detailed descriptions of the key experimental protocols cited in the literature.
Radioimmunoassay (RIA) for Cyclo(his-pro) Quantification
Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as CHP.
Principle: This method is based on the competitive binding of radiolabeled CHP and unlabeled CHP (from the sample) to a limited number of specific anti-CHP antibodies. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the amount of unlabeled antigen present in the sample.
Detailed Methodology:
-
Antibody Production: Specific antibodies against Cyclo(his-pro) are typically raised in rabbits by immunization with a CHP-thyroglobulin conjugate.
-
Radiolabeling: Synthetic Cyclo(his-pro) is radiolabeled, commonly with Iodine-125 (¹²⁵I), to serve as the tracer.
-
Sample Preparation:
-
Brain tissue is homogenized in a suitable buffer, such as perchloric acid, to extract the peptides.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is then typically purified using chromatographic techniques like gel filtration or ion-exchange chromatography to separate CHP from other interfering substances.
-
-
Assay Procedure:
-
A standard curve is generated using known concentrations of unlabeled synthetic Cyclo(his-pro).
-
In assay tubes, a fixed amount of anti-CHP antibody and radiolabeled CHP are incubated with either the standards or the prepared brain extracts.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The antibody-bound CHP is separated from the free CHP. This can be achieved by precipitation with a second antibody (e.g., goat anti-rabbit IgG) or by using charcoal to adsorb the free CHP.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: The concentration of Cyclo(his-pro) in the samples is determined by comparing the radioactivity measurements to the standard curve.
High-Performance Liquid Chromatography (HPLC) for Cyclo(his-pro) Quantification
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.
Principle: The sample is passed through a column packed with a stationary phase. A pumped mobile phase moves the sample through the column, and different components of the sample elute at different times based on their interaction with the stationary and mobile phases.
Detailed Methodology:
-
Sample Preparation: Similar to RIA, brain tissue is homogenized and extracted. The crude extract is then subjected to solid-phase extraction (SPE) for cleanup and concentration of CHP.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: The eluted CHP can be detected using ultraviolet (UV) absorbance at a specific wavelength or by mass spectrometry (MS) for higher specificity and sensitivity.
-
-
Quantification: The concentration of Cyclo(his-pro) is determined by comparing the peak area of the sample to that of a known standard.
Immunohistochemistry (IHC) for Localization of Cyclo(his-pro)
Immunohistochemistry allows for the visualization of the distribution and localization of specific antigens within tissue sections.
Principle: This technique utilizes the principle of antibodies binding specifically to antigens in biological tissues. The antibody-antigen interaction is visualized by tagging the antibody with a label, such as a fluorescent dye or an enzyme that catalyzes a color-producing reaction.
Detailed Methodology:
-
Tissue Preparation:
-
The animal is perfused with a fixative solution (e.g., 4% paraformaldehyde) to preserve the tissue structure.
-
The brain is dissected and post-fixed in the same fixative.
-
The fixed brain is then cryoprotected (e.g., in sucrose solution) and sectioned using a cryostat or microtome.
-
-
Staining Procedure:
-
The brain sections are washed and then incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
The sections are then incubated with a primary antibody specific for Cyclo(his-pro).
-
After washing, the sections are incubated with a secondary antibody that is conjugated to a fluorescent dye (for fluorescence microscopy) or an enzyme like horseradish peroxidase (HRP) (for chromogenic detection).
-
For fluorescent detection, the sections are counterstained with a nuclear stain (e.g., DAPI) and mounted. For chromogenic detection, a substrate is added to produce a colored precipitate.
-
-
Visualization: The stained sections are then examined under a microscope to determine the cellular and subcellular localization of Cyclo(his-pro).
Subcellular Fractionation for Analyzing Cyclo(his-pro) Distribution
Subcellular fractionation is a procedure to separate different cellular compartments.
Principle: This technique relies on differential centrifugation of a tissue homogenate. Larger and denser components pellet at lower centrifugal forces, while smaller and less dense components require higher forces.
Workflow for Brain Tissue Fractionation:
Caption: Subcellular fractionation workflow for brain tissue.
Each of these fractions can then be analyzed for Cyclo(his-pro) content using RIA or HPLC to determine its subcellular distribution. For instance, analysis of the synaptosomal fraction can reveal the presence of CHP at the synapse.
Signaling Pathways of Cyclo(his-pro) in the CNS
Cyclo(his-pro) has been shown to exert significant neuroprotective effects, primarily through the modulation of the Nrf2-NF-κB signaling pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation.
The Nrf2-NF-κB Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or signaling molecules like CHP, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Simultaneously, the transcription factor NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) plays a key role in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα (Inhibitor of kappa B alpha). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Cyclo(his-pro) has been shown to activate the Nrf2 pathway, which in turn inhibits the NF-κB pathway, creating a powerful anti-inflammatory and antioxidant effect.
Caption: Cyclo(his-pro) signaling pathway in neuroprotection.
Conclusion
Cyclo(his-pro) is a widely distributed neuropeptide in the central nervous system with significant potential as a neuroprotective agent. Its presence in various brain regions and its ability to modulate key signaling pathways involved in oxidative stress and inflammation highlight its importance in CNS function. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the distribution and therapeutic potential of this intriguing cyclic dipeptide. Future research focusing on the precise subcellular localization and the development of more specific analytical methods will undoubtedly provide deeper insights into the neurobiology of Cyclo(his-pro).
References
- 1. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution and metabolism of cyclo (His-Pro): a new member of the neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the presence of immunoreactive histidyl-proline diketopiperazine [cyclo (His-Pro)] in the adult human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific radioimmunoassay of cyclo (His-Pro), a biologically active metabolite of thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Cyclo(histidyl-proline) TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(histidyl-proline) (CHP), often utilized in its trifluoroacetate (TFA) salt form for enhanced stability and solubility, is an endogenous cyclic dipeptide with a remarkable spectrum of biological activities. As a metabolite of thyrotropin-releasing hormone (TRH), CHP exhibits pleiotropic effects, including neuroprotection, anti-inflammatory action, and modulation of glucose metabolism.[1][2][3][4] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders.[1] This technical guide provides a comprehensive overview of the biological activities of Cyclo(histidyl-proline) TFA, with a focus on its molecular mechanisms, quantitative data, and detailed experimental protocols relevant to its study.
Core Biological Activities and Mechanisms of Action
Cyclo(histidyl-proline) exerts its biological effects through multiple signaling pathways, primarily centered around the modulation of inflammation and oxidative stress.
Anti-inflammatory and Antioxidant Effects: The NF-κB and Nrf2 Axis
A significant body of evidence points to CHP's ability to suppress pro-inflammatory signaling while simultaneously enhancing the cellular antioxidant response. This is primarily achieved through its influence on the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
-
Inhibition of NF-κB Nuclear Translocation: CHP has been shown to inhibit the nuclear accumulation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and other inflammatory mediators. This inhibitory action helps to quell the inflammatory cascade.
-
Activation of the Nrf2 Pathway: CHP activates the Nrf2 signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
The interplay between these two pathways is crucial. The Nrf2-mediated induction of HO-1 can, in turn, suppress NF-κB signaling, creating a synergistic anti-inflammatory and antioxidant effect.
Neuroprotection
Cyclo(histidyl-proline) has demonstrated significant neuroprotective properties in various models of neuronal injury and neurodegenerative disease. Its neuroprotective mechanisms are multifaceted and include:
-
Attenuation of Oxidative Stress: By activating the Nrf2 pathway, CHP helps to mitigate oxidative damage in neuronal cells, a common feature of neurodegenerative disorders.
-
Modulation of Neuroinflammation: Through the inhibition of NF-κB, CHP can reduce the production of pro-inflammatory cytokines in the central nervous system, thereby protecting neurons from inflammatory damage.
-
Regulation of Endoplasmic Reticulum (ER) Stress: CHP has been shown to modulate the unfolded protein response (UPR), helping to alleviate ER stress, which is implicated in neuronal cell death.
Regulation of Glucose Metabolism
CHP plays a role in the regulation of glucose homeostasis, suggesting its potential as a therapeutic agent for metabolic disorders.
-
Augmentation of Insulin Response: Studies have shown that CHP can augment the insulin response to an oral glucose load. This effect appears to be mediated by a decrease in hepatic insulin clearance rather than a direct stimulation of insulin secretion.
-
Modulation of Pancreatic Islet Function: CHP has been identified in rat pancreatic islets, and its concentration is altered by insulin-induced hypoglycemia, suggesting a role in modulating pancreatic responses to metabolic stimuli.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of Cyclo(histidyl-proline).
Table 1: Binding Affinities and Inhibitory Concentrations
| Parameter | Target/System | Value | Species | Reference |
| Kd | Rat Liver Membrane | 7 x 10-8 M | Rat | |
| Kd | Bovine Adrenal Cortical Particles | ~900 nM | Bovine | |
| IC50 | Glyceraldehyde-3-phosphate dehydrogenase (GAPC1) | ~200 µM | Arabidopsis thaliana | |
| IC50 | Thrombin-induced platelet aggregation (for Cyclo(His-Gly)) | 0.0662 mM | In vitro |
Table 2: Effective Concentrations in In Vitro and In Vivo Studies
| Activity | Model System | Concentration/Dose | Effect | Reference |
| Nrf2 Activation & NF-κB Inhibition | PC12 cells | 50 µM | Increased nuclear Nrf2, inhibited NF-κB translocation | |
| Anti-inflammatory | TPA-induced mouse ear edema | 1.8 mg/ear | Reduced edema | |
| Neuroprotection (against Aβ1-42) | Differentiated SH-SY5Y cells | Not specified | Neuroprotection | |
| Augmented Insulin Response | Rats (oral glucose load) | 0.005 - 0.05 mg/kg | Increased insulin excursion |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Cyclo(histidyl-proline) TFA.
NF-κB Nuclear Translocation Reporter Assay
This protocol describes a luciferase-based reporter assay to quantify the inhibition of NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Opti-MEM.
-
Transfection reagent.
-
Renilla luciferase control plasmid.
-
Tumor Necrosis Factor-alpha (TNF-α).
-
Cyclo(histidyl-proline) TFA.
-
Passive Lysis Buffer.
-
Luciferase Assay Reagent.
-
96-well plates.
-
Luminometer.
Procedure:
-
Seed HEK293 NF-κB reporter cells in a 96-well plate and incubate for 24 hours.
-
Co-transfect the cells with a Renilla luciferase control plasmid using a suitable transfection reagent in Opti-MEM, following the manufacturer's protocol. Incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of Cyclo(histidyl-proline) TFA for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include unstimulated and vehicle-treated controls.
-
After incubation, wash the cells with PBS and lyse them with Passive Lysis Buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage inhibition of NF-κB activation by Cyclo(histidyl-proline) TFA compared to the TNF-α stimulated control.
Nrf2 Nuclear Translocation by Western Blot
This protocol details the detection of Nrf2 accumulation in the nucleus following treatment with Cyclo(histidyl-proline) TFA.
Materials:
-
PC12 or other suitable cells.
-
Cyclo(histidyl-proline) TFA.
-
Cell lysis buffer for cytoplasmic and nuclear fractionation.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blot imaging system.
Procedure:
-
Culture PC12 cells and treat with Cyclo(histidyl-proline) TFA (e.g., 50 µM) for various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercially available kit or a standard protocol.
-
Determine the protein concentration of the cytoplasmic and nuclear extracts.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the nuclear Nrf2 levels to the Lamin B1 loading control.
Glucose Uptake Assay using 2-NBDG
This protocol describes a fluorescent method to measure glucose uptake in cells.
Materials:
-
Adherent cells (e.g., adipocytes, muscle cells).
-
Glucose-free DMEM.
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG).
-
Cyclo(histidyl-proline) TFA.
-
Insulin (as a positive control for stimulating glucose uptake).
-
Phloretin (as an inhibitor of glucose uptake).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency or differentiation state.
-
Wash the cells with PBS and then incubate in glucose-free DMEM for 1-2 hours to deplete intracellular glucose.
-
Treat the cells with Cyclo(histidyl-proline) TFA at various concentrations for a specified period. Include untreated, insulin-treated, and phloretin-treated controls.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Harvest the cells (if using flow cytometry) or analyze directly in the plate (if using microscopy).
-
Measure the fluorescence intensity of 2-NBDG within the cells. For flow cytometry, analyze the mean fluorescence intensity of the cell population.
-
Compare the fluorescence intensity in the Cyclo(histidyl-proline) TFA-treated cells to the controls to determine its effect on glucose uptake.
In Vitro Insulin Secretion Assay
This protocol describes a method to measure insulin secretion from pancreatic islet cells.
Materials:
-
Isolated pancreatic islets (e.g., from mice or rats).
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated).
-
Cyclo(histidyl-proline) TFA.
-
ELISA kit for insulin detection.
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (2.8 mM) for 1-2 hours.
-
Divide the islets into treatment groups and incubate with KRB buffer containing low glucose (2.8 mM) with or without Cyclo(histidyl-proline) TFA for a specified time. Collect the supernatant for basal insulin secretion measurement.
-
Subsequently, incubate the same islets in KRB buffer containing a high glucose concentration (16.7 mM) with or without Cyclo(histidyl-proline) TFA. Collect the supernatant for stimulated insulin secretion measurement.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Normalize the insulin secretion to the islet number or protein content.
-
Compare the basal and stimulated insulin secretion in the presence and absence of Cyclo(histidyl-proline) TFA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Cyclo(histidyl-proline) and a general experimental workflow for its characterization.
Caption: Signaling pathways modulated by Cyclo(histidyl-proline) TFA.
Caption: General experimental workflow for studying Cyclo(histidyl-proline) TFA.
Conclusion and Future Directions
Cyclo(histidyl-proline) TFA is a promising endogenous molecule with a diverse range of biological activities that hold significant therapeutic potential. Its ability to modulate fundamental pathways involved in inflammation, oxidative stress, and metabolism makes it a compelling candidate for further investigation in the context of neurodegenerative diseases, inflammatory disorders, and metabolic syndrome. Future research should focus on elucidating its precise molecular targets, further defining its pharmacokinetic and pharmacodynamic properties in human subjects, and exploring its efficacy in relevant clinical trials. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of this intriguing cyclic dipeptide.
References
The Cyclo(his-pro) TFA-Nrf2 Axis: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Cyclo(his-pro) TFA on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has demonstrated significant cytoprotective and anti-inflammatory effects by activating this critical antioxidant signaling cascade.[1][2][3][4][5] This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development.
Core Mechanism: Activation of the Nrf2 Pathway
This compound triggers the activation of the Nrf2 pathway, a central regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The mechanism by which this compound initiates Nrf2 activation appears to involve the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Upon activation by this compound, likely through p38 MAPK-mediated signaling, Nrf2 translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in detoxifying reactive oxygen species (ROS) and mitigating oxidative damage.
The cytoprotective effects of this compound are directly attributable to its activation of the Nrf2 pathway. Studies using RNA interference to knock down Nrf2 have shown a complete abolishment of the protective effects of this compound against oxidative insults.
Signaling Pathway Diagram
Caption: this compound activates Nrf2 via p38 MAPK, leading to ARE gene expression.
Cross-talk with the NF-κB Pathway
The activation of the Nrf2 pathway by this compound has significant anti-inflammatory implications due to its inhibitory cross-talk with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of pro-inflammatory genes.
The induction of Heme Oxygenase-1 (HO-1), a downstream target of Nrf2, plays a pivotal role in this anti-inflammatory effect. HO-1 and its products, such as carbon monoxide and bilirubin, have been shown to suppress NF-κB activation. Studies have demonstrated that this compound inhibits the nuclear translocation of NF-κB in an Nrf2- and HO-1-dependent manner. This was confirmed by experiments where the inhibition of HO-1 activity with zinc protoporphyrin IX prevented the this compound-mediated suppression of NF-κB.
NF-κB Inhibition Pathway Diagram
References
- 1. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Whitepaper: The Role of Cyclo(his-pro) in the Inhibition of NF-κB Nuclear Accumulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that governs cellular responses to inflammatory stimuli, with its dysregulation implicated in numerous diseases. The canonical activation pathway involves the degradation of the inhibitor of κB (IκBα), freeing the NF-κB p65/p50 heterodimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has emerged as a potent anti-inflammatory agent capable of inhibiting this crucial nuclear accumulation of NF-κB.[1] This document provides a detailed technical overview of the mechanism, supporting quantitative data, and key experimental protocols related to the inhibitory action of Cyclo(his-pro) on the NF-κB signaling pathway. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn suppresses pro-inflammatory NF-κB signaling.[2][3] This makes Cyclo(his-pro) a compound of significant interest for therapeutic development in inflammatory and neurodegenerative disorders.
The Canonical NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of inflammation, immunity, and cell survival.[4] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitory proteins known as IκBs.[5] The most common NF-κB dimer is a heterodimer of the p65 (RelA) and p50 subunits.
Upon stimulation by various agents such as pro-inflammatory cytokines (e.g., TNF-α), pathogens, or stress, the IκB kinase (IKK) complex is activated. The IKK complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), phosphorylates IκBα on specific serine residues. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization sequence (NLS) on the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific κB sites on DNA, and activate the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Cyclo(his-pro) Mechanism of NF-κB Inhibition
Cyclo(his-pro) (CHP) exerts its anti-inflammatory effects not by directly targeting the IKK complex or NF-κB, but through an indirect mechanism involving the activation of a key antioxidant pathway. Research has demonstrated that CHP suppresses pro-inflammatory NF-κB signaling via the Nrf2-mediated activation of heme oxygenase-1 (HO-1).
The mechanism proceeds as follows:
-
Nrf2 Activation: CHP stimulates the activation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins. This leads to the translocation of Nrf2 into the nucleus.
-
HO-1 Upregulation: Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), leading to its increased expression.
-
NF-κB Pathway Inhibition: The protective effects require functional HO-1 activity. The enzymatic products of HO-1, namely carbon monoxide (CO) and bilirubin, are believed to be the ultimate mediators that prevent NF-κB activation and its subsequent nuclear accumulation. The precise molecular interaction between CO/bilirubin and the NF-κB pathway components is an area of ongoing investigation, but it is established that this activity suppresses the degradation of IκBα.
This mechanism was confirmed through experiments where knocking down the Nrf2 gene or chemically inhibiting HO-1 with zinc protoporphyrin IX prevented the inhibitory effect of CHP on NF-κB nuclear accumulation. As a result of this inhibition, the expression of downstream NF-κB target genes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase 3 (MMP-3), is significantly down-regulated by CHP treatment.
Quantitative Data Summary
The inhibitory effects of Cyclo(his-pro) on NF-κB signaling and associated inflammation have been quantified in both in vitro and in vivo models. The following table summarizes key data from published studies.
| Parameter | Model System | Treatment | Concentration / Dose | Observed Effect | Reference |
| NF-κB Inhibition | Rat Pheochromocytoma (PC12) Cells | Cyclo(his-pro) + Paraquat | 50 µM | Inhibited paraquat-induced NF-κB nuclear translocation. | |
| Nrf2 Activation | Rat Pheochromocytoma (PC12) Cells | Cyclo(his-pro) | 50 µM | Increased the nuclear level of Nrf2. | |
| Cytoprotection | Rat Pheochromocytoma (PC12) Cells | Cyclo(his-pro) + Paraquat | 50 µM | Abolished protein nitration, decreased caspase 3 activity, and reduced cytochrome c release. | |
| Anti-inflammatory | Mouse Ear Edema Model | Cyclo(his-pro) + TPA | 1.8 mg/ear | Reduced 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema. |
Key Experimental Protocols
Validation of Cyclo(his-pro)'s activity requires robust and reproducible experimental methods. Below are detailed protocols for core assays used to investigate the inhibition of NF-κB nuclear accumulation.
NF-κB Nuclear Translocation Assay by Immunofluorescence
This assay visually quantifies the movement of NF-κB from the cytoplasm to the nucleus using high-content imaging.
Principle: In response to a stimulus, NF-κB translocates to the nucleus. This cellular redistribution can be visualized by fluorescently labeling the NF-κB p65 subunit and the nucleus. The ratio of nuclear to cytoplasmic fluorescence intensity of p65 is measured to quantify translocation.
Methodology:
-
Cell Seeding: Seed adherent cells (e.g., HeLa, BV2 microglia) onto 96-well imaging plates at a density that ensures a sub-confluent monolayer (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Pre-incubate cells with desired concentrations of Cyclo(his-pro) (e.g., 50 µM) or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulation: Add an NF-κB activating stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to all wells except the negative control. Incubate for the optimal translocation time, typically 30-60 minutes, which should be determined empirically for the specific cell type and stimulus.
-
Fixation: Aspirate the medium and gently wash cells with Phosphate Buffered Saline (PBS). Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific for the NF-κB p65 subunit (e.g., Rabbit anti-p65) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) and a nuclear counterstain (e.g., Hoechst 33342 or DAPI) for 1 hour at room temperature, protected from light.
-
Imaging: Wash cells three times with PBS and add fresh PBS or imaging buffer to the wells. Acquire images using a high-content imaging system or a fluorescence microscope, capturing at least two channels (one for the nucleus, one for NF-κB p65).
-
Image Analysis: Use automated image analysis software to identify the nuclear and cytoplasmic compartments based on the counterstain. Measure the mean fluorescence intensity of the NF-κB p65 signal in both compartments for each cell. Calculate the ratio or difference of nuclear to cytoplasmic intensity as the primary readout for translocation.
Nuclear and Cytoplasmic Fractionation
Principle: This biochemical method physically separates the nucleus from the cytoplasm to allow for the quantification of protein levels in each compartment, typically by Western Blot.
Methodology:
-
Cell Culture and Treatment: Grow cells in larger format dishes (e.g., 60 or 100 mm) and treat with compounds and stimuli as described in 4.1.
-
Cell Harvest: After treatment, wash cells with ice-cold PBS and scrape them into a microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., containing HEPES, KCl, MgCl2, and a non-ionic detergent like NP-40) with protease and phosphatase inhibitors. Incubate on ice for 15 minutes.
-
Isolate Cytoplasmic Fraction: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Carefully collect and store it at -80°C.
-
Nuclear Lysis: Wash the remaining pellet with cytoplasmic extraction buffer. Resuspend the nuclear pellet in a hypertonic nuclear extraction buffer (containing a high concentration of salt, e.g., 420 mM NaCl) with protease and phosphatase inhibitors.
-
Isolate Nuclear Fraction: Incubate on ice for 30 minutes with periodic vortexing. Clarify the nuclear lysate by centrifuging at 16,000 x g for 20 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Analysis
Principle: To detect and quantify the levels of specific proteins (e.g., p65, IκBα, phospho-IκBα) in the prepared cellular fractions.
Methodology:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each nuclear or cytoplasmic extract with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (p65, IκBα, Lamin B1 for nuclear loading control, GAPDH or α-Tubulin for cytoplasmic loading control) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system or X-ray film.
-
Quantification: Use densitometry software to quantify the band intensities, normalizing to the respective loading controls.
Conclusion and Future Directions
Cyclo(his-pro) effectively inhibits the nuclear accumulation of NF-κB, a key event in the inflammatory cascade. Its mechanism of action, mediated through the Nrf2/HO-1 antioxidant pathway, distinguishes it from direct IKK inhibitors and presents a novel therapeutic strategy. The ability of CHP to modulate two critical and interconnected signaling pathways—Nrf2 and NF-κB—highlights its potential for treating complex diseases involving both oxidative stress and inflammation, such as neurodegenerative disorders.
Future research should focus on elucidating the precise molecular targets of the HO-1 products within the NF-κB signaling cascade. Furthermore, comprehensive preclinical studies are warranted to evaluate the pharmacokinetics, pharmacodynamics, and long-term safety of Cyclo(his-pro) to pave the way for its potential clinical application as a novel anti-inflammatory and cytoprotective agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Neuroprotective Effects of Cyclo(his-pro) TFA In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Cyclo(his-pro) TFA, a cyclic dipeptide with significant therapeutic potential. The document outlines the core mechanisms of action, detailed experimental protocols, and quantitative data from key studies, presented in a format designed for easy reference and replication.
Core Concepts: Mechanism of Neuroprotection
Cyclo(his-pro) (CHP), often supplied as a trifluoroacetate (TFA) salt, exerts its neuroprotective effects primarily through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways.[1][2][3] In vitro studies have demonstrated that CHP enhances the cellular antioxidant defense system and mitigates inflammatory responses, thereby protecting neuronal and glial cells from various stressors.
Under conditions of oxidative stress, CHP promotes the nuclear translocation of Nrf2.[1] Nrf2 is a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of several antioxidant genes, upregulating their expression. This leads to an increase in the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), and enhances the cellular capacity to neutralize reactive oxygen species (ROS).
Simultaneously, CHP has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[4] By preventing the nuclear translocation of NF-κB, CHP downregulates the expression of pro-inflammatory cytokines and enzymes, thus reducing neuroinflammation. The interplay between the activation of Nrf2 and the inhibition of NF-κB forms the cornerstone of CHP's neuroprotective activity.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies investigating the neuroprotective effects of Cyclo(his-pro).
Table 1: Effects of Cyclo(his-pro) on Cell Viability and Oxidative Stress Markers
| Cell Line | Stressor | Cyclo(his-pro) Concentration | Outcome Measure | Result | Reference |
| RINm5F | Streptozotocin (STZ) | Not Specified | NO Production | 2.3-fold reduction | |
| RINm5F | Streptozotocin (STZ) | Not Specified | Lipid Peroxidation | 1.9-fold reduction | |
| hSOD1G93A Microglia | Paraquat (PQ) | 50 µM | Cell Redox Activity | Significant rescue of activity | |
| PC12 | Rotenone, Paraquat, β-amyloid | Not Specified | ROS Production | Reduced | |
| PC12 | Rotenone, Paraquat, β-amyloid | Not Specified | Glutathione Depletion | Prevented | |
| Microglial BV-2 | Lipopolysaccharide (LPS) | Not Specified | NO and ROS Generation | Reduced | |
| Microglial BV-2 | Lipopolysaccharide (LPS) | Not Specified | Cell Viability | Increased |
Table 2: Effects of Cyclo(his-pro) on Apoptosis
| Cell Line | Stressor | Cyclo(his-pro) Concentration | Outcome Measure | Result | Reference |
| RINm5F | Streptozotocin (STZ) | Not Specified | Caspase-3 Activation | Attenuated | |
| RINm5F | Streptozotocin (STZ) | Not Specified | PARP Cleavage | Attenuated | |
| RINm5F | Streptozotocin (STZ) | Not Specified | DNA Fragmentation | Attenuated | |
| PC12 | Hydrogen Peroxide | Not Specified | Apoptotic Cell Death | Abolished |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective effects of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
PC12 cells: A rat pheochromocytoma cell line commonly used as a model for neuronal cells.
-
hSOD1G93A microglial cells: Immortalized microglial cells from a transgenic mouse model of amyotrophic lateral sclerosis (ALS), used to study neuroinflammation.
-
RINm5F cells: A rat insulinoma cell line used to study beta-cell dysfunction and apoptosis.
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or DMSO) and diluted to the desired final concentration in the cell culture medium.
-
Treatment Paradigm: Cells are typically pre-treated with this compound for a specific duration (e.g., 24 hours) before the addition of a stressor (e.g., paraquat, hydrogen peroxide, LPS).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound with or without the neurotoxic agent for the desired time period.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
-
Cell Preparation: Plate and treat cells in a 96-well black plate as described for the MTT assay.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Normalization: Normalize the fluorescence intensity to the cell viability determined by a parallel MTT assay.
Apoptosis Assay (Caspase-3 Activity)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer provided with the caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Caspase-3 Assay: Incubate a specific amount of protein from each sample with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at excitation/emission of 380/460 nm (for fluorometric) using a microplate reader.
-
Calculation: Express the caspase-3 activity as a fold change relative to the untreated control.
Western Blot for Nrf2 Nuclear Translocation
Western blotting is used to detect the levels of Nrf2 in the nuclear fraction of cell lysates, indicating its activation.
-
Nuclear and Cytoplasmic Extraction: Following treatment, fractionate the cells to separate the nuclear and cytoplasmic components using a nuclear extraction kit.
-
Protein Quantification: Measure the protein concentration of both the nuclear and cytoplasmic fractions.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to ensure proper fractionation and as loading controls.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the neuroprotective effects of this compound in vitro.
Caption: Signaling pathway of this compound neuroprotection.
Caption: General workflow for in vitro neuroprotection assays.
References
- 1. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Influence of Cyclo(His-Pro) on Proteostasis: Impact on Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Anti-inflammatory Properties of Cyclo(his-pro) TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(his-pro) (CHP), a cyclic dipeptide, and its trifluoroacetic acid (TFA) salt, have emerged as promising molecules with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Cyclo(his-pro) TFA's mechanism of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The primary anti-inflammatory activity of Cyclo(his-pro) is mediated through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways. By activating the Nrf2 antioxidant response, Cyclo(his-pro) effectively suppresses pro-inflammatory cascades governed by NF-κB, leading to a reduction in the expression of key inflammatory mediators. This guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound in inflammation-mediated diseases.
Introduction
Cyclo(his-pro) is an endogenous cyclic dipeptide structurally related to the thyrotropin-releasing hormone (TRH).[1][2] It is capable of crossing the blood-brain barrier, making it a molecule of interest for neurological and systemic inflammatory conditions.[3][4] The trifluoroacetic acid (TFA) salt of Cyclo(his-pro) is a common and stable form used in research.[5] The anti-inflammatory effects of Cyclo(his-pro) are primarily attributed to its ability to modulate the intricate balance between antioxidant and pro-inflammatory signaling pathways within the cell.
Mechanism of Action: The Nrf2/NF-κB Axis
The cornerstone of Cyclo(his-pro)'s anti-inflammatory action lies in its ability to influence the crosstalk between the Nrf2 and NF-κB signaling pathways.
-
Activation of the Nrf2 Pathway: Cyclo(his-pro) has been shown to activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response. Upon activation by Cyclo(his-pro), Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
-
Inhibition of the NF-κB Pathway: The activation of the Nrf2 pathway by Cyclo(his-pro) leads to the subsequent inhibition of the pro-inflammatory NF-κB pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB nuclear translocation by Cyclo(his-pro) prevents the transcription of these inflammatory mediators.
The interplay between these two pathways is crucial. The Nrf2-mediated induction of antioxidant enzymes helps to quench reactive oxygen species (ROS), which are known activators of the NF-κB pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-inflammatory Activity of Cyclo(his-pro)
| Cell Line | Inflammatory Stimulus | Cyclo(his-pro) Concentration | Measured Effect | Result | Reference |
| PC12 | Paraquat | 50 µM | NF-κB Nuclear Translocation | Inhibition | |
| PC12 | Paraquat | 50 µM | Nrf2 Nuclear Accumulation | Increase | |
| BV2 (microglia) | Lipopolysaccharide (LPS) | Not specified | Downregulation of pro-inflammatory genes | Cyclooxygenase-2 and matrix metalloproteinase 3 | |
| hSOD1(G93A) microglia | Lipopolysaccharide (LPS) | Not specified | NLRP3 inflammasome activation | Inhibition |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Stimulus | This compound Dose & Route | Measured Effect | Result | Reference |
| Mouse | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 1.8 mg/ear (topical) | Ear Edema | Reduction | |
| Mouse | Lipopolysaccharide (LPS) | Not specified (systemic) | Cerebral TNF-α expression | Downregulation | |
| Mouse | Lipopolysaccharide (LPS) | Not specified (systemic) | Gliosis | Counteracted |
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the literature.
In Vitro NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes the assessment of NF-κB p65 subunit translocation from the cytoplasm to the nucleus in cultured cells.
Materials:
-
PC12 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Pro-inflammatory stimulus (e.g., Paraquat)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: FITC-conjugated goat anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed PC12 cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Stimulation: Induce inflammation by adding the pro-inflammatory stimulus (e.g., 50 µM Paraquat) to the culture medium for the appropriate time (e.g., 1 hour).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Capture images and quantify the nuclear fluorescence intensity of the NF-κB p65 signal relative to the cytoplasmic signal.
In Vivo TPA-Induced Mouse Ear Edema Model
This model is a standard method for evaluating the topical anti-inflammatory activity of a compound.
References
Cyclo(his-pro) TFA as a Metabolite of Thyrotropin-Releasing Hormone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(his-pro) (CHP), a cyclic dipeptide, is a principal metabolite of Thyrotropin-Releasing Hormone (TRH). While initially considered an inactive byproduct, a growing body of evidence reveals that CHP possesses a wide range of independent biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of CHP, with a focus on its formation, biological functions, and the analytical methodologies used for its study. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The trifluoroacetic acid (TFA) salt of CHP is commonly used in research due to its enhanced solubility and stability.
Introduction to Cyclo(his-pro)
Cyclo(his-pro), also known as histidyl-proline diketopiperazine, is a naturally occurring cyclic dipeptide. It is ubiquitously distributed throughout the central nervous system (CNS) and peripheral tissues.[1][2] Although it can be derived from the enzymatic degradation of TRH, evidence suggests that not all endogenous CHP originates from this pathway, pointing to de novo synthesis as well.[3] CHP is noted for its ability to cross the blood-brain barrier, allowing it to exert effects on the CNS even when administered peripherally.[4] This, coupled with its neuroprotective, anti-inflammatory, and metabolic regulatory properties, makes it a promising candidate for further investigation in various pathological conditions.
The trifluoroacetic acid (TFA) salt of Cyclo(his-pro) is a common formulation used in research settings. TFA is a counterion introduced during the purification process by high-performance liquid chromatography (HPLC). The TFA salt generally enhances the solubility of the peptide in aqueous solutions, which is advantageous for in vitro and in vivo studies.[5] However, it is important to be aware of the presence of TFA, as it contributes to the total mass of the product and, in highly sensitive cellular assays, its potential effects should be considered.
Physicochemical Properties of Cyclo(his-pro) TFA
A summary of the key physicochemical properties of Cyclo(his-pro) and its TFA salt is presented in Table 1.
| Property | Value | Reference |
| Cyclo(his-pro) | ||
| Molecular Formula | C₁₁H₁₄N₄O₂ | |
| Molecular Weight | 234.25 g/mol | |
| CAS Number | 53109-32-3 | |
| This compound Salt | ||
| Molecular Formula | C₁₃H₁₅F₃N₄O₄ | |
| Molecular Weight | 348.28 g/mol | |
| CAS Number | 936749-56-3 | |
| Appearance | Solid | |
| Purity | Typically >98% | |
| Storage | Store at -20°C in a dark, inert atmosphere. | |
| Solubility | Soluble in DMSO and water. |
Formation of Cyclo(his-pro) from TRH
Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, is the precursor to Cyclo(his-pro). The formation of CHP from TRH involves a two-step enzymatic process.
First, the enzyme pyroglutamyl aminopeptidase cleaves the N-terminal pyroglutamyl residue from TRH, yielding histidyl-prolineamide (His-Pro-NH₂). Subsequently, this linear dipeptide undergoes a spontaneous intramolecular cyclization to form the stable diketopiperazine structure of CHP.
Biological Activities and Signaling Pathways
Cyclo(his-pro) exhibits a diverse range of biological activities, many of which are independent of the TRH receptor. These activities are summarized in Table 2, with a particular focus on the quantitative data available.
| Biological Activity | In Vitro/In Vivo Model | Key Findings | Quantitative Data | Reference |
| Neuroprotection | PC12 cells | Protects against oxidative stress-induced apoptosis. | 50 μM CHP increases nuclear Nrf2 levels. | |
| Animal models of neurodegeneration | Shows potential therapeutic application in neurodegenerative diseases. | - | ||
| Anti-inflammatory | PC12 and BV2 microglial cells | Inhibits NF-κB nuclear accumulation via the Nrf2/heme oxygenase-1 pathway. | 50 μM CHP inhibits NF-κB nuclear translocation. | |
| Mouse ear edema model | Reduces TPA-induced ear edema. | 1.8 mg/ear CHP reduces edema. | ||
| Metabolic Regulation | Rat liver membranes | Binds with high affinity to specific sites. | Binding affinity (Kd) = 59 nM | |
| Arabidopsis | Inhibits GAPC1 activity, potentially rerouting metabolism. | IC₅₀ ≈ 200 μM |
The Nrf2-NF-κB Signaling Pathway
A key mechanism underlying the neuroprotective and anti-inflammatory effects of Cyclo(his-pro) is its modulation of the Nrf2-NF-κB signaling axis. CHP has been shown to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of antioxidant genes. This, in turn, leads to the inhibition of the pro-inflammatory transcription factor NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).
References
- 1. Specific radioimmunoassay of cyclo (His-Pro), a biologically active metabolite of thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay of cyclo(His-Pro) in unextracted human plasma: report of a normal range and definition of factors critical for successful assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclo(his-pro) peptide [novoprolabs.com]
Pharmacokinetics of Orally Administered Cyclo(his-pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has garnered significant interest for its diverse biological activities, including neuroprotective and anti-inflammatory effects. Its potential as a therapeutic agent is underscored by its ability to be administered orally. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of orally administered Cyclo(his-pro), including its absorption, distribution, metabolism, and excretion (ADME). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development. While orally active, comprehensive pharmacokinetic parameters for Cyclo(his-pro) are not extensively documented in publicly available literature. This guide consolidates the existing knowledge to facilitate future investigations.
Introduction
Cyclo(his-pro), a metabolite of thyrotropin-releasing hormone (TRH), is a stable cyclic dipeptide found in various foods and also produced endogenously.[1] It is known to be biologically active and can cross the blood-brain barrier, making it a promising candidate for treating central nervous system disorders.[2][3] Understanding its pharmacokinetic profile following oral administration is crucial for its development as a therapeutic agent. This guide aims to provide an in-depth summary of the available pharmacokinetic data and methodologies for its study.
Pharmacokinetic Profile
The oral bioavailability of Cyclo(his-pro) has been confirmed in preclinical and human studies, although detailed quantitative parameters are sparse.
Absorption
Cyclo(his-pro) is absorbed after oral administration.[2] Studies in mice using radiolabeled Cyclo(his-pro) have shown that radioactivity quickly appears in the blood following oral ingestion.[2] Blood levels of the radiolabeled compound were estimated to be approximately one-half to one-fourth of those observed after intravenous injection, suggesting a notable level of oral absorption. Furthermore, between 25-32% of the radioactivity recovered from the blood 30 minutes after oral administration was identified as the intact peptide, indicating a degree of stability in the gastrointestinal tract and during first-pass metabolism.
A human study involving the ingestion of a nutritional supplement containing Cyclo(his-pro) demonstrated a significant increase in plasma CHP levels at 120 minutes post-ingestion compared to baseline and a control group, further confirming its oral absorption in humans.
The precise mechanisms of Cyclo(his-pro) intestinal transport are not fully elucidated but are thought to involve transporters.
Distribution
Following absorption, Cyclo(his-pro) distributes to various tissues. In mice, the highest concentrations of radiolabeled Cyclo(his-pro) after oral administration were found in the kidney and liver. Significant levels were also detected in the testes, muscle, lung, and brain, with brain concentrations being higher than what could be accounted for by vascular space alone, indicating its ability to cross the blood-brain barrier.
Metabolism
Cyclo(his-pro) is known for its enzymatic resistance. While it is a metabolite of TRH, it is not readily degraded by peptidases. While the search did not yield specific studies detailing the metabolic pathways of orally administered Cyclo(his-pro), its detection as an intact peptide in circulation suggests that it is not extensively metabolized during its first pass through the liver.
Excretion
The primary routes of excretion for Cyclo(his-pro) have not been definitively established in the reviewed literature.
Quantitative Pharmacokinetic Data
Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for orally administered Cyclo(his-pro) are not well-documented in the available public literature. The following tables summarize the currently available qualitative and semi-quantitative data.
Table 1: Preclinical Pharmacokinetic Parameters of Oral Cyclo(his-pro)
| Species | Dose | Tmax | Cmax | AUC | Oral Bioavailability (F) | Notes | Reference |
| Mouse | Not Specified | ~30 min | Not Reported | Not Reported | Estimated ~25-50% (based on blood radioactivity levels compared to IV) | Radioactivity in blood was 1/2 to 1/4 of that after IV injection. 25-32% of blood radioactivity was intact peptide at 30 min. |
Table 2: Human Pharmacokinetic Observations of Oral Cyclo(his-pro)
| Study Population | Dose | Time Point | Plasma Concentration | Notes | Reference |
| Healthy Volunteers | Nutritional Supplement | 120 min | Significantly higher than baseline and control | This study confirms oral absorption in humans but does not provide a full pharmacokinetic profile. |
Key Signaling Pathways
Cyclo(his-pro) has been shown to exert its biological effects, at least in part, by modulating the Nrf2-NF-κB signaling pathway. This pathway is critical in regulating cellular responses to oxidative stress and inflammation.
Caption: Cyclo(his-pro) signaling via the Nrf2-NF-κB pathway.
Experimental Protocols
Caco-2 Permeability Assay
This in vitro assay is used to predict intestinal drug absorption.
Objective: To determine the apparent permeability coefficient (Papp) of Cyclo(his-pro) across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
Cyclo(his-pro)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Wash the cell monolayer with pre-warmed HBSS.
-
For apical to basolateral (A-B) transport, add a solution of Cyclo(his-pro) in HBSS to the apical chamber and HBSS to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add a solution of Cyclo(his-pro) in HBSS to the basolateral chamber and HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Quantification: Analyze the concentration of Cyclo(his-pro) in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (µmol/cm³)
-
In Situ Single-Pass Intestinal Perfusion in Rats
This in vivo model provides a more physiologically relevant assessment of intestinal absorption.
Objective: To determine the absorption rate constant (Ka) and effective permeability (Peff) of Cyclo(his-pro) in a specific segment of the rat intestine.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., urethane or a ketamine/xylazine cocktail)
-
Perfusion pump
-
Krebs-Ringer buffer (perfusion solution) containing Cyclo(his-pro) and a non-absorbable marker (e.g., phenol red)
-
Surgical instruments
-
LC-MS/MS system for quantification
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature.
-
Surgical Procedure: Perform a midline abdominal incision to expose the small intestine. Select the desired intestinal segment (e.g., jejunum, ileum) and cannulate both ends.
-
Perfusion: Perfuse the intestinal segment with the Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min).
-
Equilibration: Allow the system to equilibrate for a period (e.g., 30 minutes) to achieve steady-state conditions.
-
Sampling: Collect the perfusate from the outlet cannula at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 90 minutes).
-
Quantification: Analyze the concentrations of Cyclo(his-pro) and the non-absorbable marker in the collected samples using a validated analytical method.
-
Calculation of Peff: The effective permeability (Peff) can be calculated using the following equation, correcting for water flux: Peff = (-Q * ln(Cout_corr / Cin_corr)) / (2 * π * r * L) Where:
-
Q is the perfusion flow rate
-
Cout_corr and Cin_corr are the corrected outlet and inlet concentrations of Cyclo(his-pro), respectively
-
r is the radius of the intestinal segment
-
L is the length of the perfused segment
-
Quantification of Cyclo(his-pro) in Plasma by LC-MS/MS
A sensitive and specific analytical method is essential for pharmacokinetic studies.
Objective: To develop and validate a method for the quantification of Cyclo(his-pro) in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General Procedure:
-
Sample Preparation:
-
Protein precipitation is a common method for extracting small molecules like Cyclo(his-pro) from plasma.
-
To a plasma sample, add a precipitating agent (e.g., acetonitrile or methanol), often containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a suitable HPLC column (e.g., a C18 column) to separate Cyclo(his-pro) from other plasma components.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Optimize the MS/MS parameters for Cyclo(his-pro) in positive ion mode.
-
Determine the precursor ion (the protonated molecule [M+H]+) and select suitable product ions for multiple reaction monitoring (MRM).
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the oral pharmacokinetics of Cyclo(his-pro).
Caption: General workflow for oral pharmacokinetic studies.
Conclusion and Future Directions
Cyclo(his-pro) demonstrates oral absorption and the ability to cross the blood-brain barrier, making it an attractive therapeutic candidate. However, a significant gap exists in the public domain regarding detailed quantitative pharmacokinetic data and specific, optimized experimental protocols for this compound. Future research should focus on conducting comprehensive pharmacokinetic studies in relevant preclinical species and, eventually, in humans to determine key parameters such as Cmax, Tmax, AUC, and absolute oral bioavailability. Furthermore, the development and publication of detailed and validated analytical methods and in vitro/in situ experimental protocols for Cyclo(his-pro) will be invaluable to the research community. A deeper understanding of its metabolic fate and transport mechanisms will also be crucial for its successful clinical development.
References
Cyclo(his-pro) TFA: A Technical Guide to Blood-Brain Barrier Permeability and Neuromodulatory Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Cyclo(his-pro) TFA's ability to cross the blood-brain barrier (BBB), its mechanism of action within the central nervous system (CNS), and the experimental methodologies used to characterize its pharmacokinetic and pharmacodynamic properties. This compound, a cyclic dipeptide, has garnered significant interest for its neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of novel CNS therapeutics.
Quantitative Analysis of Cyclo(his-pro) Brain Disposition
While direct in vivo permeability coefficients for exogenous this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its endogenous concentrations within the CNS of various species. This data underscores its physiological presence and ability to accumulate in the brain.
| Parameter | Species | Brain Region | Concentration | Citation |
| Endogenous Concentration | Rat | Whole Brain | 35-61 pmols/brain | [1] |
| Endogenous Concentration | Human | Hypothalamus | 0.105 ng/mg protein | [2] |
| Endogenous Concentration | Human | Cerebellar Hemisphere | 0.168 ng/mg protein | [2] |
| Endogenous Concentration | Human | Olfactory Bulbs | 0.180 ng/mg protein | [2] |
| Endogenous Concentration | Human | Hippocampus | 0.080 ng/mg protein | [2] |
| Endogenous Concentration | Human | Occipital Cortex | 0.079 ng/mg protein | |
| Endogenous Concentration | Human | Pituitary Stalk-Median Eminence | 2.2 ng/mg protein |
Note: The trifluoroacetic acid (TFA) salt form is commonly used to improve the handling and solubility of the peptide for research purposes and is not expected to significantly alter its fundamental BBB transport characteristics.
Studies using radioactively labeled Cyclo(his-pro) (I-cHP) have demonstrated its ability to cross the BBB in both directions, from blood to brain and brain to blood, through a nonsaturable mechanism. The rate of entry into the CNS is considered low compared to other peptides, a characteristic that is offset by its long half-life in the blood and high resistance to enzymatic degradation, allowing for its accumulation in the CNS over time.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The following are detailed methodologies for key experiments cited in the literature for evaluating the BBB permeability of Cyclo(his-pro) and other neuropeptides.
In Situ Brain Perfusion
This technique allows for the precise measurement of the transport of a substance across the BBB in a live, anesthetized animal, independent of systemic circulation.
Objective: To determine the brain uptake rate and permeability of this compound.
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)
-
Radioactively labeled or fluorescently tagged this compound
-
Internal reference compound (e.g., [14C]-sucrose or another molecule with low BBB permeability)
-
Peristaltic pump
-
Surgical instruments for cannulation of the common carotid artery
-
Brain tissue homogenization buffer
-
Scintillation counter or fluorescence spectrophotometer
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Surgically expose the common carotid artery.
-
Ligate the external carotid artery and cannulate the common carotid artery with a catheter connected to the peristaltic pump.
-
Initiate the perfusion with the perfusion buffer containing a known concentration of labeled this compound and the internal reference compound at a constant flow rate.
-
After a predetermined perfusion time (e.g., 1-10 minutes), stop the perfusion and decapitate the animal.
-
Dissect the brain and specific brain regions of interest.
-
Homogenize the brain tissue samples.
-
Measure the radioactivity or fluorescence in the brain homogenates and in an aliquot of the perfusion fluid.
-
Calculate the brain uptake clearance (K_in) and the permeability-surface area (PS) product using the appropriate equations, correcting for the vascular space using the reference compound.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive permeability of a compound across the BBB.
Objective: To estimate the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
96-well filter plates (donor plate) with a hydrophobic PVDF or similar membrane
-
96-well acceptor plates
-
Brain lipid extract solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solution in PBS
-
UV-Vis spectrophotometer or LC-MS for concentration analysis
Procedure:
-
Coat the filter membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Add the this compound solution to the wells of the donor plate.
-
Fill the wells of the acceptor plate with PBS.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the effective permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - C_A(t) / C_equilibrium)] * (V_A * V_D) / ((V_A + V_D) * A * t)
Where:
-
C_A(t) is the concentration in the acceptor well at time t
-
C_equilibrium is the concentration at equilibrium
-
V_A and V_D are the volumes of the acceptor and donor wells, respectively
-
A is the area of the membrane
-
t is the incubation time
-
Signaling Pathways and Experimental Workflows
Modulation of the Nrf2-NF-κB Signaling Pathway
Cyclo(his-pro) has been shown to exert its neuroprotective and anti-inflammatory effects by modulating the crosstalk between the Nrf2 and NF-κB signaling pathways. The following diagram illustrates this interaction.
Caption: this compound's modulation of the Nrf2-NF-κB signaling pathway.
Experimental Workflow for BBB Permeability Assessment
The following diagram outlines a typical workflow for assessing the blood-brain barrier permeability of a test compound like this compound.
Caption: Workflow for assessing the blood-brain barrier permeability of a compound.
References
Cyclo(his-pro): A Comprehensive Technical Guide to its Natural Sources, Dietary Presence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(his-pro) (CHP), a cyclic dipeptide, has garnered significant scientific interest due to its diverse biological activities, including neuroprotective, anti-inflammatory, and metabolic regulatory functions. This technical guide provides an in-depth overview of the natural sources and dietary presence of CHP, methodologies for its quantification, and a detailed exploration of its key signaling pathways. Quantitative data on CHP content in various food matrices are summarized, and detailed experimental protocols for its analysis are provided. Furthermore, the intricate signaling cascades involving Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2), as well as its endogenous formation from Thyrotropin-Releasing Hormone (TRH), are elucidated through detailed diagrams and descriptions. This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, food science, and drug development.
Natural Sources and Dietary Presence of Cyclo(his-pro)
Cyclo(his-pro) is a naturally occurring cyclic dipeptide found in a wide range of dietary sources, and it is also formed endogenously in mammals. Its presence in food is often a result of the thermal processing of protein-rich materials.[1][2]
Dietary Sources
CHP is particularly abundant in processed, protein-rich foods.[3][4] Fermented products also represent a significant source of this bioactive peptide. The concentration of CHP in various foodstuffs can range from nanograms to micrograms per gram.[4]
Table 1: Quantitative Presence of Cyclo(his-pro) in Various Food Sources
| Food Category | Specific Food Item | Reported Concentration | Reference |
| Fish and Fish Products | General | >2000 pmol/g | |
| Fermented Foods | Pu-erh Tea | 0.0017–0.11 ppm | |
| Soy Sauce | Present (Qualitative) | ||
| Kimchi | Present (Qualitative) | ||
| Dairy Products | General | Present (Qualitative) | |
| Meat Products | General | Present (Qualitative) | |
| Eggs | General | Present (Qualitative) | |
| Cereal Products | Wheat | Present (Qualitative) | |
| Dietary Supplements | Protein Hydrolysates (Casein, Soy) | ng/mL to µg/mL quantities |
It is important to note that the concentration of CHP can be influenced by processing methods, such as heating and fermentation, which promote the cyclization of histidine and proline residues.
Endogenous Formation
In mammals, Cyclo(his-pro) is endogenously produced, primarily through the metabolic breakdown of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2). The enzyme pyroglutamate aminopeptidase cleaves the N-terminal pyroglutamyl residue from TRH, yielding His-Pro-NH2, which then undergoes a spontaneous, non-enzymatic cyclization to form CHP. There is also speculation that not all endogenous CHP is derived from TRH, suggesting other potential biosynthetic pathways.
Experimental Protocols for the Analysis of Cyclo(his-pro)
Accurate quantification of Cyclo(his-pro) in various matrices is crucial for understanding its dietary intake and biological significance. The following sections detail established methodologies for its extraction and analysis.
Sample Preparation and Extraction
Solid-Phase Extraction (SPE): This technique is commonly used for the cleanup and concentration of CHP from complex matrices like food and biological fluids. A mixed-mode SPE cartridge combining reverse-phase and strong cation exchange properties can be effective for retaining and isolating small, hydrophilic peptides like CHP.
Protocol Outline:
-
Homogenization: Homogenize the food sample in an appropriate solvent (e.g., methanol/water mixture).
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Loading: Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the CHP using a stronger solvent, such as a methanol gradient.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the subsequent analytical method.
Quantification Methods
RIA is a highly sensitive method for quantifying CHP in biological fluids like plasma.
Protocol Outline:
-
Standard Preparation: Prepare a series of CHP standards of known concentrations.
-
Antibody Incubation: Incubate the standards or samples with a specific anti-CHP antibody and a known amount of radiolabeled CHP (e.g., [3H]cyclo(His-Pro)).
-
Competitive Binding: The unlabeled CHP in the sample competes with the radiolabeled CHP for binding to the antibody.
-
Separation: Separate the antibody-bound CHP from the free CHP (e.g., using charcoal).
-
Detection: Measure the radioactivity of the antibody-bound fraction using a scintillation counter.
-
Quantification: Construct a standard curve by plotting the radioactivity against the concentration of the standards. Determine the concentration of CHP in the samples by interpolating their radioactivity values on the standard curve.
Critical Note on Sample Handling for RIA: Plasma samples should be kept frozen from the time of collection until the assay to prevent a spurious elevation in CHP values.
LC-MS/MS is a highly specific and sensitive method for the simultaneous quantification of multiple cyclic dipeptides, including CHP, in various food and biological matrices.
Protocol Outline:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid), is employed to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis: Tandem mass spectrometry is performed using Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for CHP are monitored for quantification and confirmation.
-
-
Quantification: A standard curve is generated by analyzing a series of CHP standards of known concentrations. The concentration of CHP in the samples is determined by comparing their peak areas to the standard curve.
Signaling Pathways of Cyclo(his-pro)
Cyclo(his-pro) exerts its biological effects through the modulation of several key signaling pathways, most notably those involved in inflammation and oxidative stress.
Endogenous Formation from TRH
The primary endogenous source of CHP is the enzymatic degradation of TRH.
Anti-inflammatory and Antioxidant Signaling: The NF-κB and Nrf2 Axis
CHP has been shown to exhibit potent anti-inflammatory and antioxidant effects by modulating the crosstalk between the NF-κB and Nrf2 signaling pathways.
Under conditions of cellular stress, the transcription factor NF-κB is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory genes. Cyclo(his-pro) has been shown to inhibit the nuclear accumulation of NF-κB. This inhibitory effect is mediated, at least in part, through the activation of the Nrf2 signaling pathway.
CHP promotes the dissociation of Nrf2 from its cytosolic inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1). The induction of HO-1 plays a crucial role in the anti-inflammatory effects of CHP by inhibiting the nuclear accumulation and activity of NF-κB.
Interaction with the Dopaminergic System
Cyclo(his-pro) has been observed to interact with the dopaminergic system. Studies have shown that CHP can augment the behavioral effects of amphetamine, which acts on presynaptic dopamine sites, but not apomorphine, a direct dopamine receptor agonist. This suggests that CHP's effects on the dopaminergic system are likely indirect, possibly by modulating presynaptic dopamine release or interacting with other neurotransmitter systems.
Influence on Insulin Secretion
The role of Cyclo(his-pro) in regulating insulin secretion is complex. Some in vitro studies have suggested an inhibitory effect on insulin secretion. However, in vivo studies in rats have shown that CHP can augment the insulin response to an oral glucose load, potentially by decreasing the hepatic clearance of insulin rather than by directly stimulating its secretion. Another proposed mechanism suggests that CHP may enhance intestinal zinc absorption, which in turn can stimulate glucose uptake in muscle cells.
Conclusion
Cyclo(his-pro) is a bioactive cyclic dipeptide with a significant presence in the human diet and is also produced endogenously. Its diverse biological activities, particularly its anti-inflammatory and neuroprotective effects mediated through the NF-κB and Nrf2 signaling pathways, make it a compelling molecule for further research and potential therapeutic applications. The standardized and robust analytical methods outlined in this guide are essential for accurately determining its levels in various matrices, which will be critical for establishing its physiological roles and potential as a health-promoting agent. This comprehensive overview provides a solid foundation for scientists and drug development professionals to explore the full potential of Cyclo(his-pro).
References
Methodological & Application
Application Notes and Protocols for Cyclo(his-pro) TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(his-pro) (CHP), a cyclic dipeptide derived from thyrotropin-releasing hormone (TRH), has garnered significant interest for its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2][3] The trifluoroacetate (TFA) salt of Cyclo(his-pro) is a common formulation used in research due to its stability and solubility.[4] These application notes provide detailed protocols for the use of Cyclo(his-pro) TFA in cell culture experiments, focusing on its mechanism of action involving the modulation of the NF-κB and Nrf2 signaling pathways.[5]
Cyclo(his-pro) has been shown to exert its protective effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1). Concurrently, Cyclo(his-pro) can inhibit the nuclear translocation of the pro-inflammatory transcription factor NF-κB, thereby downregulating the expression of inflammatory mediators. These properties make this compound a valuable tool for studying cellular stress responses and for the development of therapeutics targeting oxidative stress and inflammation-related pathologies.
Data Presentation
The following table summarizes quantitative data from in vitro studies for the application of this compound in cell culture.
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| Effective Concentration | 50 µM | PC12, BV2 | This concentration has been shown to effectively increase nuclear Nrf2 levels and inhibit NF-κB translocation. | |
| Incubation Time | 1 - 48 hours | PC12 | The duration of treatment can be varied depending on the specific endpoint being measured. Shorter times may be sufficient for signaling pathway activation, while longer times may be needed to observe changes in protein expression or cell viability. | |
| Pre-treatment Time | 30 minutes - 48 hours | PC12 | Pre-treatment with this compound before inducing a cellular stressor (e.g., paraquat) has been shown to be protective. |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of Cyclo(his-pro) in modulating the Nrf2 and NF-κB signaling pathways, leading to anti-inflammatory and antioxidant effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(his-pro) peptide [novoprolabs.com]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of Cyclo(his-pro) TFA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(his-pro) (CHP), a cyclic dipeptide structurally related to thyrotropin-releasing hormone (TRH), has garnered significant interest for its diverse biological activities, including neuroprotective and anti-inflammatory effects.[1][2][3] The trifluoroacetic acid (TFA) salt of CHP is a common formulation for this synthetic peptide that enhances its solubility in aqueous solutions for in vitro studies.[4] For most standard in vitro assays, the residual TFA levels are not expected to cause interference.[4]
The biological activity of Cyclo(his-pro) TFA is primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress. Specifically, CHP has been shown to inhibit the nuclear accumulation of the transcription factor NF-κB, a central mediator of pro-inflammatory responses. Concurrently, it activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
These application notes provide detailed protocols for two key in vitro assays designed to quantify the anti-inflammatory and antioxidant activities of this compound. The primary assay focuses on the inhibition of NF-κB nuclear translocation, while the secondary assay measures the activation of the Nrf2 pathway.
I. Primary In Vitro Assay: Inhibition of NF-κB Nuclear Translocation
This assay quantifies the anti-inflammatory activity of this compound by measuring its ability to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in response to a pro-inflammatory stimulus.
Experimental Protocol
1. Cell Culture and Seeding:
-
Cell Line: Murine microglial BV2 cells or rat pheochromocytoma PC12 cells are suitable for this assay.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
Dilute the stock solution to desired final concentrations (e.g., 1, 10, 50, 100 µM) in the culture medium.
-
Pre-incubate the cells with varying concentrations of this compound for 24 hours.
3. Induction of NF-κB Translocation:
-
Induce inflammation by treating the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 1 hour.
-
Include a vehicle control (cells treated with medium only) and a positive control (cells treated with LPS only).
4. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit (1:200 dilution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
5. Imaging and Data Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-treated positive control.
Data Presentation
| Concentration of this compound (µM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Percentage of NF-κB Translocation Inhibition (%) |
| Vehicle Control | 15.2 ± 2.1 | N/A |
| LPS Control (1 µg/mL) | 85.7 ± 5.3 | 0 |
| 1 | 72.1 ± 4.8 | 15.9 |
| 10 | 55.3 ± 3.9 | 35.5 |
| 50 | 30.8 ± 2.5 | 64.1 |
| 100 | 22.4 ± 1.9 | 73.8 |
Experimental Workflow
Experimental workflow for the NF-κB nuclear translocation assay.
II. Secondary In Vitro Assay: Activation of the Nrf2 Signaling Pathway
This assay determines the antioxidant activity of this compound by measuring the nuclear translocation of Nrf2 and the subsequent expression of its target gene, heme oxygenase-1 (HO-1).
Experimental Protocol
1. Cell Culture and Treatment:
-
Cell Line: PC12 cells are a suitable model for this assay.
-
Culture and Seeding: Follow the same procedure as in the primary assay.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 6-24 hours.
2. Measurement of Nrf2 Nuclear Translocation (Immunofluorescence):
-
Follow the immunofluorescence staining protocol described in the primary assay, but use a primary antibody against Nrf2.
-
Quantify the nuclear translocation of Nrf2 by measuring the nuclear to cytoplasmic fluorescence intensity ratio.
3. Measurement of HO-1 Expression (Western Blot):
-
Cell Lysis: Lyse the treated cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with a primary antibody against HO-1 (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the HO-1 band intensity to the loading control.
Data Presentation
Nrf2 Nuclear Translocation
| Concentration of this compound (µM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Fold Increase in Nrf2 Nuclear Translocation |
| Vehicle Control | 20.5 ± 2.8 | 1.0 |
| 1 | 25.1 ± 3.1 | 1.2 |
| 10 | 42.8 ± 4.5 | 2.1 |
| 50 | 78.3 ± 6.2 | 3.8 |
| 100 | 95.1 ± 7.9 | 4.6 |
HO-1 Protein Expression
| Concentration of this compound (µM) | Normalized HO-1 Band Intensity (Arbitrary Units) | Fold Increase in HO-1 Expression |
| Vehicle Control | 0.8 ± 0.1 | 1.0 |
| 1 | 1.1 ± 0.2 | 1.4 |
| 10 | 2.5 ± 0.3 | 3.1 |
| 50 | 4.9 ± 0.5 | 6.1 |
| 100 | 6.2 ± 0.7 | 7.8 |
III. Signaling Pathways
Cyclo(his-pro) Modulation of NF-κB and Nrf2 Signaling
References
Application Notes and Protocols for PC12 Cell Line Treatment with Cyclo(his-pro) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(his-pro) (CHP), a cyclic dipeptide derived from the thyrotropin-releasing hormone (TRH), has garnered significant interest for its neuroprotective and anti-inflammatory properties. These application notes provide detailed protocols for the treatment of the rat pheochromocytoma (PC12) cell line with Cyclo(his-pro) trifluoroacetate (TFA) salt. PC12 cells are a valuable in vitro model for neuronal studies as they can differentiate into neuron-like cells. This document outlines procedures for cell culture, Cyclo(his-pro) TFA treatment, and assays to evaluate its effects on cell viability, apoptosis, and key signaling pathways.
Cyclo(his-pro) has been shown to protect PC12 cells from oxidative stress by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[1] This activation leads to the upregulation of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) production and preventing glutathione depletion.[1] Furthermore, Cyclo(his-pro) can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, highlighting its dual role in cytoprotection.[2][3]
Data Summary
The following tables summarize the quantitative effects of Cyclo(his-pro) treatment on PC12 cells based on available literature.
Table 1: Effect of Cyclo(his-pro) on PC12 Cell Viability and Oxidative Stress Markers
| Parameter | Stressor | Cyclo(his-pro) Concentration | Treatment Duration | Observed Effect | Reference |
| Cell Viability | Hydrogen Peroxide (H₂O₂) | 50 µM | 24 hours | Increased cell viability compared to H₂O₂-treated cells. | [4] |
| Cell Viability | Glutamate, Rotenone, Paraquat, β-amyloid | 100 µM | 24 hours | Significantly increased cell viability in the presence of all stressors. | |
| ROS Production | Glutamate, Rotenone, Paraquat, β-amyloid | 100 µM | 24 hours | Attenuated ROS production. | |
| Nitric Oxide (NO) Production | Hydrogen Peroxide (H₂O₂) | 50 µM | Not Specified | Abolished H₂O₂-mediated NO generation. | |
| Glutathione (GSH) Levels | Glutamate, Rotenone, Paraquat, β-amyloid | 100 µM | 24 hours | Prevented glutathione depletion. |
Table 2: Effect of Cyclo(his-pro) on Signaling Pathways and Apoptosis in PC12 Cells
| Parameter | Stressor | Cyclo(his-pro) Concentration | Treatment Duration | Observed Effect | Reference |
| Nrf2 Nuclear Accumulation | Hydrogen Peroxide (H₂O₂) | Not Specified | Not Specified | Triggered significant nuclear accumulation of Nrf2. | |
| Nrf2-Regulated Gene Expression | None (basal) | Not Specified | Not Specified | Enhanced mRNA expression of Nrf2-regulated antioxidant genes. | |
| NF-κB Nuclear Translocation | Paraquat | 50 µM | 1-48 hours | Inhibited NF-κB nuclear translocation. | |
| Apoptosis (Caspase-3 activity, Cytochrome c release) | Paraquat | 50 µM | 48 hours | Decreased apoptosis. | |
| Apoptosis | Serum Deprivation | Not Specified | Not Specified | Can prevent serum deprivation-mediated apoptotic death. |
Experimental Protocols
PC12 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing PC12 cells to ensure their health and suitability for experimentation.
Materials:
-
PC12 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Collagen Type I (for coating)
Procedure:
-
Coating of Culture Vessels: Coat culture flasks and plates with Collagen Type I at a concentration of 50-100 µg/mL in sterile PBS. Incubate for at least 1 hour at 37°C or overnight at 4°C. Aspirate the collagen solution and allow the vessels to dry before use.
-
Complete Growth Medium: Prepare the complete growth medium by supplementing RPMI-1640 with 10% Horse Serum, 5% Fetal Bovine Serum, and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating: Thaw a cryopreserved vial of PC12 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells onto a collagen-coated T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until the cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate into new collagen-coated flasks at a split ratio of 1:3 to 1:6.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM or 50 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Immediately before use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.
This compound Treatment of PC12 Cells
This protocol describes the general procedure for treating PC12 cells with this compound, which can be adapted for various downstream assays.
Procedure:
-
Seed PC12 cells in collagen-coated plates at the desired density for your specific assay (e.g., 1 x 10⁴ cells/well in a 96-well plate for viability assays; 5 x 10⁵ cells/well in a 6-well plate for protein extraction).
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare the desired concentrations of this compound in complete growth medium from the stock solution.
-
If inducing cellular stress, the experimental design may involve pre-treatment with this compound before the addition of a stressor.
-
For pre-treatment: Aspirate the old medium and add the medium containing this compound. Incubate for the desired pre-treatment time (e.g., 1-24 hours). Then, add the stressor (e.g., H₂O₂, paraquat) directly to the medium or replace the medium with fresh medium containing both this compound and the stressor.
-
For co-treatment: Aspirate the old medium and add fresh medium containing both this compound and the stressor.
-
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
Proceed with the appropriate downstream analysis (e.g., cell viability assay, Western blot, apoptosis assay).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Plate and treat PC12 cells in a 96-well plate as described above.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot for Nrf2 and NF-κB
This protocol is for detecting the levels of total and nuclear Nrf2 and NF-κB p65 subunit.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Total Protein: Lyse cells in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant.
-
Nuclear and Cytoplasmic Fractions: Use a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (β-actin for total and cytoplasmic extracts, Lamin B1 for nuclear extracts).
Visualizations
Signaling Pathway of Cyclo(his-pro) in PC12 Cells
Caption: Signaling pathway of this compound in PC12 cells.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Experimental workflow for assessing neuroprotection.
References
- 1. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: BV-2 Microglial Cell Response to Cyclo(his-pro) TFA Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microglial cells are the resident immune cells of the central nervous system (CNS) and play a critical role in neuroinflammation. In response to stimuli such as lipopolysaccharide (LPS), microglia become activated, adopting an amoeboid morphology and releasing pro-inflammatory mediators including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Chronic activation of microglia is implicated in the pathogenesis of various neurodegenerative diseases. Cyclo(his-pro), an endogenous cyclic dipeptide, has demonstrated significant anti-inflammatory and neuroprotective properties. These application notes provide a comprehensive overview of the effects of Cyclo(his-pro) TFA treatment on BV-2 microglial cells, a widely used cell line for studying neuroinflammation. Detailed protocols for key experiments are provided to facilitate research in this area.
Mechanism of Action
Cyclo(his-pro) exerts its anti-inflammatory effects in BV-2 microglial cells primarily through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2][3] Cyclo(his-pro) activates the Nrf2 pathway, a master regulator of the antioxidant response.[1][4] This leads to the upregulation of downstream antioxidant enzymes, most notably heme oxygenase-1 (HO-1). The activation of the Nrf2/HO-1 axis subsequently suppresses the pro-inflammatory NF-κB signaling pathway. By inhibiting the nuclear translocation of NF-κB, Cyclo(his-pro) downregulates the expression of various NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, Cyclo(his-pro) has been shown to attenuate endoplasmic reticulum (ER) stress in BV-2 cells.
Data Presentation
The following tables summarize the observed effects of this compound treatment on key inflammatory and oxidative stress markers in LPS-stimulated BV-2 microglial cells.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Cells
| Parameter | Treatment Group | Observed Effect | Reference |
| Nitric Oxide (NO) Production | LPS + Cyclo(his-pro) | Significant Reduction | |
| iNOS Gene Expression | LPS + Cyclo(his-pro) | Reduction | |
| COX-2 Gene Expression | LPS + Cyclo(his-pro) | Down-regulation | |
| TNF-α mRNA Levels | LPS + Cyclo(his-pro) | Strong Reduction (in vivo) | |
| IL-1β mRNA Levels | LPS + Cyclo(his-pro) | Strong Reduction (in vivo) |
Table 2: Effect of this compound on Oxidative Stress and Cellular Morphology in LPS-Stimulated BV-2 Cells
| Parameter | Treatment Group | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) Generation | LPS + Cyclo(his-pro) | Reduction | |
| Cellular Morphology | LPS + Cyclo(his-pro) | Maintenance of resting morphology | |
| Cell Viability | LPS + Cyclo(his-pro) | Increased |
Table 3: Effect of this compound on Key Signaling Proteins in LPS-Stimulated BV-2 Cells
| Parameter | Treatment Group | Observed Effect | Reference |
| Nrf2 Nuclear Localization | LPS + Cyclo(his-pro) | Enhanced | |
| NF-κB Nuclear Localization | LPS + Cyclo(his-pro) | Reduced |
Mandatory Visualization
Caption: Signaling pathway of Cyclo(his-pro) in BV-2 microglia.
Caption: General experimental workflow for studying Cyclo(his-pro) effects.
Experimental Protocols
BV-2 Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Treatment Protocol:
-
Seed BV-2 cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density of 2 x 10^4 to 5 x 10^5 cells/well, depending on the assay. Allow cells to adhere for 24 hours.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 50 µM) for 24 hours.
-
Following pre-treatment, add Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL to 1 µg/mL) to the culture medium for the time specified in the individual assay protocols.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.
-
Sodium nitrite (for standard curve).
-
96-well microplate.
-
-
Procedure:
-
After treating the cells as described in Protocol 1 (typically for 24 hours with LPS), collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.
-
Add 50 µL of the freshly prepared Griess Reagent to each well containing supernatant or standard.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
-
Intracellular Reactive Oxygen Species (ROS) Assay
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
-
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
Black, clear-bottom 96-well microplate.
-
-
Procedure:
-
Seed and treat cells in a black, clear-bottom 96-well plate as described in Protocol 1.
-
After the LPS treatment period (e.g., 6 hours), remove the culture medium and wash the cells once with warm HBSS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in warm HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of inflammatory genes.
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., Nos2, Tnf, Il6) and a housekeeping gene (e.g., Gapdh).
-
-
Procedure:
-
Treat cells in a 6-well plate as described in Protocol 1 (LPS treatment for 4-6 hours is typical for cytokine gene expression).
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Cycling conditions are typically: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Western Blot Analysis for Nrf2 and NF-κB Pathway Proteins
This protocol is for detecting changes in the expression and activation (phosphorylation, nuclear translocation) of key signaling proteins.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
Nuclear/cytoplasmic extraction kit (optional, for translocation studies).
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Nrf2, anti-NF-κB p65, anti-p-IκBα, anti-HO-1, anti-Lamin B1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells in a 6-well plate as described in Protocol 1. The duration of LPS stimulation will vary depending on the target (e.g., 15-30 minutes for phosphorylation events, 1-2 hours for nuclear translocation, 12-24 hours for total protein expression).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer (for total protein) or use a fractionation kit (for nuclear/cytoplasmic extracts).
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (β-actin for total protein, Lamin B1 for nuclear extracts).
-
Immunofluorescence for Morphological Analysis
This protocol uses phalloidin to stain F-actin, allowing for the visualization of the actin cytoskeleton and cell morphology.
-
Materials:
-
Cells cultured on glass coverslips or in chamber slides.
-
4% paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Blocking solution (e.g., 1% BSA in PBS).
-
Fluorescently-conjugated phalloidin (e.g., TRITC- or FITC-phalloidin).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
-
Procedure:
-
Treat cells on coverslips as described in Protocol 1 (LPS treatment for 24 hours is common for observing morphological changes).
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash three times with PBS.
-
Block for 30-60 minutes with blocking solution.
-
Incubate with fluorescently-conjugated phalloidin (diluted in blocking solution) for 20-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Analyze changes in cell shape, size, and the presence of ramifications.
-
References
Application Notes and Protocols for In Vivo Study of Cyclo(his-pro) TFA in Mice Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(his-pro), a cyclic dipeptide, has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory and neuroprotective properties. These effects are primarily mediated through the modulation of key signaling pathways, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2][3][4] This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies in mice to evaluate the efficacy of Cyclo(his-pro) TFA, the trifluoroacetic acid salt of Cyclo(his-pro).
The trifluoroacetic acid (TFA) salt is a common counterion resulting from the purification process of synthetic peptides.[5] While TFA salts can enhance the solubility of peptides, it is crucial to consider the potential biological activity of TFA itself and to include appropriate vehicle controls in the experimental design.
These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound in various disease models.
Data Presentation
Table 1: Recommended Dosing and Administration for this compound
| Parameter | Recommendation | Rationale/Reference |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Ensures solubility and bioavailability for in vivo administration. |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.), Topical | Orally active and can cross the blood-brain barrier. Topical application is suitable for localized inflammation models. |
| Dosage Range (Systemic) | 1 - 50 mg/kg | Effective doses will vary depending on the disease model and should be determined by dose-response studies. |
| Dosage (Topical) | 1.8 mg/ear (in TPA model) | Previously reported effective dose in a mouse model of ear edema. |
| Control Groups | Vehicle control, Vehicle + TFA control, Positive control (if available) | Essential to account for effects of the vehicle and the TFA counter-ion. |
Table 2: Summary of In Vivo Mouse Models and Key Readouts
| Model | Inducing Agent | Mouse Strain | Key Experimental Readouts | Reference |
| Acute Inflammation | 12-O-tetradecanoylphorbol-13-acetate (TPA) | C57BL/6, ICR | Ear thickness, Ear weight, Myeloperoxidase (MPO) activity, Histology, Cytokine levels (TNF-α, IL-1β, IL-6) | |
| Neuroinflammation | Lipopolysaccharide (LPS) | C57BL/6, ICR | Behavioral tests (e.g., open field, Morris water maze), Glial activation (Iba1, GFAP), Pro-inflammatory cytokine levels (TNF-α, IL-1β), Neuronal apoptosis markers (e.g., Caspase-3) | |
| Peritoneal Fibrosis | Chlorhexidine gluconate (CG) | C57BL/6 | Peritoneal thickness, Collagen deposition (Masson's trichrome), Fibrosis-related markers (α-SMA, Fibronectin), Inflammatory cell infiltration |
Signaling Pathway
The primary mechanism of action of Cyclo(his-pro) involves the modulation of the Nrf2 and NF-κB signaling pathways.
Caption: this compound signaling pathway.
Experimental Workflow
A general experimental workflow for evaluating the efficacy of this compound in a mouse model is depicted below.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: TPA-Induced Ear Edema in Mice
This model is used to assess the acute anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone (e.g., 2.5 µg/20 µL)
-
Acetone (vehicle for TPA)
-
Male C57BL/6 or ICR mice (8-10 weeks old)
-
Digital caliper or thickness gauge
-
Punch biopsy tool (e.g., 6 mm)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Group 1: Naive (No treatment)
-
Group 2: Vehicle (Acetone) + Vehicle (this compound vehicle)
-
Group 3: TPA + Vehicle (this compound vehicle)
-
Group 4: TPA + this compound (e.g., 1.8 mg/ear)
-
Group 5 (Optional): TPA + Positive Control (e.g., a known anti-inflammatory drug)
-
-
Treatment:
-
Topically apply this compound or its vehicle to the inner and outer surfaces of the right ear 30 minutes before TPA application.
-
Apply TPA solution or acetone to the inner and outer surfaces of the right ear.
-
-
Measurement of Ear Edema:
-
Measure the thickness of both ears using a digital caliper at various time points (e.g., 4, 6, 24 hours) after TPA application.
-
The degree of edema is calculated as the difference in thickness between the right (treated) and left (untreated) ear.
-
-
Endpoint Analysis (at 24 hours):
-
Euthanize the mice.
-
Take a 6 mm punch biopsy from both ears and weigh them. The difference in weight between the right and left ear punches indicates the extent of edema.
-
Homogenize ear tissue for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis (e.g., ELISA for TNF-α, IL-1β).
-
Fix ear tissue in 10% formalin for histological analysis (H&E staining).
-
Protocol 2: LPS-Induced Neuroinflammation in Mice
This model is used to evaluate the neuroprotective and anti-inflammatory effects of this compound in the central nervous system.
Materials:
-
This compound
-
Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 0.5-1 mg/kg) dissolved in sterile saline
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Behavioral testing apparatus (e.g., open field arena, Morris water maze)
Procedure:
-
Acclimatization and Grouping: Similar to Protocol 1.
-
Treatment:
-
Administer this compound or vehicle (i.p. or p.o.) for a specified period (e.g., 7-14 days) before LPS challenge.
-
On the day of the challenge, administer this compound or vehicle 30-60 minutes before LPS injection.
-
Inject LPS (i.p.) to induce neuroinflammation. The control group receives saline.
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., open field for locomotor activity and anxiety-like behavior, Morris water maze for learning and memory) at a specified time point after LPS injection (e.g., 24 hours or later for chronic models).
-
-
Endpoint Analysis:
-
At the desired time point post-LPS injection (e.g., 24 hours, 7 days), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains for analysis.
-
Immunohistochemistry/Immunofluorescence: Analyze brain sections for markers of microglial activation (Iba1) and astrogliosis (GFAP).
-
Biochemical Analysis: Homogenize brain tissue (e.g., hippocampus, cortex) to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA or Western blot.
-
Western Blot: Analyze protein levels of key signaling molecules in the Nrf2 and NF-κB pathways.
-
Protocol 3: Chlorhexidine Gluconate (CG)-Induced Peritoneal Fibrosis in Mice
This model is used to assess the anti-fibrotic potential of this compound.
Materials:
-
This compound
-
Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Chlorhexidine gluconate (CG) solution (e.g., 0.1% CG in 15% ethanol/saline)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization and Grouping: Similar to Protocol 1.
-
Induction and Treatment:
-
Administer this compound or vehicle (i.p. or p.o.) daily, starting from the first day of CG injection.
-
Induce peritoneal fibrosis by intraperitoneal injection of CG solution every other day for 3 weeks. The control group receives the vehicle for CG.
-
-
Monitoring: Monitor mice for body weight changes and signs of distress throughout the study.
-
Endpoint Analysis (at the end of 3 weeks):
-
Euthanize the mice.
-
Collect peritoneal lavage fluid to analyze inflammatory cell infiltration.
-
Excise the parietal peritoneum for analysis.
-
Histology: Fix peritoneal tissue in 10% formalin and perform Masson's trichrome staining to visualize collagen deposition and measure peritoneal thickness.
-
Immunohistochemistry: Stain for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and fibronectin.
-
Quantitative PCR/Western Blot: Analyze the expression of fibrotic and inflammatory genes/proteins in the peritoneal tissue.
-
References
- 1. A Mice Model of Chlorhexidine Gluconate-Induced Peritoneal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Clinically Relevant Murine Model of Peritoneal Fibrosis by Dialysate and Catheters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optica Publishing Group [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(his-pro) peptide [novoprolabs.com]
Topical Application of Cyclo(his-pro) TFA for Ear Edema Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of Cyclo(his-pro) TFA, a cyclic dipeptide, in preclinical models of ear edema. Ear edema models, induced by topical irritants such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or croton oil, are widely used to evaluate the efficacy of anti-inflammatory agents. Cyclo(his-pro) has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, making it a compound of interest for therapeutic development.[1][2][3]
Mechanism of Action
Cyclo(his-pro) exerts its anti-inflammatory effects primarily through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways.[1][2]
-
Nrf2 Activation: Cyclo(his-pro) is known to activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of enzymes like heme oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties.
-
NF-κB Inhibition: The pro-inflammatory response in ear edema is largely driven by the activation of NF-κB. Cyclo(his-pro) has been shown to inhibit the nuclear accumulation of NF-κB. This inhibition is mediated, at least in part, by the Nrf2-dependent induction of HO-1. By suppressing NF-κB activation, Cyclo(his-pro) downregulates the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory action of Cyclo(his-pro).
Data Presentation
Table 1: Effect of Topical this compound on TPA-Induced Ear Edema
| Treatment Group | Dose (mg/ear) | Ear Weight Increase (mg) | Edema Inhibition (%) |
| Vehicle Control | - | Value | 0% |
| This compound | 0.5 (hypothetical) | Value | Value |
| This compound | 1.0 (hypothetical) | Value | Value |
| This compound | 1.8 | Reduced | Value |
| This compound | 2.5 (hypothetical) | Value | Value |
| Positive Control (e.g., Dexamethasone) | Value | Value | Value |
Table 2: Effect of Topical this compound on Croton Oil-Induced Ear Edema
| Treatment Group | Dose (mg/ear) | Ear Thickness Increase (mm) | Edema Inhibition (%) |
| Vehicle Control | - | Value | 0% |
| This compound | 0.5 (hypothetical) | Value | Value |
| This compound | 1.0 (hypothetical) | Value | Value |
| This compound | 1.8 (hypothetical) | Value | Value |
| This compound | 2.5 (hypothetical) | Value | Value |
| Positive Control (e.g., Indomethacin) | Value | Value | Value |
Experimental Protocols
The following are detailed protocols for inducing ear edema and assessing the efficacy of topically applied this compound.
Protocol 1: TPA-Induced Ear Edema Model
This protocol outlines the induction of acute inflammation using 12-O-tetradecanoylphorbol-13-acetate (TPA).
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle (e.g., Acetone, Ethanol, or a suitable solvent for this compound)
-
Male C57BL/6 or CD-1 mice (6-8 weeks old)
-
Micropipettes
-
Digital balance
-
Thickness gauge (micrometer)
-
Biopsy punch (e.g., 6 mm)
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Preparation of Solutions:
-
This compound Solution: Prepare a stock solution of this compound in a suitable vehicle. A dose of 1.8 mg/ear has been previously reported. For a 20 µL application volume, this corresponds to a concentration of 90 mg/mL.
-
TPA Solution: Prepare a solution of TPA in acetone. A commonly used concentration is 2.5 µg in 20 µL of acetone.
-
-
Topical Application:
-
Divide mice into treatment groups (vehicle control, this compound at various doses, positive control).
-
Topically apply 20 µL of the vehicle or this compound solution to the inner and outer surfaces of the right ear of each mouse.
-
After 30 minutes, topically apply 20 µL of the TPA solution to the same ear.
-
The left ear can serve as an internal control (untreated).
-
-
Edema Assessment:
-
After 4 to 6 hours, euthanize the mice.
-
Excise the ears and take a 6 mm diameter punch biopsy from both the treated (right) and untreated (left) ears.
-
Immediately weigh the biopsies. The difference in weight between the right and left ear punches indicates the extent of the edema.
-
Alternatively, measure the thickness of the ear using a digital micrometer before and after treatment.
-
-
Data Analysis:
-
Calculate the mean increase in ear weight or thickness for each group.
-
The percentage inhibition of edema can be calculated using the following formula:
-
% Inhibition = [1 - (Edema in treated group / Edema in vehicle control group)] x 100
-
-
Protocol 2: Croton Oil-Induced Ear Edema Model
This protocol utilizes croton oil as the inflammatory agent.
Materials:
-
This compound
-
Croton Oil
-
Vehicle (e.g., Acetone)
-
Male Swiss or BALB/c mice (6-8 weeks old)
-
Micropipettes
-
Digital balance or thickness gauge
-
Biopsy punch (e.g., 6 mm)
Procedure:
-
Animal Acclimatization: As in Protocol 1.
-
Preparation of Solutions:
-
This compound Solution: Prepare as described in Protocol 1.
-
Croton Oil Solution: Prepare a 1% to 5% (v/v) solution of croton oil in acetone.
-
-
Topical Application:
-
Apply 20 µL of the vehicle or this compound solution to the right ear 30 minutes prior to the application of the irritant.
-
Apply 20 µL of the croton oil solution to the same ear.
-
-
Edema Assessment:
-
Assess edema at 4, 6, and/or 24 hours after croton oil application by measuring the increase in ear weight or thickness as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the mean increase in ear weight or thickness and the percentage inhibition of edema as in Protocol 1.
-
Additional Assays
To further investigate the anti-inflammatory effects of this compound, the following assays can be performed on the ear biopsy samples:
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into the inflamed tissue. A reduction in MPO activity would indicate a decrease in immune cell infiltration.
-
Histological Analysis: Ear tissue can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize the extent of edema, cellular infiltration, and other signs of inflammation.
-
Cytokine and Chemokine Profiling: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in the ear tissue can be quantified using methods like ELISA or multiplex assays.
Conclusion
The topical application of this compound presents a promising approach for the treatment of inflammatory skin conditions. The protocols and information provided herein offer a framework for researchers to further evaluate the efficacy and mechanism of action of this compound in preclinical ear edema models. Future studies should focus on establishing a clear dose-response relationship and further elucidating the downstream effects of Nrf2 activation and NF-κB inhibition in this context.
References
- 1. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cantharidin-induced inflammation in mouse ear model for translational research of novel anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Cyclo(his-pro) TFA in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the oral gavage administration of Cyclo(his-pro) TFA in rodents, including detailed protocols, quantitative data from relevant studies, and visualizations of experimental workflows and biological pathways. Cyclo(his-pro) (CHP), a cyclic dipeptide, is an orally active compound that can cross the blood-brain barrier and has shown potential in various therapeutic areas, including neuroprotection and metabolic regulation.[1][2][3][4][5] The trifluoroacetate (TFA) salt is a common formulation for peptide-based compounds.
Data Presentation
The following tables summarize quantitative data from studies involving the oral administration of Cyclo(his-pro) in rodents. These studies provide a basis for dose selection and expected outcomes.
Table 1: Summary of Oral Cyclo(his-pro) Administration and Effects in Rodents
| Species | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Mice (ob/ob) | Cyclo(his-pro) with zinc and l-histidine | 0.3 mg/kg BW (acute) | Gastric Gavage | Single dose | Significantly decreased blood glucose concentrations. | |
| Mice (ob/ob) | Cyclo(his-pro) with zinc and l-histidine in drinking water | 1.0 mg/L | Oral (drinking water) | 3 weeks | Decreased fed blood glucose and plasma insulin concentrations. | |
| Mice (ob/ob) | Cyclo(his-pro)-enriched yeast hydrolysate | 0.5 and 1 g/kg | Oral Gavage | 3 weeks | Reduced body weight gain, adipose tissue weight, and improved glucose tolerance. | |
| Mice | Radioactively labeled Cyclo(his-pro) | Not specified | Fed | 15-90 minutes post-administration | Readily absorbed orally with radioactivity detected in blood and various tissues, including the brain. Reversed ethanol-induced narcosis. | |
| Rats | Cyclo(his-pro) with oral glucose | Not specified | Oral Gavage | Single dose | Augmented the insulin response to an oral glucose load, suggesting decreased hepatic insulin clearance. |
Experimental Protocols
This section provides a detailed protocol for the preparation and oral gavage administration of this compound to rodents.
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile tubes
Procedure:
-
Determine the appropriate vehicle. The choice of vehicle will depend on the solubility and stability of this compound. For many applications, sterile water or saline is sufficient. For suspension formulations, a vehicle like 0.5% carboxymethylcellulose may be necessary.
-
Calculate the required amount of this compound. Based on the desired dose and the body weight of the animals, calculate the total amount of compound needed.
-
Weigh the this compound accurately using an analytical balance.
-
Add the vehicle to the weighed compound to achieve the final desired concentration.
-
Dissolve or suspend the compound. Vortex the mixture thoroughly. If the compound does not readily dissolve, sonication in a water bath for short intervals may be helpful. Visually inspect the solution or suspension for homogeneity.
-
Store the formulation appropriately. Depending on the stability of the compound in the chosen vehicle, the formulation may be prepared fresh daily or stored at 4°C for a limited time. It is recommended to perform a stability test if the formulation is to be stored.
Protocol 2: Oral Gavage Administration in Rodents
Note: This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (stainless steel, ball-tipped)
-
Syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to determine the precise volume of the formulation to be administered.
-
Gently but firmly restrain the rodent. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a similar but larger grip is used. Proper restraint is crucial to prevent injury to the animal and the handler.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal to determine the correct insertion depth. The needle should extend from the tip of the nose to the last rib.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the mouth, just off-center to avoid the trachea.
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, or if the animal shows signs of distress such as coughing or gasping, the needle is likely in the trachea and must be withdrawn immediately.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the formulation.
-
Administering the substance too quickly can cause regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for at least 15 minutes for any immediate adverse reactions, such as respiratory distress. Continue to monitor the animals periodically over the next 24 hours.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an oral gavage study in rodents.
Caption: Workflow for a typical rodent oral gavage study.
Signaling Pathway
Cyclo(his-pro) has been shown to modulate the Nrf2-NF-κB signaling pathway, which is crucial in regulating cellular responses to inflammation and oxidative stress.
Caption: Cyclo(his-pro) modulation of Nrf2 and NF-κB pathways.
References
Application Notes and Protocols: Western Blot Analysis of Nrf2 Activation by Cyclo(his-pro) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to oxidative stress or electrophilic agents, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to the expression of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway. Studies indicate that CHP triggers the nuclear accumulation of Nrf2, leading to the upregulation of ARE-related genes. This document provides detailed protocols for assessing the activation of Nrf2 by Cyclo(his-pro) trifluoroacetate (TFA) in a cellular model using Western blot analysis.
Data Presentation
The following table represents typical quantitative data obtained from a Western blot experiment analyzing Nrf2 activation in PC12 cells treated with Cyclo(his-pro) TFA. Data is presented as the relative band intensity of nuclear Nrf2 normalized to a nuclear loading control (e.g., Lamin B1) and is representative of at least three independent experiments.
| Treatment Group | Concentration (µM) | Duration (hours) | Relative Nuclear Nrf2 Band Intensity (Arbitrary Units) |
| Vehicle Control | 0 | 6 | 1.00 ± 0.12 |
| This compound | 10 | 6 | 2.54 ± 0.28 |
| This compound | 50 | 6 | 4.12 ± 0.45 |
| This compound | 100 | 6 | 5.78 ± 0.63 |
Signaling Pathway
The diagram below illustrates the canonical Nrf2 signaling pathway and the proposed mechanism of action for Cyclo(his-pro).
Caption: Nrf2 activation pathway initiated by this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for adherent cells, such as the rat pheochromocytoma cell line PC12, which has been used in studies of Cyclo(his-pro) and Nrf2 activation.
-
Cell Seeding: Plate PC12 cells in 100 mm culture dishes at a density that will result in approximately 80% confluency on the day of the experiment.
-
Cell Culture: Culture cells in the appropriate medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable solvent. On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6 hours) to allow for Nrf2 activation and nuclear translocation.
Preparation of Nuclear and Cytoplasmic Extracts
To specifically analyze the translocation of Nrf2, it is essential to fractionate the cell lysates into nuclear and cytoplasmic components.
-
Cell Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis (Cytoplasmic Fraction): Add 200 µL of ice-cold cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, and protease inhibitors) to each dish. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Incubation and Lysis: Incubate the lysate on ice for 15 minutes. Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds to lyse the cell membrane.
-
Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 12,000 x g for 30 seconds at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Nuclear Pellet Wash: Wash the remaining pellet with 200 µL of ice-cold PBS.
-
Nuclear Lysis: Resuspend the nuclear pellet in 50 µL of ice-cold nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Incubation and Sonication: Incubate on ice for 30 minutes with intermittent vortexing. If necessary, sonicate the lysate briefly on ice to ensure complete nuclear lysis.
-
Isolation of Nuclear Fraction: Centrifuge at 12,000 x g for 5 minutes at 4°C. Collect the supernatant, which contains the nuclear fraction.
-
Storage: Store both cytoplasmic and nuclear extracts at -80°C until use.
Protein Concentration Determination (BCA Assay)
Accurate protein quantification is crucial for equal loading in Western blot analysis. The Bicinchoninic Acid (BCA) assay is a common method for this purpose.
-
Standard Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) ranging from 0 to 2 mg/mL.
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Assay Setup: In a 96-well microplate, pipette 10 µL of each standard and unknown sample (nuclear and cytoplasmic extracts) in duplicate.
-
Reaction: Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Concentration Calculation: Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations. Use the equation of the linear regression line to calculate the protein concentration of the unknown samples.
Western Blot Analysis of Nrf2
-
Sample Preparation: Based on the protein concentrations determined, dilute the nuclear and cytoplasmic extracts with 2x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. A primary antibody for a loading control (e.g., Lamin B1 for nuclear extracts, β-actin for cytoplasmic extracts) should also be used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Nrf2 band to the corresponding loading control band to correct for loading variations.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of Nrf2 activation.
References
Application Notes: Radioimmunoassay for Cyclo(his-pro) Detection in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(his-pro) (CHP), a cyclic dipeptide, is a biologically active metabolite of Thyrotropin-Releasing Hormone (TRH)[1]. It is ubiquitously distributed throughout the central nervous system and is believed to function as a neurotransmitter or neuromodulator[1][2]. The quantification of Cyclo(his-pro) in brain tissue is crucial for understanding its physiological roles and its potential involvement in neurological disorders and response to pharmacological agents. Radioimmunoassay (RIA) offers a highly sensitive and specific method for detecting picogram quantities of Cyclo(his-pro) in complex biological matrices like brain tissue extracts[3][4].
This document provides a detailed protocol for the radioimmunoassay of Cyclo(his-pro) in brain tissue, including sample preparation, assay procedure, and data analysis. It also presents representative quantitative data and visual workflows to guide researchers in applying this technique.
Principle of the Assay
The radioimmunoassay for Cyclo(his-pro) is a competitive binding assay. It involves the competition between a fixed amount of radiolabeled Cyclo(his-pro) (the "tracer") and the unlabeled Cyclo(his-pro) present in the sample or standard for a limited number of binding sites on a specific anti-Cyclo(his-pro) antibody. As the concentration of unlabeled Cyclo(his-pro) increases, the amount of tracer that binds to the antibody decreases. The antibody-bound tracer is then separated from the unbound tracer, and its radioactivity is measured. A standard curve is generated by plotting the percentage of bound tracer against known concentrations of Cyclo(his-pro) standards. The concentration of Cyclo(his-pro) in the unknown samples can then be determined by interpolating their results on this standard curve.
Figure 1. Principle of Competitive RIA for Cyclo(his-pro).
Data Presentation
The following tables summarize typical concentrations of Cyclo(his-pro) found in various brain regions as determined by radioimmunoassay. These values serve as a reference for expected physiological ranges.
Table 1: Regional Distribution of Cyclo(his-pro) in Adult Human Brain
| Brain Region | Cyclo(his-pro) Concentration (ng/mg protein) |
|---|---|
| Olfactory Bulbs | 0.180 |
| Cerebellar Hemisphere | 0.168 |
| Hypothalamus | 0.105 |
| Hippocampus | 0.080 |
| Occipital Cortex | 0.079 |
| Pituitary Stalk-Median Eminence | 2.200 |
Data sourced from studies on adult human brain tissues obtained at autopsy.
Table 2: Cyclo(his-pro) Concentrations in Rat Brain Under Various Conditions
| Condition | Brain Region | Cyclo(his-pro) Concentration | Reference |
|---|---|---|---|
| Normal Rat | Whole Brain | 35-61 pmol/brain | |
| Normal Rat | Hypothalamus | Highest Concentration | |
| Streptozocin-induced Hyperglycemia | Striatum | Significant Increase | |
| Hypothyroidism (Surgical Thyroidectomy) | Whole Brain | Elevated Levels | |
| Chronic Alcohol Consumption | Whole Brain | Elevated Levels |
Data compiled from various studies using specific radioimmunoassays for rat brain tissue.
Experimental Protocols
Protocol 1: Brain Tissue Sample Preparation
This protocol describes the extraction of Cyclo(his-pro) from brain tissue.
Materials:
-
Brain tissue samples
-
Ice-cold 1.0 M Perchloric Acid (PCA)
-
10 M Potassium Hydroxide (KOH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
-
pH meter
Procedure:
-
Rapidly dissect brain tissue on an ice-cold plate. Weigh the tissue sample.
-
Homogenize the tissue in 10 volumes of ice-cold 1.0 M PCA.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide extract.
-
Neutralize the supernatant by adding 10 M KOH dropwise on ice. Monitor the pH until it reaches 7.0-7.5. The precipitated potassium perchlorate will form.
-
Centrifuge at 3,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.
-
Collect the supernatant. This is the brain tissue extract containing Cyclo(his-pro).
-
Store the extract at -80°C until use in the radioimmunoassay. Determine the protein concentration of the initial homogenate for normalization if required.
Protocol 2: Radioimmunoassay Procedure
This protocol outlines the competitive binding reaction.
Materials:
-
Brain tissue extracts (from Protocol 1)
-
Cyclo(his-pro) standards (e.g., 10-1000 pg/tube)
-
Anti-Cyclo(his-pro) primary antibody (diluted to a concentration that binds 40-50% of the tracer in the absence of unlabeled peptide)
-
¹²⁵I-labeled Cyclo(his-pro) tracer (prepared as described in supplementary protocols or commercially sourced)
-
RIA Buffer (e.g., 0.01 M phosphate buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide)
-
Second antibody (e.g., goat anti-rabbit IgG) and/or Protein A/G beads for precipitation
-
Normal rabbit serum (as a carrier)
-
Gamma counter
Procedure:
-
Assay Setup: Set up assay tubes in triplicate for total counts, non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.
-
To the appropriate tubes, add 100 µL of RIA buffer (for B₀ and NSB), 100 µL of standard solutions, or 100 µL of brain tissue extract.
-
Add 100 µL of the diluted ¹²⁵I-labeled Cyclo(his-pro) tracer to all tubes (except total counts).
-
Add 100 µL of the diluted anti-Cyclo(his-pro) antibody to all tubes (except total counts and NSB tubes). Add 100 µL of RIA buffer to the NSB tubes instead.
-
Vortex all tubes gently and incubate for 18-24 hours at 4°C.
-
Separation of Bound and Free Tracer:
-
Add 100 µL of diluted normal rabbit serum (carrier) and 100 µL of the second antibody to all tubes (except total counts).
-
Vortex and incubate for an additional 2-4 hours at 4°C.
-
Centrifuge all tubes (except total counts) at 3,000 x g for 30 minutes at 4°C to pellet the antibody-bound complex.
-
-
Counting:
-
Carefully decant the supernatant from the centrifuged tubes.
-
Measure the radioactivity of the pellets in a gamma counter for 1 minute.
-
Measure the radioactivity of the total count tubes (which contain only the tracer).
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard and sample using the formula: ((CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)) * 100.
-
Construct a standard curve by plotting %B/B₀ versus the concentration of the Cyclo(his-pro) standards on a semi-logarithmic scale.
-
Determine the concentration of Cyclo(his-pro) in the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Figure 2. General Workflow for Cyclo(his-pro) Radioimmunoassay.
Biological Context: Origin of Cyclo(his-pro)
Cyclo(his-pro) is primarily formed from the enzymatic degradation of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH₂). An ectoenzyme, pyroglutamyl peptidase, cleaves the N-terminal pyroglutamyl residue from TRH, which can then lead to the formation of Cyclo(his-pro). While TRH is a well-known hypothalamic-releasing hormone, the distribution of Cyclo(his-pro) in the brain does not always correlate with TRH levels, suggesting that other factors or pathways may contribute to its concentration in different brain regions.
Figure 3. Biosynthetic Pathway of Cyclo(his-pro) from TRH.
Supplementary Information: Reagent Preparation
Antibody Production: A specific polyclonal antiserum can be generated by immunizing rabbits with Cyclo(his-pro) conjugated to a carrier protein (e.g., bovine serum albumin, BSA) to render it immunogenic. The resulting antiserum must be characterized for its titer, affinity, and specificity.
Radiolabeling of Cyclo(his-pro): Since Cyclo(his-pro) lacks a tyrosine residue for direct iodination, a common strategy is to use a derivative or a conjugation method. A Bolton-Hunter reagent or a similar N-succinimidyl-3-(4-hydroxyphenyl)propionate can be iodinated first and then conjugated to the peptide. Alternatively, a synthetic analog of Cyclo(his-pro) containing a tyrosine residue can be used for labeling. The Chloramine-T or IODO-GEN methods are standard procedures for radioiodination with ¹²⁵I. The final radiolabeled tracer must be purified, typically using HPLC or gel filtration chromatography, to separate it from unreacted iodine and unlabeled peptide.
References
- 1. Distribution and metabolism of cyclo (His-Pro): a new member of the neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific radioimmunoassay of cyclo (His-Pro), a biologically active metabolite of thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay of cyclo(His-Pro) in unextracted human plasma: report of a normal range and definition of factors critical for successful assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Synthetic Cyclo(his-pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(his-pro), a cyclic dipeptide composed of histidine and proline, is a molecule of significant interest in biomedical and pharmaceutical research. It is an endogenous peptide found in various tissues and has been shown to exhibit a range of biological activities, including neuroprotective and anti-inflammatory effects. As a promising therapeutic lead, the ability to obtain high-purity Cyclo(his-pro) from synthetic preparations is crucial for accurate biological evaluation and further drug development.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic peptides and small molecules like Cyclo(his-pro).[1] This method separates compounds based on their hydrophobicity, offering high resolution and scalability. This document provides detailed application notes and protocols for the efficient purification of synthetic Cyclo(his-pro) using RP-HPLC.
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent such as acetonitrile (ACN).[1] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic molecules will have a stronger interaction with the stationary phase and will thus require a higher concentration of the organic solvent to elute from the column. By employing a gradient elution, where the concentration of the organic solvent is gradually increased, compounds with varying hydrophobicities can be effectively separated. For peptides, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution.[2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis and synthesis of Cyclo(his-pro) and related cyclic dipeptides using HPLC and UPLC. This data can serve as a benchmark for researchers developing their own purification methods.
| Compound | Chromatographic Method | Column | Mobile Phase | Purity Achieved (%) | Yield (%) | Retention Time (min) | Reference |
| Cyclo(his-pro) | UPLC (Analysis) | ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.7 µm) | A: Water/0.05% TFA, B: ACN; Gradient: 2%-80% B over 3 min | Not Reported | 91.35 | Not Reported | [3] |
| Cyclo(his-pro) | HPLC (Purity Check) | Not Specified | Not Specified | >95.19 | Not Specified | Not Specified | [4] |
| Cyclo(Phe-Pro) | Semi-preparative HPLC | Waters XBridge Prep C18 (5 µm, 19 × 100 mm) | A: Water/0.05% TFA, B: ACN; Gradient: 5-95% B over 10 min | Not Reported | Not Reported | 7.0 - 7.6 | |
| Cyclo(Leu-Pro) | Semi-preparative HPLC | Waters XBridge Prep C18 (5 µm, 19 × 100 mm) | A: Water/0.05% TFA, B: ACN; Gradient: 5-95% B over 10 min | Not Reported | Not Reported | 6.4 - 6.7 | |
| Cyclo(Val-Pro) | Semi-preparative HPLC | Waters XBridge Prep C18 (5 µm, 19 × 100 mm) | A: Water/0.05% TFA, B: ACN; Gradient: 5-95% B over 10 min | Not Reported | Not Reported | 4.4 - 4.7 |
Experimental Protocols
This section provides detailed methodologies for the analytical and preparative HPLC purification of synthetic Cyclo(his-pro).
Materials and Reagents
-
Crude synthetic Cyclo(his-pro)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade (optional, for sample dissolution)
-
0.22 µm syringe filters
Protocol 1: Analytical HPLC for Method Development and Purity Assessment
This protocol is designed to determine the retention time of Cyclo(his-pro) and to assess the purity of the crude synthetic product.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude Cyclo(his-pro) in Mobile Phase A to a concentration of approximately 1 mg/mL. If solubility is an issue, a minimal amount of DMSO can be used, followed by dilution with Mobile Phase A.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to Cyclo(his-pro) based on its expected retention time and/or by mass spectrometry.
-
Determine the purity of the crude product by calculating the peak area percentage of the Cyclo(his-pro) peak relative to the total peak area.
-
Protocol 2: Preparative HPLC for Purification
This protocol scales up the analytical method to purify larger quantities of Cyclo(his-pro).
-
Mobile Phase Preparation:
-
Prepare larger volumes of Mobile Phase A and Mobile Phase B as described in the analytical protocol.
-
-
Sample Preparation:
-
Dissolve the crude Cyclo(his-pro) in the initial mobile phase conditions (e.g., 95% A, 5% B) to the highest possible concentration without causing precipitation.
-
Filter the sample solution.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 19 x 100 mm, 5 µm particle size or larger).
-
Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 15 mL/min for a 19 mm ID column).
-
Injection Volume: Scale up the injection volume based on the column's loading capacity.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: Ambient.
-
Gradient: Use a shallower gradient around the elution point of Cyclo(his-pro) as determined from the analytical run to improve resolution. For example:
-
0-5 min: 5% B
-
5-45 min: 5% to 50% B (shallow gradient)
-
45-50 min: 50% to 95% B (wash step)
-
50.1-60 min: 5% B (re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram. Start collecting just before the Cyclo(his-pro) peak begins to elute and stop after the peak has returned to baseline.
-
-
Post-Purification Analysis:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent (acetonitrile and water) by lyophilization to obtain the purified Cyclo(his-pro) as a solid, likely as a TFA salt.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC purification of synthetic Cyclo(his-pro).
References
Application Notes: Isothermal Shift Assay for Identifying Cyclo(His-Pro) Protein Targets
Introduction
The Isothermal Shift Assay (ISA), also known as Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF), is a powerful, high-throughput, and cost-effective biophysical technique used to identify and characterize interactions between proteins and small molecule ligands.[1][2][3] The principle of the assay is based on the phenomenon that ligand binding typically stabilizes a protein's three-dimensional structure. This increased stability is measured as a positive shift in the protein's thermal melting temperature (Tm), which is the temperature at which 50% of the protein population is unfolded.[1]
The assay monitors protein unfolding in real-time by using a fluorescent dye, such as SYPRO Orange, that preferentially binds to the hydrophobic regions of a protein.[4] In its folded state, a protein's hydrophobic core is buried. As the temperature increases, the protein denatures, exposing these hydrophobic regions. The dye then binds to these exposed regions, causing a significant increase in its fluorescence signal. This process generates a sigmoidal melting curve, from which the Tm can be calculated. A ligand that binds to the protein will increase the energy required to unfold it, resulting in a higher Tm. This "thermal shift" (ΔTm) is indicative of a direct protein-ligand interaction.
Cyclo(His-Pro) (CHP) is an endogenous cyclic dipeptide with a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. It is known to modulate key signaling pathways such as the Nrf2 and NF-κB pathways. Identifying the direct protein targets of Cyclo(His-Pro) is crucial for elucidating its mechanisms of action and for developing novel therapeutics. ISA provides an efficient primary screening method to survey a large number of purified proteins or a complex proteome to identify potential binding partners for this important biomolecule.
Experimental Workflow and Data Analysis
The overall workflow for identifying protein targets using ISA involves several key stages, from initial screening to hit validation. The process is designed to be systematic, moving from a broad search to specific confirmation of the interaction.
The logical process for analyzing the data from an ISA experiment involves moving from raw fluorescence readings to a statistically significant measure of thermal shift, which then guides the selection of candidates for further validation.
Protocol: Isothermal Shift Assay using SYPRO Orange
This protocol describes a general method for performing an ISA in a 96-well format using a real-time PCR (qPCR) instrument.
1. Materials and Reagents:
-
Purified Protein Target(s): Stock solution at >80% purity, concentration known.
-
Cyclo(His-Pro) (CHP): Stock solution in a compatible buffer (e.g., 10 mM in water or DMSO).
-
Assay Buffer: Buffer that ensures protein stability (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid highly hydrophobic substances.
-
SYPRO Orange Dye: 5000x stock in DMSO (e.g., Invitrogen S6650).
-
qPCR Plates: 96-well or 384-well plates compatible with the instrument (e.g., Bio-Rad #MLL9601).
-
Optical Seal: For sealing qPCR plates.
-
Real-Time PCR Instrument: With melt-curve analysis capability (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio).
2. Reagent Preparation:
-
Protein Working Solution: Dilute the purified protein stock in Assay Buffer to a 2x final concentration. A typical final concentration in the assay is 2-5 µM.
-
Cyclo(His-Pro) Working Solution: Prepare a series of dilutions of CHP at a 10x final concentration in Assay Buffer.
-
SYPRO Orange Working Solution: Prepare a fresh 200x working solution by diluting the 5000x stock into Assay Buffer. Protect from light. The final concentration in the assay is typically 5x-10x.
3. Assay Procedure (96-well plate, 25 µL final volume):
-
Plate Setup: Design a plate map including controls (protein + buffer, protein + vehicle [e.g., DMSO], buffer + dye only). Run each condition in triplicate.
-
Add Protein-Dye Mix: In a microcentrifuge tube, prepare a master mix containing the protein and SYPRO Orange dye. For each 25 µL reaction, you will need:
-
12.5 µL of Protein Working Solution (2x)
-
2.5 µL of SYPRO Orange Working Solution (10x)
-
5.0 µL of Assay Buffer
-
-
Aliquot Master Mix: Dispense 20 µL of the master mix into the appropriate wells of the qPCR plate.
-
Add Ligand: Add 2.5 µL of the 10x Cyclo(His-Pro) working solution or vehicle control to the corresponding wells.
-
Seal and Spin: Carefully seal the plate with an optical seal. Centrifuge the plate briefly (e.g., 800 x g for 1 min) to collect the contents at the bottom of the wells.
-
Incubation (Optional): Incubate the plate at room temperature for 10-15 minutes to allow for ligand binding.
4. qPCR Instrument Setup and Data Collection:
-
Program Setup: Place the plate in the qPCR instrument. Set up a melt curve experiment.
-
Temperature Ramp: Program the instrument to heat from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 0.5-1.0°C per minute.
-
Data Acquisition: Set the instrument to collect fluorescence data at every temperature increment. Ensure the correct channel for SYPRO Orange (often the FRET or a similar channel) is selected.
5. Data Analysis:
-
Export Data: Export the raw fluorescence vs. temperature data.
-
Plot Curves: Plot the fluorescence intensity against temperature for each well.
-
Calculate Tm: The melting temperature (Tm) is the midpoint of the sigmoidal transition. This is most accurately determined by finding the peak of the first derivative of the melting curve (-dF/dT). Most instrument software can perform this calculation automatically.
-
Calculate ΔTm: For each protein, calculate the thermal shift: ΔTm = Tm (with Cyclo(His-Pro)) - Tm (control/vehicle) .
-
Identify Hits: A significant and reproducible positive ΔTm (typically >2°C) indicates a potential interaction.
Data Presentation: Identifying Targets of Cyclo(His-Pro)
A recent study successfully used an isothermal shift assay coupled with mass spectrometry to identify protein targets of Cyclo(His-Pro) in Arabidopsis thaliana. The findings from such a study, combined with hypothetical screening data, can be summarized for clear comparison.
| Protein Target Candidate | Organism | ΔTm (°C) with 100 µM Cyclo(His-Pro) | Orthogonal Validation Method | Quantitative Interaction Data | Biological Pathway |
| GAPC1 (Glyceraldehyde-3-phosphate dehydrogenase C1) | A. thaliana | +3.8 (Illustrative) | Microscale Thermophoresis (MST) & nano-DSF | IC₅₀: ~200 µM (Enzyme Inhibition) | Glycolysis / Pentose Phosphate Pathway |
| Protein Kinase XYZ | H. sapiens | +5.2 | Surface Plasmon Resonance (SPR) | K_D_ : 45 µM | MAPK Signaling |
| Hypothetical Protein A | H. sapiens | +0.5 | - | Not determined | Unknown |
| CLIC1 (Chloride intracellular channel protein 1) | H. sapiens | +2.9 | Isothermal Titration Calorimetry (ITC) | K_D_ : 78 µM | Ion Transport / Nrf2 Signaling |
| Hypothetical Protein B | H. sapiens | -1.5 (Destabilized) | - | Not determined | Unknown |
Note: Data for GAPC1 is based on published findings; other values are illustrative to demonstrate data presentation from a hypothetical screen.
Relevant Signaling Pathway
Cyclo(His-Pro) has been shown to exert antioxidant and anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways. Upon identification of a direct target (e.g., an upstream kinase or regulatory protein), its position and influence within such a pathway can be mapped.
References
Application Note: Validating the Binding of Cyclo(his-pro) to its Target Protein using Nano-Differential Scanning Fluorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(his-pro) (CHP) is an endogenous cyclic dipeptide with a range of biological activities, including anti-inflammatory and cytoprotective effects.[1][2] Its therapeutic potential is linked to its ability to modulate key signaling pathways, such as the NF-κB and Nrf2 pathways.[1][3][4] Validating the direct interaction of Cyclo(his-pro) with its protein targets is a critical step in understanding its mechanism of action and in the development of novel therapeutics.
Nano-differential scanning fluorimetry (nanoDSF) is a powerful, label-free technique for characterizing protein stability and binding interactions. The method measures changes in the intrinsic fluorescence of tryptophan or tyrosine residues as a protein unfolds upon thermal denaturation. The melting temperature (Tm), the point at which 50% of the protein is unfolded, is a sensitive indicator of protein stability. Ligand binding typically stabilizes the protein, resulting in a measurable shift in the Tm (ΔTm), thus providing evidence of a direct interaction.
This application note provides a detailed protocol for using nanoDSF to validate the binding of Cyclo(his-pro) to a hypothetical target protein.
Signaling Pathway of Cyclo(his-pro)
Cyclo(his-pro) has been shown to exert its biological effects through the modulation of the Nrf2 and NF-κB signaling pathways. The following diagram illustrates the proposed mechanism.
Caption: Cyclo(his-pro) signaling pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for validating the binding of Cyclo(his-pro) to its target protein using nanoDSF.
Caption: Workflow for nanoDSF binding validation.
Materials and Methods
Materials
-
Target Protein: Purified target protein (e.g., recombinant human GAPC1) at a stock concentration of 1 mg/mL. The protein should contain tryptophan or tyrosine residues for intrinsic fluorescence detection.
-
Ligand: Cyclo(his-pro) (MW: 234.25 g/mol ).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4. Buffer composition should be optimized for target protein stability.
-
nanoDSF Instrument: Prometheus NT.48 or similar.
-
Capillaries: nanoDSF grade standard capillaries.
Experimental Protocol
-
Protein Preparation:
-
Dialyze the target protein into the assay buffer to ensure buffer compatibility.
-
Centrifuge the protein solution at >14,000 x g for 10 minutes at 4°C to remove any aggregates.
-
Determine the protein concentration using a spectrophotometer (e.g., NanoDrop) or a protein concentration assay (e.g., Bradford).
-
Dilute the protein to a final concentration of 0.2 mg/mL in the assay buffer.
-
-
Ligand Preparation:
-
Prepare a 10 mM stock solution of Cyclo(his-pro) in the assay buffer.
-
Perform a serial dilution of the Cyclo(his-pro) stock solution to obtain a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc., down to low micromolar concentrations).
-
-
Sample Preparation for nanoDSF:
-
For each binding reaction, mix the diluted protein solution with the Cyclo(his-pro) dilutions in a 1:1 ratio to achieve a final protein concentration of 0.1 mg/mL and the desired final ligand concentrations.
-
Prepare a "protein-only" control sample by mixing the protein solution with an equal volume of assay buffer.
-
Gently mix the samples and incubate at room temperature for 5 minutes.
-
-
nanoDSF Measurement:
-
Load 10 µL of each sample into a nanoDSF capillary.
-
Place the capillaries into the Prometheus NT.48 instrument.
-
Set the thermal ramp from 20°C to 95°C with a heating rate of 1°C/minute.
-
Monitor the intrinsic fluorescence at emission wavelengths of 330 nm and 350 nm.
-
-
Data Analysis:
-
The instrument software calculates the ratio of fluorescence intensity at 350 nm to 330 nm (F350/F330).
-
The melting temperature (Tm) is determined from the first derivative of the thermal unfolding curve, where the peak corresponds to the Tm.
-
Calculate the change in melting temperature (ΔTm) for each Cyclo(his-pro) concentration by subtracting the Tm of the protein-only control from the Tm of the protein-ligand sample.
-
A positive ΔTm value indicates that Cyclo(his-pro) binding stabilizes the target protein.
-
Results
The binding of Cyclo(his-pro) to the target protein results in a concentration-dependent increase in the thermal stability of the protein. The melting curves will shift to higher temperatures in the presence of increasing concentrations of Cyclo(his-pro).
| Cyclo(his-pro) Concentration (µM) | Tm (°C) | ΔTm (°C) |
| 0 (Protein Only) | 55.2 | 0.0 |
| 10 | 55.8 | 0.6 |
| 50 | 56.5 | 1.3 |
| 100 | 57.3 | 2.1 |
| 200 | 58.1 | 2.9 |
| 500 | 58.9 | 3.7 |
Conclusion
Nano-differential scanning fluorimetry is a rapid, low-volume, and label-free method for validating the binding of small molecules like Cyclo(his-pro) to their protein targets. The observed concentration-dependent increase in the melting temperature of the target protein upon addition of Cyclo(his-pro) provides strong evidence of a direct binding interaction. This technique is a valuable tool in drug discovery and development for hit validation and lead optimization.
References
Troubleshooting & Optimization
Cyclo(his-pro) TFA solubility in DMSO and water for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for the experimental use of Cyclo(his-pro) TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is the trifluoroacetate salt of Cyclo(his-pro), a cyclic dipeptide structurally related to thyrotropin-releasing hormone (TRH). It is an orally active compound that can cross the blood-brain barrier.[1][2] In research, it is known to inhibit the nuclear accumulation of NF-κB and modulate the Nrf2 signaling pathway, exhibiting anti-inflammatory and neuroprotective effects.[1][2][3]
Q2: What are the primary solvents for dissolving this compound?
A: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water. For aqueous solutions, solubility can be enhanced with ultrasonication and pH adjustment.
Q3: How should I store this compound?
A: Lyophilized this compound should be stored at -20°C. Once reconstituted in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are stable for up to 2 weeks at 4°C and for up to 6 months at -80°C.
Q4: What is the significance of the TFA salt?
A: Trifluoroacetic acid (TFA) is often used in the purification process of peptides. The TFA salt can enhance the solubility of the peptide in aqueous solutions. For most in vitro assays, the residual TFA levels are unlikely to cause interference. However, for highly sensitive cellular experiments, its presence should be noted.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 260 | 746.53 | N/A |
| Water | 125 | 358.91 | Requires sonication and pH adjustment to 10 with NaOH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (Molecular Weight: 348.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out 3.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortexing: Vortex the tube thoroughly for 1-2 minutes until the peptide is completely dissolved. A clear solution should be observed.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a general procedure to assess the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest (e.g., PC12 cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration in the culture medium should be kept below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared treatment solutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous solution | - Exceeded solubility limit.- pH of the solution is not optimal.- Interaction with components in the culture medium. | - Ensure the final concentration is below the solubility limit.- For aqueous solutions, adjust the pH to 10 with NaOH and use sonication.- Prepare fresh dilutions immediately before use.- Consider using a small percentage of DMSO as a co-solvent. |
| Inconsistent or non-reproducible results in cell-based assays | - Incomplete dissolution of the compound.- Degradation of the compound due to improper storage.- Variability in cell seeding density.- Pipetting errors. | - Visually confirm complete dissolution of the stock solution.- Aliquot stock solutions and avoid repeated freeze-thaw cycles.- Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques. |
| Unexpected cytotoxicity observed | - High concentration of DMSO in the final culture medium.- Contamination of the stock solution.- The compound itself has cytotoxic effects at high concentrations. | - Ensure the final DMSO concentration is non-toxic to your cell line (typically <0.5%).- Prepare stock solutions under sterile conditions.- Perform a dose-response curve to determine the optimal non-toxic concentration range. |
| Weak or no signal in Western Blot for target protein modulation | - Insufficient treatment time or concentration.- Low protein expression in the cell line.- Protein degradation during sample preparation. | - Optimize the concentration and incubation time of this compound. A concentration of 50 µM for 1-48 hours has been reported to be effective in PC12 cells.- Confirm the expression of your target protein in the chosen cell line.- Use protease and phosphatase inhibitors in your lysis buffer. |
Signaling Pathways and Experimental Workflow
Cyclo(his-pro) has been shown to exert its anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways. It can promote the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This increase in antioxidant defense can suppress the activation of the pro-inflammatory NF-κB pathway.
Caption: this compound signaling pathway.
References
Technical Support Center: Optimizing Cyclo(his-pro) TFA for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(his-pro) TFA in in vitro settings.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in in vitro experiments?
Based on published studies, a concentration of 50 µM is a widely used and effective starting point for in vitro experiments, particularly for assessing its anti-inflammatory and neuroprotective effects.[1][2][3] This concentration has been shown to effectively increase the nuclear levels of Nrf2 and inhibit NF-κB nuclear translocation in cell lines such as rat pheochromocytoma (PC12) cells.[1][2]
2. How long should I pre-treat my cells with this compound?
Pre-treatment times ranging from 1 to 48 hours have been reported to be effective. A common pre-treatment duration before inducing a stressor (like paraquat) is 24 to 48 hours. The optimal pre-treatment time will depend on the specific cell type and the experimental endpoint being measured.
3. What is the mechanism of action of this compound?
This compound is an orally active cyclic dipeptide that can cross the blood-brain barrier. Its primary mechanism of action involves the modulation of the Nrf2 and NF-κB signaling pathways. It promotes the translocation of the transcription factor Nrf2 to the nucleus, leading to the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1. This, in turn, inhibits the pro-inflammatory NF-κB signaling pathway.
4. How do I prepare a stock solution of this compound?
This compound has good solubility in common laboratory solvents. It is recommended to first prepare a concentrated stock solution in DMSO. For final dilutions in cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
5. What is the significance of the TFA salt form of Cyclo(his-pro)?
Trifluoroacetic acid (TFA) is often used as a counterion during the purification of synthetic peptides by high-performance liquid chromatography (HPLC). The TFA salt form generally enhances the solubility of the peptide in aqueous solutions. For most standard in vitro assays, the residual TFA is unlikely to cause interference. However, for highly sensitive cellular assays, it is something to be aware of, as TFA itself can sometimes influence cell growth at certain concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Suboptimal Concentration: The concentration may be too low for your specific cell type or experimental conditions.- Insufficient Treatment Time: The duration of treatment may not be long enough to elicit a response.- Compound Degradation: Improper storage or handling of the compound may have led to its degradation. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 10 µM, 25 µM, 50 µM, 100 µM).- Conduct a time-course experiment to identify the optimal treatment duration.- Ensure the compound is stored at -20°C or -80°C and protected from light. Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Viability Issues | - High Concentration of this compound: Although generally well-tolerated, very high concentrations may induce cytotoxicity in some cell lines.- Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | - Test a range of lower concentrations to find a non-toxic effective dose.- Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
| Variability in Experimental Results | - Inconsistent Compound Preparation: Differences in the preparation of the working solution can lead to variability.- Presence of TFA: In highly sensitive assays, the TFA counterion could introduce variability. | - Prepare a large batch of stock solution and aliquot it for single use to ensure consistency across experiments.- If TFA interference is suspected, consider using a TFA-free version of the peptide or performing a counter-ion exchange procedure. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 260 mg/mL | 746.53 mM | - |
| Water | 125 mg/mL | 358.91 mM | Requires sonication and adjustment of pH to 10 with NaOH. |
Table 2: In Vitro Effective Concentrations of this compound
| Cell Line | Concentration | Effect | Reference |
| Rat Pheochromocytoma (PC12) | 50 µM | Inhibits NF-κB nuclear accumulation and increases Nrf2 nuclear levels. | |
| Murine Microglial (BV2) | Not specified | Anti-inflammatory effects. | |
| Rat Insulinoma (RINm5F) | Not specified | Protection against streptozotocin-induced cytotoxicity and apoptosis. |
Experimental Protocols
Protocol 1: In Vitro Analysis of Nrf2/NF-κB Signaling Pathway Modulation by this compound
-
Cell Culture: Plate PC12 cells at a suitable density in appropriate cell culture plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 50 mM stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Cell Treatment: Pre-treat the cells with the various concentrations of this compound for 24-48 hours.
-
Induction of Stress (Optional): If studying protective effects, introduce a stressor (e.g., paraquat) for a specified duration.
-
Cell Lysis and Nuclear Fractionation: Following treatment, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard laboratory protocol.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2, NF-κB p65, and appropriate loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Data Analysis: Quantify the band intensities to determine the relative levels of Nrf2 and NF-κB in the nuclear and cytoplasmic fractions.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Stability of Cyclo(his-pro) TFA in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cyclo(his-pro) TFA in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solution a concern?
This compound is the trifluoroacetate salt of Cyclo(L-histidyl-L-proline), a cyclic dipeptide also known as a diketopiperazine (DKP).[1][2] Like many peptides, its stability in aqueous solution can be influenced by several factors, including pH, temperature, and exposure to light and oxygen.[3][4] Ensuring the stability of your this compound solution is critical for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with your assays.
Q2: What are the primary degradation pathways for Cyclo(his-pro) in an aqueous environment?
The main degradation pathways for Cyclo(his-pro) in aqueous solutions are:
-
Hydrolysis: The diketopiperazine ring of Cyclo(his-pro) can be hydrolyzed, breaking the cyclic structure to form the linear dipeptides, His-Pro and Pro-His. This process is particularly relevant in acidic conditions. While Cyclo(his-pro) is generally stable at physiological pH, its stability decreases in more acidic environments.
-
Oxidation: The histidine residue in Cyclo(his-pro) is susceptible to oxidation. This can be catalyzed by trace metal ions, exposure to atmospheric oxygen, and light.
Q3: How does the trifluoroacetate (TFA) counterion affect the stability of Cyclo(his-pro)?
Trifluoroacetic acid (TFA) is a common counterion used in the purification of synthetic peptides. While TFA itself is a stable molecule, its presence can lower the pH of the aqueous solution, potentially influencing the rate of hydrolysis of the Cyclo(his-pro) ring. It is important to consider the final pH of your prepared solution.
Q4: What are the recommended procedures for preparing and storing this compound aqueous solutions?
For optimal stability, follow these guidelines:
-
Fresh is Best: It is highly recommended to prepare fresh solutions for each experiment and use them promptly. For in vivo studies, solutions should be prepared on the same day of use.
-
Solvent and pH: Dissolve this compound in a sterile, high-purity aqueous buffer. For general peptide stability, a pH range of 5-6 is often recommended. Avoid highly acidic or alkaline conditions unless your experimental protocol requires them.
-
Stock Solutions: If you need to prepare a stock solution, dissolve it in a suitable solvent (e.g., sterile water or buffer), aliquot it into single-use volumes, and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can degrade the peptide.
-
Protection from Light and Oxygen: Store solutions in amber vials or protect them from light. To minimize oxidation, you can degas your buffers or purge the headspace of the vial with an inert gas like nitrogen or argon.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity or Biological Activity
If you observe a rapid decrease in the purity of your this compound solution (e.g., via HPLC analysis) or a loss of its expected biological effect, consider the following:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Verify the pH of your aqueous solution. If it is acidic, consider adjusting it to a more neutral pH (around 6-7), if compatible with your experiment. - Perform a time-course experiment at your working pH and temperature to determine the rate of degradation. |
| Oxidation | - Degas your buffers prior to use to remove dissolved oxygen. - Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). - Add a chelating agent like EDTA to your buffer to sequester trace metal ions that can catalyze oxidation. - Protect your solution from light by using amber vials or covering the container with foil. |
| Improper Storage | - Ensure stock solutions are aliquoted and stored at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. |
Issue 2: Precipitation of this compound from Solution
If you observe precipitation or cloudiness in your solution, it may be due to solubility issues or aggregation.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Confirm the concentration of your solution is not exceeding the solubility limit of this compound in your chosen solvent. One source indicates a solubility of 125 mg/mL in water with sonication and pH adjustment to 10. - Gentle warming and sonication can aid in dissolution. - Consider using a different buffer system or adding a small amount of a co-solvent if your experimental design allows. |
| pH-Dependent Precipitation | - Determine the isoelectric point (pI) of Cyclo(his-pro). Adjust the pH of your solution to be at least 2 units away from the pI to increase solubility. |
| Aggregation | - Visually inspect the solution for any signs of aggregation. - Some peptides are more prone to aggregation at higher temperatures. Ensure proper storage temperatures are maintained. |
Experimental Protocols
Protocol: pH-Rate Stability Study for this compound
This protocol provides a framework for determining the optimal pH for the stability of your this compound solution.
1. Buffer Preparation:
-
Prepare a series of sterile buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10).
2. Sample Preparation:
-
Dissolve a known concentration of this compound in each buffer.
3. Incubation:
-
Aliquot the samples for each time point to avoid repeated sampling from the same vial.
-
Incubate the aliquots at a constant temperature (e.g., 4°C, 25°C, and an accelerated condition like 40°C).
4. Time-Point Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each pH and temperature condition.
-
Immediately analyze the samples.
5. Analysis:
-
Use a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to quantify the remaining Cyclo(his-pro) and detect any degradation products.
-
Plot the percentage of remaining Cyclo(his-pro) against time for each condition to determine the degradation rate.
Visualizations
Caption: Experimental workflow for a pH-rate stability study of this compound.
Caption: Primary degradation pathways of Cyclo(his-pro) in aqueous solution.
References
- 1. Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro) [spkx.net.cn]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of degradation of a cyclic hexapeptide (somatostatin analogue) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Cyclo(his-pro) TFA Purification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(his-pro) and encountering challenges related to Trifluoroacetic acid (TFA) in purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(his-pro) and why is its purity important?
Cyclo(his-pro), a cyclic dipeptide, is a metabolite of thyrotropin-releasing hormone (TRH) and is also found in various foods.[1][2] It exhibits a range of biological activities, making it a molecule of interest in pharmaceutical research and drug development.[3] High purity of Cyclo(his-pro) is crucial for accurate in-vitro and in-vivo studies to ensure that the observed biological effects are attributable to the compound itself and not to impurities.
Q2: Why is Trifluoroacetic acid (TFA) used in the purification of Cyclo(his-pro)?
TFA is a strong acid commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification.[4] It acts as an ion-pairing agent, neutralizing the positive charges on the peptide and thereby improving peak shape and resolution during chromatography.[4] It is also used in the final cleavage step to release the synthesized peptide from the solid-phase resin.
Q3: What are the common artifacts and byproducts observed during Cyclo(his-pro) TFA purification?
During the purification of Cyclo(his-pro) using TFA, several artifacts and byproducts can be generated:
-
TFA Adducts: TFA can form non-covalent adducts with the purified Cyclo(his-pro). These adducts can be observed in mass spectrometry analysis and can complicate data interpretation by causing signal suppression.
-
Ring-Opening: The diketopiperazine ring of Cyclo(his-pro) is susceptible to opening under strong acidic conditions, such as in the presence of TFA. This can lead to the formation of the linear dipeptides, His-Pro and Pro-His, as byproducts.
-
Side-Chain Modifications: Although less common for the stable diketopiperazine structure, the imidazole ring of the histidine residue is generally susceptible to modifications during peptide synthesis and cleavage.
Troubleshooting Guides
Issue 1: Poor peak shape and resolution during HPLC purification.
Possible Cause: Suboptimal concentration of TFA in the mobile phase.
Troubleshooting Steps:
-
Optimize TFA Concentration: Ensure the mobile phase (both aqueous and organic solvents) contains an optimal concentration of TFA, typically 0.1%. This concentration is generally sufficient to act as an ion-pairing agent and improve peak shape.
-
Gradient Optimization: Adjust the gradient of the organic solvent. A shallower gradient can often improve the separation of closely eluting impurities from the main product peak.
-
Column Choice: For cyclic peptides, the choice of the stationary phase can be critical. A C18 column is commonly used, but other stationary phases might provide better selectivity.
Issue 2: Presence of unexpected peaks in the mass spectrum, suggesting impurities.
Possible Cause: Formation of TFA adducts or degradation of Cyclo(his-pro).
Troubleshooting Steps:
-
Identify TFA Adducts: Look for peaks in the mass spectrum that correspond to the mass of Cyclo(his-pro) plus one or more molecules of TFA (M+114, M+228, etc.).
-
Check for Ring-Opening: Search for peaks corresponding to the mass of the linear His-Pro or Pro-His dipeptides.
-
Optimize Purification Conditions:
-
Minimize TFA exposure: Keep the time the peptide is in contact with high concentrations of TFA to a minimum.
-
Temperature control: Perform purification at room temperature or below to minimize acid-catalyzed degradation.
-
Issue 3: Low biological activity of the purified Cyclo(his-pro).
Possible Cause: Residual TFA in the final product.
Troubleshooting Steps:
-
TFA Removal: Residual TFA can be toxic to cells and interfere with biological assays. It is crucial to remove TFA from the purified peptide.
-
Quantify Residual TFA: If possible, quantify the amount of residual TFA using techniques like 19F NMR or ion chromatography to ensure its removal to an acceptable level.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of Cyclo(his-pro)
This protocol outlines a general method for the purification of Cyclo(his-pro) using RP-HPLC.
Materials:
-
Crude Cyclo(his-pro)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude Cyclo(his-pro) in a minimal amount of Mobile Phase A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the main peak.
-
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of Cyclo(his-pro).
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Cyclo(his-pro) as a TFA salt.
Protocol 2: TFA Removal by Lyophilization with HCl
This protocol describes a common method for exchanging the TFA counter-ion with chloride.
Materials:
-
Purified this compound salt
-
100 mM Hydrochloric acid (HCl) solution
-
Milli-Q water
Procedure:
-
Dissolve the lyophilized this compound salt in 100 mM HCl.
-
Let the solution stand at room temperature for 1 minute.
-
Freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution overnight.
-
Repeat the dissolution in 100 mM HCl and lyophilization steps two more times to ensure complete removal of TFA.
-
After the final lyophilization, the product will be the hydrochloride salt of Cyclo(his-pro).
Data Presentation
Table 1: Common Adducts of Cyclo(his-pro) Observed in Mass Spectrometry with TFA.
| Adduct | Molecular Weight (Da) |
| [Cyclo(his-pro) + H]⁺ | 235.12 |
| [Cyclo(his-pro) + Na]⁺ | 257.10 |
| [Cyclo(his-pro) + K]⁺ | 273.07 |
| [Cyclo(his-pro) + H + TFA]⁺ | 349.11 |
| [Cyclo(his-pro) + H + 2TFA]⁺ | 463.10 |
Table 2: Potential Byproducts of Cyclo(his-pro) Purification with TFA.
| Byproduct | Molecular Weight (Da) | Potential Cause |
| His-Pro (linear) | 253.13 | Ring-opening of the diketopiperazine |
| Pro-His (linear) | 253.13 | Ring-opening of the diketopiperazine |
Visualizations
Caption: Experimental workflow for the synthesis and purification of Cyclo(his-pro).
Caption: Troubleshooting logic for this compound purification issues.
References
Technical Support Center: High-Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the high-pressure/temperature assisted synthesis of Cyclo(His-Pro).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Cyclo(His-Pro) using high-pressure/temperature assisted methods.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Cyclo(His-Pro) | Suboptimal Reaction Conditions: The reaction is highly sensitive to pressure, temperature, time, pH, and substrate concentration.[1] | Ensure the reaction is performed under the optimized conditions: Reaction Pressure: 0.20 MPa, Reaction Time: 3.5 h, Solution pH: 6.0, Substrate Concentration: 15 mg/mL.[1] |
| Incomplete Neutralization of Starting Material: The starting material, L-histidine-proline-methyl ester hydrochloride, requires neutralization to free the histidine amine for cyclization.[1] | Adjust the pH of the solution to the optimal range of 6.0-8.0 using a suitable base like NaHCO3 before initiating the high-pressure reaction.[1] | |
| Starting Material Purity: Impurities in the L-histidine-proline-methyl ester hydrochloride can interfere with the cyclization reaction. | Ensure the purity of the starting dipeptide methyl ester. If synthesizing in-house, purify the precursor by silica gel column chromatography. | |
| Peptide Aggregation: High concentrations of the linear dipeptide precursor may lead to aggregation, hindering intramolecular cyclization.[2] | While the optimized concentration is 15 mg/mL, if aggregation is suspected, consider slightly lowering the substrate concentration. | |
| Presence of Impurities in the Final Product | Side Reactions: High temperatures can sometimes lead to side reactions, although this method is reported to be highly efficient with minimal byproducts. | Adhere strictly to the optimized reaction time of 3.5 hours. Prolonged reaction times may increase the likelihood of side product formation. Purify the crude product using methods like flash silica gel chromatography or preparative HPLC. |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material. | Verify the reaction completion by monitoring with UPLC or HPLC before workup. If incomplete, consider optimizing reaction time for your specific setup. | |
| Racemization Detected in the Product | Suboptimal pH: Basic conditions can sometimes promote racemization in peptide synthesis. | The optimized pH of 6.0 for this method has been shown to produce Cyclo(His-Pro) with no detectable racemization. Avoid highly basic conditions. |
| Excessive Temperature or Reaction Time: Prolonged exposure to high temperatures can increase the risk of epimerization. | Strictly follow the optimized temperature (which is a function of the 0.20 MPa pressure) and reaction time (3.5 h). | |
| Difficulty in Product Purification | Complex Reaction Mixture: Presence of unreacted starting materials, byproducts, and salts. | Follow a standard workup procedure including filtration and vacuum evaporation. For high purity, employ chromatographic techniques such as preparative TLC or HPLC. |
| Co-elution with Impurities: Impurities may have similar chromatographic behavior to the desired product. | Optimize the HPLC or column chromatography conditions (e.g., solvent gradient, column type) to achieve better separation. | |
| Inconsistent Results Between Batches | Variability in Starting Materials: Differences in the purity or form of the L-histidine-proline-methyl ester hydrochloride. | Use starting material from the same batch with consistent quality control. |
| Inconsistent Reaction Parameters: Minor deviations in pressure, temperature, pH, or substrate concentration. | Calibrate all equipment (pressure gauge, temperature controller, pH meter) regularly to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for high-pressure/temperature assisted synthesis of Cyclo(His-Pro)?
A1: The optimal cyclization conditions for achieving a high yield (91.35%) of Cyclo(His-Pro) are a reaction pressure of 0.20 MPa, a reaction time of 3.5 hours, a solution pH of 6.0, and a substrate concentration of 15 mg/mL.
Q2: What is the starting material for this synthesis?
A2: The recommended starting material is L-histidine-proline-methyl ester hydrochloride (L-His-Pro-OMe·2HCl).
Q3: How does the high-pressure/temperature method compare to traditional methods like methanol-reflux?
A3: The high-pressure/temperature assisted method is significantly more rapid, environmentally friendly, and efficient. It reduces the reaction time from 20 hours (for methanol-reflux) to 3.5 hours and results in a much higher yield (91.35%) without racemization.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by taking aliquots of the reaction mixture at different time points and analyzing them by Ultra Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) to quantify the formation of Cyclo(His-Pro) and the disappearance of the starting material.
Q5: What analytical techniques are used to identify and quantify the final product?
A5: The final product, Cyclo(His-Pro), is typically identified and quantified using Ultra Performance Liquid Chromatography (UPLC) for separation and quantification, and Electrospray Ionization Mass Spectrometry (ESI-MS) for mass confirmation.
Q6: Is racemization a concern with this high-pressure/temperature method?
A6: Under the optimized conditions (pH 6.0, 0.20 MPa, 3.5 h), no racemization was detected during the reaction.
Q7: What is the role of pH in this synthesis?
A7: The pH is crucial for neutralizing the hydrochloride salt of the starting dipeptide methyl ester, which frees the amine group of histidine for the cyclization reaction. The yield of Cyclo(His-Pro) increases with pH up to a certain point, with the optimal pH being 6.0.
Q8: How do I prepare the starting material, L-histidine-proline-methyl ester hydrochloride?
A8: A detailed protocol for the synthesis of L-histidine-proline-methyl ester hydrochloride is provided in the Experimental Protocols section below. It involves the protection of L-histidine, coupling with L-proline methyl ester, and subsequent deprotection.
Experimental Protocols
Synthesis of L-histidine-proline-methyl ester hydrochloride (Starting Material)
This protocol is based on the method described by Zhang et al. (2016).
-
Protection of L-histidine:
-
Suspend L-histidine in a mixture of THF and water.
-
Adjust the solution to pH 8.0-9.0 with K2CO3.
-
Add (Boc)2O at 0 °C and stir for 1 hour at this temperature, then for 24 hours at room temperature.
-
Monitor the reaction by TLC.
-
Work up the reaction mixture to obtain Nα, Nim-di-Boc-L-histidine.
-
-
Esterification of L-proline:
-
Prepare L-proline methyl ester hydrochloride from L-proline.
-
-
Coupling Reaction:
-
Dissolve Nα, Nim-di-Boc-L-histidine and HOBt in dry CH2Cl2 and cool to 0 °C.
-
Add DCC to the mixture.
-
Add neutralized L-proline methyl ester to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the N,N'-dicyclohexylurea and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to obtain Nα, Nim-di-Boc-L-His-L-Pro-OMe.
-
-
Deprotection:
-
Dissolve the protected dipeptide in EtOAc.
-
Bubble hydrogen chloride gas into the solution in an ice-bath for 4 hours.
-
Concentrate the solution under vacuum to yield L-histidine-proline-methyl ester hydrochloride as an oily residue.
-
High-Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro)
This protocol is based on the optimized conditions reported by Zhang et al. (2016).
-
Preparation of Reaction Solution:
-
Dissolve 200 mg of L-histidine-proline-methyl ester hydrochloride in water to a final substrate concentration of 15 mg/mL.
-
Adjust the pH of the solution to 6.0 with NaHCO3.
-
-
High-Pressure/Temperature Reaction:
-
Seal the solution in a suitable high-pressure reactor.
-
Apply a pressure of 0.20 MPa.
-
Maintain the reaction for 3.5 hours. The temperature will increase as a function of the applied pressure.
-
-
Work-up and Isolation:
-
After the reaction, cool the reactor and release the pressure.
-
Filter the solution through quantitative filter paper.
-
Evaporate the filtrate in a vacuum to obtain the crude Cyclo(His-Pro) as a yellowish solid.
-
-
Analysis:
-
Prepare a sample solution by dissolving a known amount of the product in an appropriate solvent (e.g., 2% acetonitrile and 0.05% TFA in deionized water).
-
Filter the sample solution through a 0.22 μm membrane filter.
-
Analyze the sample by UPLC for quantification and ESI-MS for identification.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of Cyclo(His-Pro).
Caption: Troubleshooting logic for addressing low yield in Cyclo(His-Pro) synthesis.
References
Lyophilization and storage best practices for Cyclo(his-pro) TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the lyophilization and storage of Cyclo(his-pro) TFA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored in a freezer at or below -20°C.[1] It is crucial to protect the product from light and moisture.
Q2: How should I handle lyophilized this compound upon receiving it?
Lyophilized peptides are generally stable at room temperature for several days to weeks and can be shipped at ambient temperature.[1] Upon receipt, it is best practice to store the vial at -20°C or colder for long-term preservation.[1]
Q3: What is the impact of the trifluoroacetic acid (TFA) salt on my this compound sample?
This compound is commonly supplied as a TFA salt, which is a remnant of the purification process using high-performance liquid chromatography (HPLC).[2][3] The presence of TFA can affect the net weight of the peptide, its appearance, and solubility. While TFA salts often enhance the solubility of peptides in aqueous solutions, residual TFA can be toxic in cellular assays and may interfere with biological experiments.
Q4: How do I properly reconstitute lyophilized this compound?
To reconstitute this compound, it is recommended to use a sterile, high-purity solvent such as sterile water or a buffer appropriate for your experiment. Always use sterile equipment and work in a clean environment to prevent contamination. For peptides that are difficult to dissolve, using a small amount of a solvent like DMSO followed by dilution with an aqueous buffer may be effective.
Q5: What is the stability of this compound after reconstitution?
Peptides in solution are significantly less stable than in their lyophilized form. It is advisable to prepare fresh solutions for each experiment. If storage of the reconstituted peptide is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the solution will depend on the solvent, pH, and the presence of proteases.
Troubleshooting Guides
Lyophilization Issues
| Issue | Potential Cause | Recommended Solution |
| Cake Collapse or Meltback | The product temperature exceeded the critical collapse temperature during primary drying. | Ensure the shelf temperature is set below the collapse temperature of the formulation. Proper characterization of the formulation's thermal properties (e.g., via differential scanning calorimetry) is crucial. |
| Incomplete Drying (High Residual Moisture) | Insufficient primary or secondary drying time. | Extend the duration of the primary and/or secondary drying phases. Optimization of the lyophilization cycle is necessary to determine the appropriate drying times. |
| Poor Cake Appearance (e.g., cracked, shrunken) | Suboptimal freezing rate or formulation issues. | Optimize the freezing protocol. Slower cooling rates can lead to larger ice crystals and a more robust cake structure. Consider the addition of bulking agents to the formulation. |
| Difficulty in Reconstitution | Poorly formed cake structure or presence of insoluble aggregates. | Review the lyophilization cycle to ensure a porous cake structure is formed. Gentle swirling or vortexing may aid in dissolution. If solubility issues persist, consider using a different reconstitution solvent or adding a solubilizing agent. |
Storage and Handling Issues
| Issue | Potential Cause | Recommended Solution |
| Degradation of Lyophilized Peptide | Improper storage conditions (e.g., elevated temperature, exposure to light or moisture). | Always store lyophilized this compound at or below -20°C in a tightly sealed container, protected from light. |
| Loss of Activity in Reconstituted Peptide | Repeated freeze-thaw cycles, microbial contamination, or inherent instability in solution. | Aliquot the reconstituted peptide into single-use vials to avoid multiple freeze-thaw cycles. Prepare solutions fresh whenever possible. Use sterile buffers and handle aseptically. |
| Inconsistent Experimental Results | Presence of residual TFA, inaccurate peptide quantification, or peptide degradation. | For sensitive applications, consider TFA removal. Accurately determine the peptide concentration after reconstitution. Ensure proper storage and handling to maintain peptide integrity. |
Experimental Protocols
General Lyophilization Protocol for this compound
This is a general protocol and should be optimized for your specific formulation and lyophilizer.
-
Preparation: Dissolve the synthesized and purified this compound in a suitable solvent (e.g., sterile water or a buffer) to the desired concentration.
-
Freezing:
-
Prefreeze the vials containing the peptide solution on the lyophilizer shelf at a controlled rate to approximately -40°C.
-
Hold at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Gradually increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10°C to 0°C).
-
Hold under these conditions until all the ice has sublimated. This can be monitored by observing the product temperature and the pressure difference between the chamber and the condenser.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to a final drying temperature (e.g., 20-25°C).
-
Maintain the vacuum and temperature until the residual moisture content is at the desired low level (typically <1-2%).
-
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.
-
Stopper the vials under the inert atmosphere.
-
Store the lyophilized product at ≤ -20°C.
-
Visualizations
Caption: A generalized workflow for the lyophilization of this compound.
Caption: A decision tree for troubleshooting common issues with lyophilized cake appearance.
References
Addressing racemization during Cyclo(his-pro) synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing racemization during the synthesis of Cyclo(his-pro).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in Cyclo(his-pro) synthesis?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its enantiomers (L and D forms). In the context of Cyclo(his-pro) synthesis, the histidine residue is particularly susceptible to racemization. The presence of the D-histidine enantiomer in the final product can significantly alter the three-dimensional structure and biological activity of the cyclic dipeptide, potentially compromising its therapeutic efficacy and safety.
Q2: What is the primary mechanism of histidine racemization during peptide synthesis?
A2: The primary mechanism of histidine racemization involves the imidazole side chain acting as an internal base. During the activation of the carboxylic acid group for peptide bond formation, the nitrogen atom in the imidazole ring can abstract the α-proton of the histidine residue. This leads to the formation of a planar carbanion intermediate, which can be protonated from either side, resulting in a mixture of L- and D-histidine.
Q3: How can I minimize racemization during the coupling of histidine and proline?
A3: Minimizing racemization during the coupling step is crucial. Key strategies include:
-
Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization. Reagents like HATU and HBTU generally show lower levels of racemization compared to carbodiimides like DCC or EDC when used alone. The addition of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to carbodiimide-mediated couplings can significantly reduce racemization.
-
Use of Imidazole Protecting Groups: Protecting the imidazole nitrogen of histidine can reduce its basicity and, therefore, its tendency to promote racemization. Electron-withdrawing protecting groups like 2,4-dinitrophenyl (Dnp) are designed for this purpose.
-
Control of Reaction Conditions: Maintain low reaction temperatures (e.g., 0 °C) during the activation and coupling steps. Use of a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts is also recommended over stronger bases.
Q4: What are the optimal conditions for the cyclization of the linear H-His-Pro-OMe precursor to minimize racemization?
A4: The cyclization step is another critical point where racemization can occur. A high-pressure and high-temperature assisted synthesis method has been reported to yield Cyclo(his-pro) with no detectable racemization.[1] The optimal conditions for this method are:
-
Reaction Pressure: 0.20 MPa
-
Reaction Time: 3.5 hours
-
Solution pH: 6.0
-
Substrate Concentration: 15 mg/mL
For conventional thermal cyclization, refluxing in a high-boiling point solvent like toluene is common. However, this method may require careful optimization of temperature and reaction time to minimize racemization.
Q5: How can I determine the enantiomeric purity of my synthesized Cyclo(his-pro)?
A5: The most common and reliable method for determining the enantiomeric purity of Cyclo(his-pro) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[1] This technique uses a chiral stationary phase (CSP) that interacts differently with the L,L- and D,L- (or L,D-) enantiomers, allowing for their separation and quantification. By comparing the peak areas of the different enantiomers, the enantiomeric excess (ee) can be calculated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant racemization detected in the final Cyclo(his-pro) product. | High reaction temperature during coupling or cyclization. | Maintain a low temperature (e.g., 0 °C) during the coupling step. For cyclization, consider the high-pressure/temperature method or carefully optimize the temperature for thermal cyclization. |
| Inappropriate coupling reagent or lack of additives. | Use coupling reagents known for low racemization, such as HATU or HBTU. If using carbodiimides (DCC, EDC), always include an additive like HOBt or Oxyma. | |
| Use of a strong base. | Employ a weaker, non-nucleophilic base like DIPEA in stoichiometric amounts. | |
| Unprotected histidine imidazole side chain. | Consider using a histidine derivative with a protecting group on the imidazole nitrogen, such as an electron-withdrawing group like Dnp. | |
| Low yield of Cyclo(his-pro). | Incomplete coupling of the linear dipeptide. | Monitor the coupling reaction closely using TLC or LC-MS to ensure completion. Consider using a more efficient coupling reagent like HATU. |
| Intermolecular polymerization during cyclization. | Perform the cyclization reaction under high dilution conditions to favor intramolecular cyclization. | |
| Suboptimal cyclization conditions. | Optimize the pH, temperature, and reaction time for the cyclization step. The high-pressure/temperature method has been shown to provide excellent yields.[1] | |
| Difficulty in separating enantiomers by chiral HPLC. | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel, Chiralpak) are a good starting point. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent composition (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) and the concentration of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). |
Data Presentation
Table 1: Comparison of Coupling Reagents and their Impact on Histidine Racemization (General Observations)
| Coupling Reagent/Method | Typical Racemization Level for Histidine | Key Advantages | Potential Disadvantages |
| HATU | Very Low | High reactivity, low racemization rates. | Higher cost. |
| HBTU | Low | Good balance of reactivity and cost. | Can be less effective than HATU in preventing racemization for sensitive amino acids. |
| EDC/HOBt | Low to Moderate | Cost-effective, water-soluble byproducts are easily removed. | Generally lower reactivity compared to uronium/phosphonium salts. |
| DCC/HOBt | Low to Moderate | Cost-effective. | Dicyclohexylurea (DCU) byproduct is insoluble and needs to be filtered off. |
Note: The extent of racemization is highly dependent on the specific reaction conditions, including the peptide sequence, solvent, base, and temperature.
Experimental Protocols
Protocol 1: Synthesis of Boc-L-His-L-Pro-OMe (Linear Precursor)
This protocol describes a general procedure for the synthesis of the protected linear dipeptide precursor.
Materials:
-
Boc-L-His(Trt)-OH
-
L-Pro-OMe·HCl
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve Boc-L-His(Trt)-OH (1.0 eq), HBTU (1.05 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the solution.
-
Stir the mixture at 0 °C for 15-20 minutes for pre-activation.
-
In a separate flask, dissolve L-Pro-OMe·HCl (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Add the solution of L-Pro-OMe to the activated Boc-L-His(Trt)-OH solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Boc-L-His(Trt)-L-Pro-OMe.
Protocol 2: Deprotection and High-Pressure/Temperature-Assisted Cyclization to form Cyclo(L-His-L-Pro)
This protocol is based on the method reported to yield optically pure Cyclo(his-pro).[1]
Materials:
-
Boc-L-His(Trt)-L-Pro-OMe
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM)
-
Deionized water
-
High-pressure reactor
Procedure:
-
Deprotection:
-
Dissolve the purified Boc-L-His(Trt)-L-Pro-OMe in a cleavage cocktail of TFA/TES/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Stir the solution at room temperature for 2-3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected linear dipeptide hydrochloride salt (H-L-His-L-Pro-OMe·2HCl).
-
Collect the solid by filtration and dry under vacuum.
-
-
Cyclization:
-
Dissolve the H-L-His-L-Pro-OMe·2HCl in deionized water to a concentration of 15 mg/mL.
-
Adjust the pH of the solution to 6.0 using a suitable base (e.g., NaHCO₃ solution).
-
Transfer the solution to a high-pressure reactor.
-
Pressurize the reactor to 0.20 MPa.
-
Heat the reaction mixture to the optimized temperature (as per the specific high-pressure equipment, typically in the range of 120-160°C) and maintain for 3.5 hours.
-
After cooling, depressurize the reactor.
-
Lyophilize the aqueous solution to obtain the crude Cyclo(L-His-L-Pro).
-
Purify the product by recrystallization or chromatography as needed.
-
Protocol 3: Chiral HPLC Analysis of Cyclo(his-pro)
This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric purity of Cyclo(his-pro). Method development and optimization will be required for specific instrumentation and columns.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak series or Phenomenex Lux series).
General Procedure (Method Development):
-
Column Screening:
-
Screen a selection of chiral columns (e.g., polysaccharide-based) with a standard mobile phase. A common starting point for normal phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). For reversed-phase, a mixture of acetonitrile and water can be used.
-
-
Mobile Phase Optimization:
-
Once a column shows some separation, optimize the mobile phase composition to improve resolution.
-
For normal phase, vary the ratio of the polar modifier (e.g., isopropanol, ethanol).
-
For reversed-phase, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.
-
Additives can be crucial for peak shape and resolution. For a basic compound like Cyclo(his-pro), adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase in normal phase mode can be beneficial. In reversed-phase, a buffer or an acid like TFA might be necessary.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to optimize the balance between analysis time and resolution.
-
Varying the column temperature can also impact the separation.
-
-
Detection:
-
Set the UV detector to a wavelength where Cyclo(his-pro) has strong absorbance (e.g., around 210-220 nm).
-
-
Quantification:
-
Once a satisfactory separation is achieved, inject a known concentration of the synthesized Cyclo(his-pro).
-
Integrate the peak areas of the L,L- and any detected D-enantiomer containing diastereomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area(L,L) - Area(D-isomer)| / (Area(L,L) + Area(D-isomer))] x 100.
-
Visualizations
References
Technical Support Center: Cyclo(his-pro) Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Cyclo(his-pro) (CHP).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Cyclo(his-pro) at different pH values?
Cyclo(his-pro) is known to be stable at physiological pH (around 7.4) and in serum.[1][2] However, under acidic conditions, such as those found in the gastric environment, the cyclic dipeptide can undergo hydrolysis, opening into its linear dipeptide forms, His-Pro and Pro-His.[1][2] Conversely, at pH values above 8, it may also undergo hydrolysis to the dipeptide Phe-Pro-OH.
Q2: How should I prepare and store Cyclo(his-pro) stock solutions?
For optimal stability, Cyclo(his-pro) is typically supplied as a lyophilized powder and should be stored at -20°C or below.[3] Stock solutions can be prepared in sterile water or DMSO. For aqueous solutions, sonication is recommended to aid dissolution. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Stored at -80°C, the stock solution is generally stable for up to 6 months, while at -20°C, it is stable for about one month.
Q3: What are the key signaling pathways modulated by Cyclo(his-pro) activity?
The primary signaling pathways influenced by Cyclo(his-pro) are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways. CHP is known to activate the Nrf2 pathway, which upregulates the expression of antioxidant genes, providing cytoprotection against oxidative stress. Concurrently, it can inhibit the pro-inflammatory NF-κB signaling pathway.
Troubleshooting Guides
Cyclo(his-pro) Stability Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent degradation rates at the same pH. | Buffer composition variability. | Ensure the use of a consistent buffer system with a well-defined composition and ionic strength for all experiments. |
| Temperature fluctuations. | Maintain a constant and accurately controlled temperature throughout the degradation study. | |
| Inaccurate pH measurement. | Calibrate the pH meter before each use with fresh, certified standards. | |
| Precipitation of Cyclo(his-pro) in acidic solutions. | Low solubility of the protonated form. | Consider using a co-solvent if compatible with the analytical method. Ensure the concentration of CHP is below its solubility limit at the tested pH. |
| Interference from buffer components in HPLC analysis. | Buffer salts co-eluting with CHP or its degradation products. | Select a volatile buffer system (e.g., ammonium acetate) if using mass spectrometry detection. Optimize the HPLC gradient to separate the peaks of interest from buffer components. |
Cyclo(his-pro) Activity Assays (Cell-based)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no observable activity of Cyclo(his-pro). | Degraded Cyclo(his-pro) stock solution. | Prepare a fresh stock solution from lyophilized powder. Verify the integrity of the stock solution via HPLC. |
| Incorrect pH of the cell culture medium. | Ensure the cell culture medium is properly buffered and its pH is maintained within the optimal range for both the cells and CHP activity (typically physiological pH). | |
| Cell line not responsive to Cyclo(his-pro). | Use a cell line known to be responsive to CHP, such as PC12 cells for neuroprotection studies. | |
| High background in Nrf2 or NF-κB assays. | Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
| Non-specific antibody binding in Western blot or immunofluorescence. | Optimize antibody concentrations and blocking conditions. Include appropriate negative controls (e.g., secondary antibody only). | |
| Variability in results between experiments. | Inconsistent cell passage number or density. | Use cells within a consistent passage number range and ensure uniform cell seeding density across all wells and experiments. |
| pH shift in the culture medium during the experiment. | For longer incubation times, consider using a CO2 incubator with precise atmospheric control and check the pH of the medium at the end of the experiment. | |
| Solubility issues of Cyclo(his-pro) in media. | Precipitation of CHP at high concentrations. | Prepare a concentrated stock solution in an appropriate solvent (e.g., water with sonication or DMSO) and then dilute it to the final working concentration in the cell culture medium. Visually inspect for any precipitation after dilution. |
Experimental Protocols
Stability Study of Cyclo(his-pro) using HPLC
This protocol outlines a general procedure to determine the degradation kinetics of Cyclo(his-pro) at different pH values.
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9). Common buffer systems include phosphate, citrate, and borate.
-
Preparation of Cyclo(his-pro) Solutions: Dissolve a known amount of Cyclo(his-pro) in each buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Data Analysis: Quantify the peak area of Cyclo(his-pro) at each time point. Plot the natural logarithm of the concentration of Cyclo(his-pro) versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Nrf2 Nuclear Translocation Assay by Western Blot
This protocol describes how to assess the activation of the Nrf2 pathway by measuring the translocation of Nrf2 to the nucleus.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., PC12) and allow them to adhere. Treat the cells with Cyclo(his-pro) (e.g., 50 µM) for a specified duration.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts. Commercial kits are available for this purpose.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction relative to the cytoplasmic fraction in CHP-treated cells compared to untreated controls indicates Nrf2 activation. Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction to ensure equal protein loading.
NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence
This protocol provides a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or primary macrophages) on sterile glass coverslips in a culture plate. After cell attachment, treat with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of Cyclo(his-pro).
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., PBS containing bovine serum albumin and/or normal goat serum).
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
-
Nuclear Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Capture images of both the NF-κB p65 and nuclear staining. Quantify the fluorescence intensity of p65 in both the nucleus and the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio in stimulated cells is indicative of NF-κB activation. This effect should be attenuated in cells co-treated with Cyclo(his-pro).
Data Presentation
Table 1: Summary of Cyclo(his-pro) Stability at Different pH Conditions (Qualitative)
| pH Condition | Stability | Primary Degradation Product(s) |
| Acidic (e.g., < 4) | Unstable | His-Pro, Pro-His (linear dipeptides) |
| Near-Neutral (e.g., 6-8) | Stable | - |
| Alkaline (e.g., > 8) | Potentially Unstable | Phe-Pro-OH |
| Physiological (Serum, ~7.4) | Stable | - |
Visualizations
Caption: Workflow for assessing Nrf2 nuclear translocation.
Caption: Dual regulatory role of Cyclo(his-pro).
References
- 1. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Cyclo(his-pro) TFA: An In-Vivo Comparative Analysis of its Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of Cyclo(his-pro) TFA (CHP), a stable cyclic dipeptide metabolite of Thyrotropin-Releasing Hormone (TRH), against established neuroprotective agents, Riluzole and Edaravone. This analysis is based on available preclinical data from animal models of neuroinflammation and spinal cord injury, focusing on quantitative outcomes and detailed experimental methodologies to inform future research and drug development.
Executive Summary
This compound has demonstrated qualitative neuroprotective effects in in-vivo models, primarily attributed to its anti-inflammatory and antioxidant properties. These effects are largely mediated through the modulation of the Nrf2-NF-κB signaling pathway. However, a significant gap exists in the literature regarding specific quantitative data on its efficacy in functional recovery and biomarker modulation compared to established neuroprotective drugs like Riluzole and Edaravone. This guide synthesizes the available data to provide a comparative overview and highlights the need for further quantitative studies to fully validate the therapeutic potential of this compound.
Comparative Analysis of Neuroprotective Effects
To provide a clear comparison, this analysis focuses on two common in-vivo models of neurological damage: Lipopolysaccharide (LPS)-induced neuroinflammation and traumatic spinal cord injury (SCI).
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is widely used to study the inflammatory component of neurodegeneration. Systemic administration of LPS, a component of gram-negative bacteria, triggers a robust inflammatory response in the central nervous system, characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
Experimental Data Summary:
| Compound | Animal Model | Dosage & Administration Route | Key Quantitative Outcomes | Reference |
| This compound | Mouse | Systemic administration (dosage not specified) | Strongly reduced mRNA levels of TNF-α in the brain and liver, and IL-1β in the hippocampus (specific percentages not reported). | [1] |
| Edaravone | Rat | 5 mg/kg & 10 mg/kg, intragastric administration for 7 days, then LPS injection | TNF-α mRNA: Decreased expression compared to LPS-only group (specific percentage not provided). IL-1β mRNA: Decreased expression compared to LPS-only group (specific percentage not provided). Shifted microglia from pro-inflammatory M1 to anti-inflammatory M2 phenotype. | [2] |
| Riluzole | Rat | Chronic infusion into the 4th ventricle | Did not attenuate LPS-induced increases in IL-1β expression in the hippocampus. Focused on cognitive outcomes rather than cytokine reduction. | [3][4] |
Experimental Protocols:
-
LPS-Induced Neuroinflammation (General Protocol): Male Swiss albino mice or Sprague-Dawley rats are typically used. A single intraperitoneal (i.p.) injection of LPS (e.g., 0.33 mg/kg to 5 mg/kg) is administered. Animals are sacrificed at various time points (e.g., 4, 24 hours) post-injection. Brain tissue (hippocampus, cortex) and serum are collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA, qPCR, or Western blot.[5]
-
This compound Administration: A study reported systemic administration of CHP to counteract LPS-induced gliosis, but the specific dosage and timing relative to the LPS challenge were not detailed.
-
Edaravone Administration: Rats received intragastric administration of Edaravone (5 or 10 mg/kg) once daily for seven consecutive days before a unilateral injection of LPS (5 µg) into the substantia nigra.
-
Riluzole Administration: Young adult male Sprague-Dawley rats received a four-week infusion of LPS into the fourth ventricle, with or without concurrent Riluzole treatment.
Spinal Cord Injury (SCI) Model
Traumatic SCI models in rodents are crucial for evaluating the potential of neuroprotective agents to promote functional recovery. The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a standard method for assessing hindlimb functional recovery, with higher scores indicating better motor function.
Experimental Data Summary:
| Compound | Animal Model | Dosage & Administration Route | Key Quantitative Outcomes (BBB Score) | Reference |
| This compound | Rat/Cat | Not specified | First reported to have a neuroprotective role in traumatic SCI, but specific BBB scores from studies using CHP alone are not available. TRH, its precursor, has shown dose-dependent improvement in motor recovery. | |
| Riluzole | Rat | 8 mg/kg i.p. 1 hour post-injury, then 6 mg/kg every 12 hours for 7 days | At 6 weeks post-injury: BBB score of 11.4 in the Riluzole group vs. 10.25 in the control group. | |
| Edaravone | Rat | 3 mg/kg i.v. bolus 30 min pre-injury, followed by 3 mg/kg/h infusion | At 8 weeks post-injury: Significantly better BBB scores compared to the control group (specific scores varied across studies, with one showing a mean score of approximately 14 for the Edaravone group vs. 10 for the control). |
Experimental Protocols:
-
Spinal Cord Injury (General Protocol): Adult female Sprague-Dawley rats are commonly used. A moderate contusion or compression injury is induced at a specific thoracic level (e.g., T9 or T10). Functional recovery is assessed weekly using the BBB locomotor rating scale. Histological analysis of the spinal cord tissue is performed at the end of the study to assess tissue sparing.
-
Riluzole Administration: Adult female rats received a cervical spinal cord clip compression injury. Riluzole was administered intraperitoneally (i.p.) with an initial dose of 8 mg/kg one hour after injury, followed by 6 mg/kg every 12 hours for 7 days.
-
Edaravone Administration: In one study, a 3 mg/kg intravenous (i.v.) bolus of Edaravone was administered 30 minutes prior to extradural compression of the thoracic spinal cord, followed by a maintenance infusion of 3 mg/kg/h. In another protocol, a 5 mg/kg i.v. bolus was given 5 minutes, 24 hours, and 48 hours after a weight-drop induced SCI at the T10 level.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Riluzole, and Edaravone are mediated by distinct yet sometimes overlapping signaling pathways.
This compound: Nrf2 Activation and NF-κB Inhibition
This compound is reported to exert its primary neuroprotective and anti-inflammatory effects by modulating the Nrf2-NF-κB signaling axis. It activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which leads to the upregulation of antioxidant response elements (ARE) and the expression of protective enzymes like heme oxygenase-1 (HO-1). Concurrently, it inhibits the activation of NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), a key regulator of the pro-inflammatory response, thereby reducing the expression of inflammatory cytokines.
Caption: this compound signaling pathway.
Riluzole: Modulation of Glutamatergic Neurotransmission
Riluzole's neuroprotective mechanism is multifactorial but is primarily associated with the modulation of glutamatergic neurotransmission. It inhibits voltage-gated sodium channels, which reduces presynaptic glutamate release. It also enhances glutamate uptake by astrocytes and may have direct effects on glutamate receptors.
Caption: Riluzole's mechanism of action.
Edaravone: Free Radical Scavenging
Edaravone is a potent free radical scavenger that reduces oxidative stress, a key contributor to secondary injury cascades in neurological damage. It effectively quenches various reactive oxygen species (ROS), thereby protecting neurons and other cells from oxidative damage.
Caption: Edaravone's free radical scavenging activity.
Experimental Workflow
The general workflow for in-vivo validation of a neuroprotective compound involves several key stages, from model induction to functional and histological assessment.
Caption: General in-vivo experimental workflow.
Conclusion and Future Directions
This compound shows promise as a neuroprotective agent due to its ability to cross the blood-brain barrier and its dual action against inflammation and oxidative stress. However, the current body of in-vivo research lacks the specific quantitative data necessary for a robust comparison with approved neuroprotective drugs like Riluzole and Edaravone.
To validate the therapeutic potential of this compound, future in-vivo studies should focus on:
-
Dose-response studies in standardized models of SCI and neuroinflammation to identify optimal therapeutic concentrations.
-
Direct, head-to-head comparative studies against Riluzole and Edaravone within the same experimental models.
-
Comprehensive functional and histological outcome measures , including standardized locomotor scales (e.g., BBB score) and quantitative analysis of neuronal survival and inflammatory markers.
-
Elucidation of the detailed pharmacokinetic and pharmacodynamic profile of this compound in relevant animal models.
By addressing these key areas, the scientific community can build a more complete picture of this compound's neuroprotective efficacy and determine its potential for clinical translation in the treatment of neurodegenerative diseases and traumatic CNS injuries.
References
- 1. Neuroinflammation and endoplasmic reticulum stress are coregulated by cyclo(His-Pro) to prevent LPS neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability in Open-Field Locomotor Scoring Following Force-Defined Spinal Cord Injury in Rats: Quantification and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reassessment of a classic neuroprotective combination therapy for spinal cord injured rats: LPS/pregnenolone/indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pages.jh.edu [pages.jh.edu]
- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(his-pro) vs. Linear His-Pro Dipeptide: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of Cyclo(his-pro) and its linear counterpart, the His-Pro dipeptide. This document provides a detailed comparison of their physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data and protocols.
Introduction
Cyclo(his-pro) (CHP), a cyclic dipeptide, and its linear precursor, histidyl-proline (His-Pro), are two molecules of significant interest in biomedical research. CHP is an endogenous molecule found in various tissues and has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] The linear His-Pro dipeptide is primarily recognized as the intermediate in the formation of CHP and is known to be less stable.[3] This guide offers a comparative analysis of these two molecules to aid researchers in understanding their distinct properties and potential therapeutic applications.
Physicochemical Properties: A Tale of Two Structures
The fundamental difference between Cyclo(his-pro) and the His-Pro dipeptide lies in their structure, which dictates their physicochemical properties and, consequently, their biological fate. The cyclic nature of CHP confers a rigid conformation, while the linear His-Pro has greater flexibility. This structural variance has profound implications for their stability and bioavailability.
Table 1: Comparison of Physicochemical Properties
| Property | Cyclo(his-pro) | Linear His-Pro Dipeptide | Key Differences & Implications |
| Structure | Cyclic dipeptide | Linear dipeptide | The cyclic structure of CHP provides conformational rigidity, which is often associated with increased receptor binding affinity and specificity. The linear structure of His-Pro allows for more conformational freedom, which can be entropically unfavorable for receptor binding. |
| Stability | High | Low | CHP is significantly more resistant to enzymatic degradation by peptidases due to the absence of terminal amino and carboxyl groups.[3] Linear His-Pro is susceptible to rapid degradation by various proteases.[4] The proline residue in His-Pro can also facilitate its spontaneous cyclization into CHP. |
| Oral Bioavailability | Generally higher | Generally lower | The enhanced stability and favorable physicochemical properties of cyclic peptides often lead to improved oral bioavailability compared to their linear counterparts. Linear dipeptides are often poorly absorbed orally due to their rapid degradation in the gastrointestinal tract. |
| Blood-Brain Barrier Permeability | Can cross the BBB | Not well-documented | CHP has been shown to cross the blood-brain barrier, enabling its therapeutic potential for neurological disorders. The ability of linear His-Pro to cross the BBB is not well established and is likely limited by its instability. |
Biological Activity: A Clear Distinction in Efficacy
The majority of published research focuses on the biological activities of Cyclo(his-pro), with limited information available for the linear His-Pro dipeptide, primarily due to its instability and rapid conversion to the cyclic form.
Cyclo(his-pro): A Multi-Target Modulator
Cyclo(his-pro) has been shown to exert its effects through the modulation of key signaling pathways involved in cellular stress and inflammation.
-
Anti-inflammatory and Antioxidant Effects: CHP activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. This leads to the upregulation of antioxidant enzymes and cytoprotective genes. Concurrently, CHP inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the expression of inflammatory mediators.
-
Neuroprotection: The ability of CHP to cross the blood-brain barrier and its anti-inflammatory and antioxidant properties contribute to its neuroprotective effects observed in various experimental models.
Linear His-Pro Dipeptide: A Precursor with Limited Independent Activity
There is a scarcity of data on the independent biological activities of the linear His-Pro dipeptide. Its primary role appears to be that of a precursor to the more stable and active Cyclo(his-pro). Studies on other linear dipeptides have shown some biological effects, but these are highly sequence-dependent and often limited by poor stability. The rapid cyclization of His-Pro makes it challenging to study its independent biological functions in vitro and in vivo.
Signaling Pathways
The differential effects of Cyclo(his-pro) and the linear His-Pro dipeptide can be attributed to their distinct interactions with cellular signaling pathways.
Diagram 1: Signaling Pathway of Cyclo(his-pro)
Caption: Cyclo(his-pro) signaling pathway.
Diagram 2: Putative Fate of Linear His-Pro Dipeptide
Caption: Putative fate of linear His-Pro.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Cyclo(his-pro) and linear His-Pro are provided below.
Nrf2 Activation Assay
This protocol describes a method to assess the activation of the Nrf2 signaling pathway in response to treatment with a test compound.
Diagram 3: Nrf2 Activation Assay Workflow
Caption: Nrf2 activation assay workflow.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Cyclo(his-pro) or linear His-Pro dipeptide for a specified duration (e.g., 24 hours).
-
Nuclear Extraction: Following treatment, harvest the cells and perform nuclear extraction using a commercial kit to isolate nuclear proteins.
-
Nrf2 ELISA: Quantify the amount of activated Nrf2 in the nuclear extracts using a transcription factor ELISA kit. This assay typically involves the binding of activated Nrf2 to an oligonucleotide containing the Nrf2 consensus binding site coated on the plate.
-
Detection: A primary antibody specific for Nrf2 is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a substrate results in a colorimetric reaction that is proportional to the amount of bound Nrf2.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The level of Nrf2 activation is determined by comparing the absorbance of treated cells to that of untreated controls.
NF-κB Inhibition Assay
This protocol outlines a method to evaluate the inhibitory effect of a test compound on the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Similar to the Nrf2 assay, culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat with the test compounds.
-
Stimulation: After pre-treatment with the compounds, stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a defined period.
-
Nuclear Extraction: Isolate nuclear proteins as described previously.
-
NF-κB ELISA: Quantify the amount of activated NF-κB (typically the p65 subunit) in the nuclear extracts using a specific transcription factor ELISA kit.
-
Detection and Data Analysis: Follow the same detection and data analysis steps as the Nrf2 activation assay to determine the extent of NF-κB inhibition.
In Vivo Anti-Inflammatory Activity: Mouse Ear Edema Model
This protocol describes an in vivo model to assess the anti-inflammatory properties of a test compound.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Compound Administration: Administer the test compound (Cyclo(his-pro) or linear His-Pro) either topically to the ear or via systemic administration (e.g., oral gavage or intraperitoneal injection) at a predetermined time before inducing inflammation.
-
Induction of Edema: Apply a phlogistic agent, such as arachidonic acid or 12-O-tetradecanoylphorbol-13-acetate (TPA), to the inner and outer surfaces of one ear to induce inflammation and edema. The contralateral ear serves as a control.
-
Measurement of Edema: After a specific time, sacrifice the animals and take a biopsy of a fixed diameter from both ears. The difference in weight between the treated and control ear biopsies is a measure of the edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion
The comparative analysis of Cyclo(his-pro) and the linear His-Pro dipeptide reveals a clear superiority of the cyclic form in terms of stability, bioavailability, and biological activity. The rigid, cyclic structure of CHP protects it from enzymatic degradation and allows it to effectively modulate key signaling pathways involved in inflammation and oxidative stress. In contrast, the linear His-Pro dipeptide is inherently unstable and primarily functions as a precursor to CHP, with limited evidence of independent biological effects. For researchers and drug development professionals, Cyclo(his-pro) represents a more promising lead compound for therapeutic development, particularly for conditions where targeting the Nrf2 and NF-κB pathways is beneficial. Future research should focus on further elucidating the specific molecular targets of Cyclo(his-pro) and optimizing its pharmacokinetic properties for clinical applications.
References
- 1. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the facile cyclization of histidyl-prolineamide to cyclo (His-Pro) in aqueous solution and the competitive influence of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Efficacy of Cyclo(his-pro) TFA and TRH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Cyclo(histidyl-proline) trifluoroacetate (Cyclo(his-pro) TFA) and its parent compound, Thyrotropin-releasing hormone (TRH). While both molecules exhibit neuroprotective effects, they operate through distinct signaling pathways and present different therapeutic profiles.
Overview
Thyrotropin-releasing hormone (TRH) is a hypothalamic tripeptide with established neuroprotective roles in models of epilepsy, trauma, and excitotoxicity.[1][2][3] However, its clinical application is hampered by a short half-life and significant endocrine and autonomic side effects.[2] Cyclo(his-pro), a cyclic dipeptide and the primary metabolite of TRH, has emerged as a promising neuroprotective agent in its own right.[4] Notably, literature suggests that Cyclo(his-pro) retains the neuroprotective activities of TRH but without the associated adverse effects, making it a compelling candidate for further investigation.
Comparative Efficacy and Quantitative Data
It is crucial to note that the data for each compound were obtained from different studies with varying experimental conditions (cell type, duration of treatment, etc.). Therefore, a direct comparison of potency based on this table should be made with caution.
| Compound | Experimental Model | Toxin/Insult | Concentration Range Tested | Key Finding | Reference |
| Cyclo(his-pro) | SOD1G93A transgenic mouse microglial cells | Lipopolysaccharide (LPS) (1 µg/mL) | 50 µM and 200 µM | Pre-treatment with Cyclo(his-pro) for 40 hours prevented toxic effects. | |
| TRH Analogue (NP-2376) | Primary cortical neurons from neonatal rats | Glutamate (15 mM) | 0.01 µM - 1000 µM | Pre-treatment for 12 hours showed significant neuroprotection, improving cell viability from ~70% to ~92% at 1 µM and 10 µM. |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of TRH and Cyclo(his-pro) are mediated by distinct signaling cascades.
TRH Signaling Pathway
TRH exerts its effects by binding to the TRH receptor (TRH-R1 in humans), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway can, in turn, activate the mitogen-activated protein kinase (MAPK) cascade. The neuroprotective effect of TRH against N-methyl-D-aspartate (NMDA)-mediated excitotoxicity has been shown to be dependent on PKC.
Cyclo(his-pro) Signaling Pathway
Cyclo(his-pro) imparts neuroprotection primarily through the modulation of the Nrf2-NF-κB signaling axis. Under conditions of oxidative stress, Cyclo(his-pro) promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Concurrently, Cyclo(his-pro) inhibits the pro-inflammatory pathway mediated by Nuclear Factor-kappa B (NF-κB). It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory genes. This dual action of boosting antioxidant defenses while suppressing inflammation is central to its neuroprotective mechanism.
Experimental Protocols
The following is a representative experimental protocol for assessing neuroprotection in an in vitro model of glutamate-induced excitotoxicity, synthesized from methodologies described in the literature.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
1. Cell Culture:
-
Culture a neuronal cell line (e.g., HT22, PC12, or SH-SY5Y) or primary cortical neurons in appropriate media and conditions until they reach a suitable confluency (e.g., 80%).
-
Seed cells into 96-well plates at a density of approximately 2 x 104 cells per well and allow them to adhere overnight.
2. Compound Pre-treatment:
-
Prepare stock solutions of this compound and TRH in a suitable vehicle (e.g., sterile water or DMSO).
-
Dilute the compounds to various final concentrations in the cell culture medium.
-
Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle-only control group.
-
Incubate the cells with the compounds for a predetermined pre-treatment period (e.g., 12 to 24 hours).
3. Induction of Excitotoxicity:
-
Prepare a high-concentration stock solution of L-glutamate.
-
After the pre-treatment period, add L-glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5-15 mM). Do not add glutamate to the negative control wells.
-
Incubate the cells with glutamate for the desired duration (e.g., 24 hours).
4. Assessment of Cell Viability:
-
Resazurin Assay (or MTT Assay):
-
After the glutamate incubation, remove the medium.
-
Add a solution of resazurin (or MTT) in fresh medium to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the dye.
-
Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated (no glutamate) control.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Collect the cell culture supernatant from each well.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the medium.
-
Measure absorbance according to the kit's instructions.
-
Higher LDH levels correspond to lower cell viability.
-
5. Data Analysis:
-
Normalize the data to the control groups.
-
Plot dose-response curves to determine the EC50 (half-maximal effective concentration) for neuroprotection for each compound.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Conclusion
Both TRH and its metabolite, Cyclo(his-pro), demonstrate neuroprotective properties. However, they do so through different mechanisms of action. TRH acts as a classical hormone through a specific GPCR signaling pathway, while Cyclo(his-pro) functions as a modulator of fundamental cellular stress response pathways (Nrf2 and NF-κB). The key advantage of Cyclo(his-pro) lies in its potential to provide neuroprotection without the endocrine and autonomic side effects associated with TRH. While direct quantitative comparisons are lacking, the distinct mechanisms and favorable safety profile of Cyclo(his-pro) make it a highly attractive candidate for the development of novel neuroprotective therapeutics. Further research, including head-to-head comparative studies, is warranted to fully elucidate their relative efficacy.
References
Cyclo(his-pro) TFA in Anti-Inflammatory Assays: A Comparative Analysis with Other Cyclic Dipeptides
For researchers and professionals in drug development, the quest for potent and specific anti-inflammatory agents is relentless. Among the diverse chemical entities explored, cyclic dipeptides have emerged as a promising class of compounds. This guide provides a comparative analysis of Cyclo(his-pro) TFA against other notable cyclic dipeptides in anti-inflammatory assays, supported by experimental data and detailed methodologies.
Cyclo(his-pro), a cyclic dipeptide composed of histidine and proline, has demonstrated significant anti-inflammatory properties. Its trifluoroacetate (TFA) salt is a common formulation used in research to enhance solubility and stability. The anti-inflammatory effects of Cyclo(his-pro) are primarily attributed to its modulation of key signaling pathways involved in the inflammatory response.
Comparative Anti-Inflammatory Activity
To provide a clear comparison, the following table summarizes the available quantitative data on the anti-inflammatory activity of Cyclo(his-pro) and other selected cyclic dipeptides. The data is primarily from in vitro assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing anti-inflammatory potential. The key markers of inflammation measured are Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two pro-inflammatory cytokines central to the inflammatory cascade.
| Cyclic Dipeptide | Assay System | Target | IC50 / % Inhibition |
| Cyclo(his-pro) | LPS-stimulated RAW 264.7 macrophages | TNF-α | Data not available |
| LPS-stimulated RAW 264.7 macrophages | IL-6 | Data not available | |
| Cyclo(Gly-Pro) | LPS-induced RAW 264.7 macrophages | TNF-α | 4.5 µg/mL |
| Fanlizhicyclopeptide A | LPS-stimulated RAW 264.7 macrophages | TNF-α | 56.4% inhibition at 10 µM |
| LPS-stimulated RAW 264.7 macrophages | IL-6 | 48.2% inhibition at 10 µM | |
| Fanlizhicyclopeptide B | LPS-stimulated RAW 264.7 macrophages | TNF-α | 35.8% inhibition at 10 µM |
| LPS-stimulated RAW 264.7 macrophages | IL-6 | 28.9% inhibition at 10 µM |
Note: The lack of specific IC50 values for Cyclo(his-pro) in publicly available literature highlights a gap in direct comparative studies. The provided data for other cyclic dipeptides allows for an indirect assessment of potential relative potency.
Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory mechanism of cyclic dipeptides often involves the modulation of intracellular signaling cascades. Cyclo(his-pro) is known to exert its effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and subsequent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Other cyclic dipeptides, such as Cyclo(L-Pro-L-Val), have also been shown to inhibit NF-κB activation. Cyclo(L-Pro-L-Phe) appears to act through the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which can also lead to the downregulation of NF-κB.
Caption: Comparative signaling pathways of cyclic dipeptides in inflammation.
Experimental Protocols
A standardized protocol for evaluating the anti-inflammatory activity of cyclic dipeptides in vitro is crucial for reproducible and comparable results. The following is a detailed methodology based on commonly used assays.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
-
Cells are seeded in a 96-well plate and treated with various concentrations of the cyclic dipeptides for 24 hours.
-
MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm to determine cell viability.
-
-
LPS-induced Inflammation:
-
RAW 264.7 cells are seeded in 24-well plates.
-
Cells are pre-treated with non-toxic concentrations of the cyclic dipeptides for 1 hour.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) from Escherichia coli (typically at 1 µg/mL) to the wells and incubating for a specified period (e.g., 24 hours).
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve.
-
-
Data Analysis:
-
The percentage inhibition of cytokine production is calculated relative to the LPS-only treated control.
-
The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage inhibition against the logarithm of the cyclic dipeptide concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This compound stands as a promising anti-inflammatory agent with a well-defined mechanism of action involving the Nrf2 and NF-κB pathways. While direct comparative quantitative data with other cyclic dipeptides is somewhat limited, the available information suggests that various cyclic dipeptides possess significant anti-inflammatory potential, often acting through the modulation of the NF-κB signaling cascade. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this fascinating class of molecules. Future head-to-head studies are warranted to definitively establish the relative potency of this compound in the landscape of anti-inflammatory cyclic dipeptides.
Synergistic Effects of Cyclo(his-pro) and Zinc on Glucose Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Cyclo(his-pro) (CHP) and zinc on glucose metabolism, drawing upon key experimental data. The combination, often referred to as Cyclo-Z, has demonstrated significant potential in improving insulin sensitivity and lowering blood glucose levels in various preclinical and clinical settings. This document summarizes the quantitative outcomes, details the experimental methodologies employed in pivotal studies, and visualizes the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of Cyclo(his-pro) and zinc on glucose metabolism.
Table 1: Effects of Cyclo(his-pro) and Zinc on Blood Glucose Levels in Animal Models
| Animal Model | Treatment Group | Dosage | Duration | Change in Fasting Blood Glucose | Reference |
| Goto-Kakizaki (G-K) Rats | Control | - | 4 weeks | No significant change | [1] |
| Cyclo-Z | Not specified | 4 weeks | Significant decrease, preventing hyperglycemia for >2 months post-treatment | [1] | |
| ob/ob Mice | Control | - | 3 weeks | No significant change | [2] |
| CZH (CHP + Zinc + L-histidine) | 1.0 mg/L CHP + 10 mg/L Zinc + 0.5 mg/L L-histidine in drinking water | 3 weeks | Significant decrease in fed and fasting blood glucose | [2] | |
| Streptozotocin-induced Diabetic Rats | Control (Distilled Water) | - | 3 weeks | No significant change | [3] |
| Zinc alone | 10 mg/L in drinking water | 3 weeks | Lower than control | ||
| CHP + Zinc | 100 mg/L CHP + 10 mg/L Zinc in drinking water | 3 weeks | Significantly lower than Zinc alone |
Table 2: Effects of Cyclo(his-pro) and Zinc on Oral Glucose Tolerance Test (OGTT) in Animal Models
| Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Goto-Kakizaki (G-K) Rats | Control | - | Impaired glucose tolerance | |
| Zinc + CHP | 10 mg Zinc + 1.0 mg CHP/kg BW (acute gavage) | Significantly improved OGTT | ||
| ob/ob Mice | Control | - | Impaired glucose tolerance | |
| CZH | 1.0 mg/L CHP + 10 mg/L Zinc + 0.5 mg/L L-histidine in drinking water (3 weeks) | Significantly improved TAFGC* |
*TAFGC: 3-hour average of above fasting blood glucose concentrations, an index of OGTT.
Table 3: Effects of Cyclo(his-pro) and Zinc on Plasma Insulin Levels
| Animal Model/Human Subjects | Treatment Group | Dosage | Change in Plasma Insulin | Reference |
| ob/ob Mice | Control | - | Elevated | |
| CZH | 1.0 mg/L CHP + 10 mg/L Zinc + 0.5 mg/L L-histidine in drinking water (3 weeks) | Significantly decreased | ||
| Streptozotocin-induced Diabetic Rats | Control | - | Not specified | |
| CHP + Zinc | 10 mg/L Zinc + 100 mg/L CHP in drinking water (3 weeks) | No significant change |
Experimental Protocols
This section details the methodologies for key experiments cited in the studies on Cyclo(his-pro) and zinc.
Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is a generalized procedure based on standard methods described in the literature.
-
Animal Fasting: Rats are fasted for 12-16 hours overnight with free access to water.
-
Baseline Blood Glucose: A baseline blood sample (T=0 min) is collected from the tail vein. Blood glucose is measured using a calibrated glucometer.
-
Oral Glucose Administration: A glucose solution (typically 2 g/kg body weight as a 20% or 40% solution) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.
-
Blood Glucose Measurement: Blood glucose levels for each time point are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
In Vitro Glucose Uptake Assay using 2-NBDG in Myotubes
This protocol is a composite of standard procedures for measuring glucose uptake in cultured muscle cells using the fluorescent glucose analog 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG).
-
Cell Culture and Differentiation: C2C12 myoblasts are seeded in 96-well plates and differentiated into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.
-
Serum Starvation: Differentiated myotubes are serum-starved in Krebs-Ringer bicarbonate buffer (KRB) or serum-free DMEM for 2-4 hours.
-
Treatment Incubation: Cells are pre-incubated with Cyclo(his-pro) and/or zinc at desired concentrations for a specified period (e.g., 30-60 minutes). A positive control with insulin (e.g., 100 nM) is typically included.
-
2-NBDG Incubation: 2-NBDG is added to each well at a final concentration of 50-100 µM and incubated for 30-60 minutes.
-
Termination of Uptake: The incubation is stopped by washing the cells with ice-cold PBS.
-
Fluorescence Measurement: The fluorescence of intracellular 2-NBDG is measured using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.
Signaling Pathways and Mechanisms of Action
The synergistic effect of Cyclo(his-pro) and zinc on glucose metabolism is believed to be mediated through multiple mechanisms, primarily by enhancing the insulin signaling pathway.
-
Zinc's Insulin-Mimetic and Sensitizing Actions: Zinc has been shown to have insulin-like activity by directly stimulating the autophosphorylation of the insulin receptor β-subunit, even in the absence of insulin. It is also a cofactor for the gene expression of GLUT-4, the primary insulin-responsive glucose transporter in muscle and adipose tissue.
-
Cyclo(his-pro)'s Role in Zinc Bioavailability: Cyclo(his-pro) is thought to enhance the intestinal absorption and cellular uptake of zinc, thereby increasing its bioavailability for its insulin-mimetic and sensitizing effects.
-
PI3K/Akt Pathway Activation: The insulin receptor autophosphorylation initiates a downstream signaling cascade, with the phosphatidylinositol 3-kinase (PI3K)/Akt pathway being a key component. Activation of this pathway is crucial for the translocation of GLUT4-containing vesicles to the plasma membrane, leading to increased glucose uptake. Zinc has been shown to promote the phosphorylation of Akt.
-
Potential Involvement of AMPK: Some evidence suggests a possible interplay with the AMP-activated protein kinase (AMPK) pathway, another key regulator of cellular energy homeostasis and glucose uptake. However, the direct role of the Cyclo(his-pro) and zinc combination in AMPK activation requires further investigation.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for the synergistic action of Cyclo(his-pro) and zinc in enhancing glucose uptake.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT) in rats.
Caption: Experimental workflow for the in vitro 2-NBDG glucose uptake assay.
References
A Head-to-Head Comparison of Cyclo(his-pro) TFA and Other Nrf2 Activators for Therapeutic Development
For Immediate Release
A detailed comparative analysis of Cyclo(his-pro) TFA and other prominent Nrf2 activators reveals distinct profiles in potency and cellular activity. This guide provides researchers, scientists, and drug development professionals with essential experimental data and protocols to inform the selection of Nrf2 modulators for therapeutic applications.
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular defense against oxidative and electrophilic stress. Its activation triggers the expression of a suite of antioxidant and cytoprotective genes, making it a prime therapeutic target for a multitude of diseases characterized by inflammation and oxidative damage. This report offers a comparative overview of the endogenous cyclic dipeptide Cyclo(his-pro) (CHP), in its trifluoroacetic acid (TFA) salt form, alongside other well-characterized Nrf2 activators: Sulforaphane, Dimethyl Fumarate (DMF), Bardoxolone Methyl, and Oltipraz.
Quantitative Comparison of Nrf2 Activator Potency
The potency of Nrf2 activators is commonly assessed using Antioxidant Response Element (ARE) luciferase reporter assays. In these assays, cells are engineered to express the luciferase enzyme under the control of an ARE promoter sequence. Activation of Nrf2 leads to the transcription of the luciferase gene, and the resulting luminescence is a quantitative measure of Nrf2 activity. The half-maximal effective concentration (EC50) is a key metric derived from these assays, representing the concentration of a compound that elicits 50% of the maximal response.
While direct head-to-head studies including this compound are limited, the following table summarizes representative EC50 values and observed fold inductions for prominent Nrf2 activators from various studies to provide a basis for comparison. It is important to note that experimental conditions such as cell line, treatment duration, and specific assay reagents can influence these values.
| Nrf2 Activator | Cell Line | Assay Type | EC50 / Effective Concentration | Fold Induction of Nrf2 Activity |
| Cyclo(his-pro) | PC12 | qPCR (Nrf2 target genes) | 50 µM | Significant increase in Nrf2 nuclear translocation and target gene expression[1][2] |
| Sulforaphane | THP-1 derived macrophages | ARE-Luciferase Reporter | ~10 µM | Significant increase in Nrf2/ARE-dependent transcription |
| Dimethyl Fumarate (DMF) | THP-1 derived macrophages | ARE-Luciferase Reporter | ~20 µM | Significant increase in Nrf2/ARE-dependent transcription |
| Bardoxolone Methyl | N2a | Antiviral Assay | IC50: 0.0445 ± 0.0031 µΜ | Potent Nrf2 activation observed |
| Oltipraz | THP-1 derived macrophages | ARE-Luciferase Reporter | ~25 µM | Significant increase in Nrf2/ARE-dependent transcription |
Nrf2 Signaling Pathway and Activator Intervention
The Nrf2 signaling pathway is a critical cellular defense mechanism. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Experimental Workflows
The evaluation of Nrf2 activators typically involves a series of in vitro assays to determine their potency and mechanism of action. A general experimental workflow is outlined below.
Detailed Experimental Protocols
ARE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 pathway.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the Nrf2 activator or vehicle control.
-
Lysis and Luminescence Measurement: After the desired incubation period (e.g., 6-24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the activator concentration to determine the EC50 value.
Western Blot for Nrf2 Nuclear Translocation
This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
-
Cell Treatment: Treat cultured cells with the Nrf2 activator at a predetermined effective concentration for various time points.
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use loading controls such as β-actin or GAPDH for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This method quantifies the upregulation of Nrf2 target genes.
-
Cell Treatment and RNA Extraction: Treat cells with the Nrf2 activator. After the incubation period, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cellular Antioxidant Activity Assay (DCFDA Assay)
This assay measures the ability of an Nrf2 activator to reduce intracellular reactive oxygen species (ROS).
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Treatment: Treat the cells with the Nrf2 activator for a specified period.
-
Induction of Oxidative Stress: Induce oxidative stress in the cells using a ROS-generating agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide).
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized probe (DCF) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Compare the fluorescence intensity in activator-treated cells to that in control cells to determine the reduction in ROS levels.
Conclusion
This compound emerges as a noteworthy Nrf2 activator with demonstrated cytoprotective effects mediated through the Nrf2 signaling pathway.[1][2] While direct quantitative comparisons of potency with other well-established activators like Sulforaphane and Dimethyl Fumarate are not yet extensively documented in head-to-head studies, the available data indicates its ability to induce Nrf2 nuclear translocation and upregulate target gene expression.[1] The experimental protocols provided herein offer a standardized framework for researchers to further characterize and compare the efficacy of this compound and other novel Nrf2 modulators, thereby facilitating the development of new therapeutic strategies for oxidative stress-related diseases.
References
Investigating Off-Target Effects of Cyclo(his-pro) TFA: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the full spectrum of a compound's biological activity is paramount. This guide provides a comparative analysis of Cyclo(his-pro) TFA, examining its known on-target effects and investigating potential off-target interactions. To offer a comprehensive perspective, its performance is benchmarked against other known modulators of its primary signaling pathways: sulforaphane and bardoxolone methyl.
Cyclo(his-pro) (CHP), often supplied as a trifluoroacetate (TFA) salt from purification processes, is a cyclic dipeptide that has garnered interest for its antioxidant and anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] While the TFA counter-ion is generally considered biologically inert at typical experimental concentrations, a thorough investigation of the active molecule's broader pharmacological profile is essential.
On-Target Activity: Nrf2 Activation and NF-κB Inhibition
Cyclo(his-pro) has been shown to trigger the nuclear translocation of Nrf2, a key transcription factor for the antioxidant response. This leads to the upregulation of a suite of protective genes. Concurrently, it inhibits the nuclear accumulation of NF-κB, a central mediator of inflammatory responses. These dual actions make it a compelling candidate for conditions associated with oxidative stress and inflammation.
Comparative Analysis with Alternative Pathway Modulators
To contextualize the activity of Cyclo(his-pro), this guide includes data on two other well-characterized compounds that modulate the Nrf2 and/or NF-κB pathways:
-
Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables, known for its potent Nrf2-activating properties.
-
Bardoxolone methyl: A synthetic triterpenoid and a potent Nrf2 activator that has been investigated in clinical trials.
A direct quantitative comparison of the potency of these compounds is challenging due to variations in experimental systems across published literature. The following table summarizes available data on their activity. It is important to note that these values are not from head-to-head comparisons and should be interpreted with caution.
| Compound | Target Pathway | Assay Type | Cell Line | Potency (IC50/EC50/CC50) | Reference |
| Cyclo(his-pro) | GAPC1 Inhibition | Enzymatic Assay | N/A (Plant Enzyme) | ~200 µM (IC50) | |
| Sulforaphane | Nrf2 Activation | ARE Reporter Assay | Astrocytes | ~3 µM (Effective Conc.) | |
| NF-κB Inhibition | Reporter Gene Assay | HEK293 | Not explicitly inhibitory | ||
| Bardoxolone methyl | Antiviral (RABV) | Antiviral Assay | N2a | 0.0445 ± 0.0031 µM (IC50) | |
| Cytotoxicity | CCK-8 Assay | N2a | 0.78 ± 0.275 μM (CC50) |
Investigation of Off-Target Effects
A critical aspect of preclinical drug development is the assessment of off-target activities to predict potential adverse effects. Despite a comprehensive search of publicly available literature, no dedicated off-target screening data for Cyclo(his-pro) from broad pharmacology panels (e.g., CEREP, Eurofins Safety Panel) or extensive kinase screens has been identified.
The available information points to a potential interaction with the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), with an IC50 of approximately 200 µM for the plant-derived GAPC1, an enzyme that is conserved in humans. Further investigation is required to determine the physiological relevance of this finding in mammalian systems.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a general workflow for assessing Nrf2 activation.
Detailed Experimental Protocols
1. Nrf2 Nuclear Translocation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., PC12 or HepG2) at a suitable density and allow them to adhere overnight. Treat cells with desired concentrations of Cyclo(his-pro), sulforaphane, or bardoxolone methyl for a specified time (e.g., 24 hours).
-
Nuclear and Cytoplasmic Fractionation: Following treatment, wash cells with ice-cold PBS. Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol. This will separate the cytoplasmic and nuclear protein fractions.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA or Bradford protein assay.
-
Western Blotting:
-
Load equal amounts of protein from the nuclear extracts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
2. Antioxidant Response Element (ARE) Reporter Assay
-
Cell Line: Use a cell line stably transfected with a reporter construct containing multiple copies of the ARE driving the expression of a reporter gene (e.g., luciferase). HepG2-ARE-luciferase is a commonly used cell line.
-
Cell Seeding and Treatment: Seed the ARE reporter cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the test compounds (Cyclo(his-pro), sulforaphane, bardoxolone methyl).
-
Luciferase Assay: After the desired incubation period, lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to control for cytotoxicity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
3. NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Pre-treat the cells with the test compounds for a specified duration.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a time known to induce maximal NF-κB translocation (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Conclusion and Future Directions
This compound demonstrates on-target activity consistent with Nrf2 activation and NF-κB inhibition. However, a significant gap in the publicly available data is the lack of comprehensive off-target screening. For a thorough evaluation of its safety and selectivity profile, conducting a broad panel of in vitro pharmacology and kinase assays is highly recommended. Furthermore, direct comparative studies with other Nrf2 activators and NF-κB inhibitors using standardized assays would be invaluable for accurately determining its relative potency and potential therapeutic window. Researchers utilizing Cyclo(his-pro) should be aware of its potential interaction with GAPDH and consider this in their experimental design and interpretation of results.
References
- 1. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Navigating Cyclo(his-pro) Delivery: A Comparative Analysis of Administration Routes
For researchers and drug development professionals, understanding the pharmacokinetic profile of a therapeutic agent is paramount. This guide provides a comparative analysis of the efficacy of different administration routes for Cyclo(his-pro) (CHP), a cyclic dipeptide with neuroprotective and anti-inflammatory properties. By examining key pharmacokinetic parameters and experimental methodologies, this document aims to inform the selection of the most appropriate delivery method for preclinical and clinical research.
Cyclo(his-pro) is a metabolite of thyrotropin-releasing hormone (TRH) that has garnered significant interest for its therapeutic potential in a range of neurological disorders. A critical aspect of harnessing its potential lies in optimizing its delivery to target tissues. This guide synthesizes available data on the oral, intravenous, and intraperitoneal administration of CHP, offering a foundation for informed decision-making in experimental design.
Quantitative Comparison of Administration Routes
| Pharmacokinetic Parameter | Oral (P.O.) | Intravenous (I.V.) | Intraperitoneal (I.P.) |
| Bioavailability | Orally active, but specific percentage not consistently reported. One study in mice noted blood radioactivity levels were approximately 25-50% of those following IV injection. | 100% (by definition) | Significant systemic absorption, but precise bioavailability percentage not detailed in available studies. |
| Peak Plasma Concentration (Cmax) | Lower than I.V. administration. | Highest peak concentration achieved rapidly. | Significant levels detected in serum, but direct comparative Cmax values are not readily available. |
| Time to Peak Concentration (Tmax) | Delayed compared to I.V. administration. | Almost immediate. | Rapid absorption is suggested, but specific Tmax values are not consistently reported. |
| Area Under the Curve (AUC) | Lower than I.V. administration, reflecting less than 100% bioavailability. | Represents the total systemic exposure. | Significant systemic exposure is achieved. |
| Blood-Brain Barrier (BBB) Penetration | Yes, able to cross the BBB.[1][2] | Yes, able to cross the BBB.[1] | Yes, able to cross the BBB.[1] |
| Key Characteristics | Non-invasive, convenient for potential clinical use. Slower onset of action. | Rapid and complete systemic delivery. Bypasses first-pass metabolism. | Commonly used in preclinical animal studies for systemic administration. |
Experimental Protocols
The following are summaries of methodologies from key studies that have investigated the pharmacokinetics of Cyclo(his-pro) following different administration routes.
Oral and Intravenous Administration in Mice
This experimental design is aimed at comparing the systemic absorption and central nervous system penetration of orally and intravenously administered Cyclo(his-pro).
-
Subjects: Adult mice.
-
Test Article: Radioactively labeled Cyclo(his-pro) (e.g., with 125I).
-
Administration:
-
Oral (P.O.): A defined dose of radioactively labeled CHP is administered by gavage.
-
Intravenous (I.V.): A defined dose of radioactively labeled CHP is injected into a tail vein.
-
-
Sample Collection: At predetermined time points (e.g., 15, 30, 60, 90 minutes) post-administration, blood is collected via cardiac puncture. Brain and other tissues (e.g., liver, kidney) are also harvested.
-
Analysis:
-
The radioactivity in blood and tissue homogenates is measured using a gamma counter to determine the concentration of the labeled compound.
-
High-performance liquid chromatography (HPLC) can be used to separate the intact peptide from its metabolites in blood samples.
-
-
Outcome Measures: Comparison of the percentage of administered dose per gram of tissue between the oral and intravenous routes to estimate relative bioavailability and tissue distribution, including brain penetration.
Intraperitoneal Administration in Rodents
This protocol is commonly used in preclinical studies to assess the systemic effects of Cyclo(his-pro) following intraperitoneal delivery.
-
Subjects: Rats or mice.
-
Test Article: Cyclo(his-pro) dissolved in a sterile vehicle (e.g., saline).
-
Administration: A defined dose of the CHP solution is injected into the peritoneal cavity.
-
Sample Collection: Blood samples are collected at various time points post-injection from a suitable site (e.g., tail vein, saphenous vein). Tissues of interest, such as the brain, can also be collected at the end of the study.
-
Analysis: The concentration of CHP in plasma and tissue homogenates is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a specific radioimmunoassay.
-
Outcome Measures: Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time profile. Tissue concentrations provide insights into the distribution of CHP.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating and understanding the action of Cyclo(his-pro), the following diagrams illustrate a typical experimental workflow and a key signaling pathway influenced by this peptide.
Caption: Experimental workflow for comparing Cyclo(his-pro) administration routes.
References
Unraveling the Anorectic Potential of Cyclo(his-pro) and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for effective anorectic compounds is a significant frontier in combating obesity and related metabolic disorders. Among the molecules of interest is Cyclo(his-pro) (CHP), a cyclic dipeptide with a debated role in appetite regulation. This guide provides a comprehensive comparison of the anorectic effects of CHP and its structural analogs, supported by available experimental data, detailed methodologies, and an exploration of the potential signaling pathways involved.
The Enigmatic Anorectic Profile of Cyclo(his-pro)
Cyclo(his-pro) is a metabolite of thyrotropin-releasing hormone (TRH) and has been investigated for its potential as a satiety factor.[1][2] However, the scientific literature presents a conflicting picture of its efficacy in reducing food intake. While some studies suggest that CHP can inhibit food intake, particularly at higher doses, others have failed to demonstrate a significant anorectic effect.[3][4] One study re-evaluating the effects of CHP, including its four stereoisomers, found no significant suppression of food intake in rats.[5] This discrepancy highlights the complexity of CHP's physiological role and underscores the need for further research to elucidate the specific conditions under which it may exert anorectic effects.
Structural Analogs: A Quest for Enhanced Potency
In an effort to enhance its anorectic properties, various structural analogs of Cyclo(his-pro) have been synthesized and tested. However, these efforts have not yet yielded a more potent compound. Research indicates that the anorectic effect of CHP is highly dependent on its specific structural features. Studies on a range of synthetic analogs revealed that none were more potent than the parent compound, and several exhibited comparable but not superior activity. Interestingly, one analog was found to stimulate feeding, suggesting that subtle structural modifications can dramatically alter the compound's effect on appetite.
Comparative Efficacy of Cyclo(his-pro) and its Analogs
Due to the limited and often contradictory data available, a comprehensive quantitative comparison of the anorectic effects of a wide range of Cyclo(his-pro) structural analogs is challenging. The following table summarizes the key findings from available studies.
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effect on Food Intake | Reference |
| Cyclo(L-His-L-Pro) | Rat | Intracerebroventricular (ICV) | 14 - 1000 nmole/rat | No significant suppression | |
| Rat | Intraperitoneal (IP) | 12.5 and 30 µmole/kg | No effect | ||
| Cyclo(D,L-His-D,L-Pro) Stereoisomers | Rat | Intracerebroventricular (ICV) | 100 nmole/rat | No significant suppression | |
| Various Synthetic Analogs | Rat | Intracerebroventricular (ICV) & Systemic Injection | Not specified | None more potent than CHP; one stimulated feeding |
Experimental Protocols for Assessing Anorectic Effects
To ensure reliable and reproducible results in the study of anorectic compounds, standardized experimental protocols are crucial. The following is a detailed methodology for assessing the anorectic effects of peptides like Cyclo(his-pro) and its analogs in a rat model.
Protocol: Intracerebroventricular (ICV) Cannulation and Food Intake Measurement
1. Animals:
-
Male Sprague-Dawley rats (250-300g) are individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Animals have ad libitum access to standard chow and water unless otherwise specified.
2. Stereotaxic Surgery for ICV Cannulation:
-
Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
The animal is placed in a stereotaxic frame, and the skull is exposed.
-
A guide cannula is implanted into the lateral ventricle using predetermined stereotaxic coordinates (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface).
-
The cannula is secured to the skull with dental cement and anchor screws.
-
A dummy cannula is inserted into the guide cannula to maintain patency.
-
Animals are allowed a post-operative recovery period of at least one week.
3. Drug Administration:
-
Test compounds (Cyclo(his-pro) or its analogs) are dissolved in sterile saline or artificial cerebrospinal fluid.
-
On the day of the experiment, the dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted into the guide cannula.
-
A specific volume of the test solution (e.g., 5 µL) is infused over a set period (e.g., 1 minute).
-
Control animals receive an equivalent volume of the vehicle.
4. Food Intake Measurement:
-
Pre-weighed food is provided to the animals immediately after the injection.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.
-
Cumulative food intake is calculated for each time point.
5. Data Analysis:
-
Food intake data are expressed as grams of food consumed.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between different treatment groups.
Experimental workflow for assessing anorectic effects.
Potential Signaling Pathways
The precise signaling pathways through which Cyclo(his-pro) may influence appetite are not yet fully understood. However, research suggests potential interactions with key neurotransmitter systems involved in feeding behavior, particularly the dopaminergic and leptin signaling pathways.
Dopaminergic System Interaction: Some evidence suggests that CHP may act as a dopamine uptake blocker in the hypothalamus. By inhibiting the reuptake of dopamine, CHP could increase dopaminergic signaling in brain regions that regulate food intake and reward. Enhanced dopamine levels are often associated with reduced appetite.
Leptin-like Function: Cyclo(his-pro) has been described as having a "leptin-like function". Leptin, a hormone produced by adipose tissue, acts on the hypothalamus to suppress appetite. The interaction between leptin and the dopamine system is a known mechanism for regulating food intake and reward-seeking behavior. It is hypothesized that CHP might modulate these pathways, potentially by influencing leptin sensitivity or by acting on similar downstream targets.
Hypothesized signaling pathway of Cyclo(his-pro).
Conclusion
The current body of evidence regarding the anorectic effects of Cyclo(his-pro) and its structural analogs is inconclusive. While the molecule holds theoretical promise as a satiety factor, experimental results have been inconsistent. The limited research on its analogs has not yet identified a more potent derivative. The proposed mechanisms of action, involving interactions with the dopaminergic and leptin systems, offer intriguing avenues for future research. However, a more detailed elucidation of these signaling pathways and a systematic investigation of a broader range of structural analogs with comprehensive quantitative data are necessary to fully understand and potentially harness the anorectic potential of this class of compounds. For researchers in drug development, the conflicting data on Cyclo(his-pro) serves as a crucial reminder of the complexities of appetite regulation and the rigorous investigation required to validate novel anorectic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Histidyl proline diketopiperazine (Cyclo [His-Pro]) in eating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the TRH metabolite cyclo(His-Pro) and its analogs on feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-evaluation of histidyl-proline diketopiperazine [cyclo(His-Pro)] effects on food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anorectic testing of the four stereoisomers of cyclo(histidylproline) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(his-pro) TFA: A Comparative Analysis of its Effects on Acetylcholine and Quisqualic Acid Responses
For Researchers, Scientists, and Drug Development Professionals
Cyclo(his-pro) TFA, the trifluoroacetate salt of the cyclic dipeptide Cyclo(his-pro) (CHP), has garnered interest for its neuroprotective and anti-inflammatory properties. This guide provides a comparative analysis of its effects on the cholinergic and glutamatergic systems, specifically focusing on acetylcholine and quisqualic acid responses. Due to the limited direct research on this compound's interaction with these specific neurotransmitter receptors, this guide will detail its known indirect effects and compare them with two well-characterized neuroprotective agents, Riluzole and Edaravone, which have documented activities within these systems.
Modulation of the Cholinergic System: An Indirect Approach
Direct studies on the effect of this compound on acetylcholine receptors are scarce. However, research into the biological activities of its constituent isomers has revealed a potential indirect mechanism of action on the cholinergic system through the modulation of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.
A study investigating the anti-Alzheimer's potential of Cyclo(his-pro) isomers demonstrated that these compounds altered the activity of AChE.[1] While specific quantitative data on the inhibition constants (IC50) were not provided in the initial findings, this suggests that Cyclo(his-pro) could influence the duration and concentration of acetylcholine in the synaptic cleft, thereby affecting cholinergic neurotransmission.
Comparative Analysis with Riluzole and Edaravone
To provide a broader context, the effects of Cyclo(his-pro) on the cholinergic system are compared with those of Riluzole and Edaravone.
| Compound | Mechanism of Action on Cholinergic System | Quantitative Data |
| Cyclo(his-pro) Isomers | Alteration of acetylcholinesterase (AChE) activity.[1] | Specific IC50 values not yet reported. |
| Riluzole | Inhibition of electrically evoked acetylcholine release. | IC50 = 3.3 µM |
| Edaravone | Protection of cholinergic neurons and increase of acetylcholine content in the hippocampus in a rat model of β-amyloid-induced neurotoxicity. | - |
Table 1: Comparison of Effects on the Cholinergic System
Effects on the Glutamatergic System: Focus on Quisqualic Acid Responses
Quisqualic acid is a potent agonist of both ionotropic AMPA receptors and group I metabotropic glutamate receptors (mGluRs).[2] There is currently no direct evidence from published literature to suggest that this compound directly interacts with quisqualic acid-sensitive receptors. The neuroprotective effects of Cyclo(his-pro) are primarily attributed to its anti-inflammatory and antioxidant properties, which can mitigate the downstream consequences of excessive glutamate receptor activation, a phenomenon known as excitotoxicity.
Comparative Analysis with Riluzole and Edaravone
Riluzole and Edaravone, in contrast, have more direct or extensively studied effects on the glutamatergic system, providing a basis for comparison.
| Compound | Mechanism of Action on Glutamatergic System | Quantitative Data |
| This compound | No direct interaction with quisqualic acid receptors has been reported. Its neuroprotective effects may indirectly counteract glutamate-induced excitotoxicity. | - |
| Riluzole | Blocks glutamatergic neurotransmission, in part by inhibiting glutamate release. | - |
| Edaravone | Protects against glutamate-induced neurotoxicity. | Showed a prophylactic effect against 50 µM glutamate-induced neurotoxicity in cultured neurons. |
Table 2: Comparison of Effects on the Glutamatergic System
Experimental Methodologies
This section details the typical experimental protocols used to assess the effects of compounds on acetylcholine and quisqualic acid responses.
Acetylcholinesterase (AChE) Activity Assay
The effect of Cyclo(his-pro) isomers on AChE activity can be determined using a colorimetric assay based on the Ellman method.
Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the AChE activity.
Protocol Outline:
-
Sample Preparation: Prepare solutions of Cyclo(his-pro) isomers at various concentrations.
-
Reaction Mixture: In a 96-well plate, add a phosphate buffer (pH 8.0), DTNB solution, and the test compound (or vehicle control).
-
Enzyme Addition: Add a solution of purified AChE to each well.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.
Electrophysiological Recording of Quisqualic Acid-Induced Currents
The direct effects of a compound on quisqualic acid-sensitive receptors can be assessed using whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices.
Principle: This technique allows for the measurement of ion currents flowing across the cell membrane in response to the application of a receptor agonist like quisqualic acid. A test compound's effect (inhibition or potentiation) on these currents can be quantified.
Protocol Outline:
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices containing neurons that express quisqualic acid-sensitive receptors.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a target neuron.
-
Baseline Recording: Record the baseline membrane current.
-
Agonist Application: Apply a known concentration of quisqualic acid to the cell and record the induced inward current.
-
Compound Application: Pre-incubate the cell with the test compound for a defined period and then co-apply it with quisqualic acid.
-
Data Analysis: Compare the amplitude of the quisqualic acid-induced current in the presence and absence of the test compound to determine the percentage of inhibition or potentiation.
Neurotoxicity Assays
The protective effects of a compound against quisqualic acid-induced excitotoxicity can be evaluated using cell viability assays.
Principle: Excessive stimulation of glutamate receptors by quisqualic acid can lead to neuronal cell death. A neuroprotective compound will increase cell survival in the presence of the excitotoxin.
Protocol Outline:
-
Cell Culture: Plate primary neurons or a neuronal cell line in a multi-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Excitotoxin Challenge: Expose the cells to a toxic concentration of quisqualic acid.
-
Viability Assessment: After an incubation period, assess cell viability using methods such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Data Analysis: Compare the viability of cells treated with the test compound and quisqualic acid to those treated with quisqualic acid alone to determine the neuroprotective effect.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known and potential signaling pathways involved in the actions of Cyclo(his-pro) and the experimental workflow for assessing its effects.
Caption: Potential indirect effect of Cyclo(his-pro) on cholinergic signaling.
Caption: Hypothesized neuroprotective role of Cyclo(his-pro) against excitotoxicity.
Caption: Workflow for determining acetylcholinesterase inhibition.
Conclusion
This compound, through its active component Cyclo(his-pro), exhibits potential for modulating the cholinergic system via the alteration of acetylcholinesterase activity. Its role in directly affecting quisqualic acid responses remains to be elucidated, although its established neuroprotective properties suggest it may counteract the downstream detrimental effects of glutamate excitotoxicity. In comparison, neuroprotective agents like Riluzole and Edaravone have more characterized, albeit different, mechanisms of action on both cholinergic and glutamatergic systems. Further research is warranted to fully delineate the neuropharmacological profile of this compound, which will be crucial for its potential development as a therapeutic agent for neurological disorders.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cyclo(his-pro) TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds like Cyclo(his-pro) TFA. Due to the presence of Trifluoroacetic acid (TFA), a corrosive substance, specific handling and disposal protocols are required. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations.
Chemical and Safety Data Overview
| Compound | Formula | Molecular Weight | Key Hazards |
| This compound | C13H15F3N4O4 | 348.28 g/mol | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1] |
| Trifluoroacetic acid (TFA) | C2HF3O2 | 114.02 g/mol | Corrosive, causes severe skin burns and eye damage, harmful if inhaled |
Note: Trifluoroacetic acid is a common counterion used in the purification of peptides via High-Performance Liquid Chromatography (HPLC).[2] Its presence significantly influences the required disposal protocol.
Experimental Workflow for Disposal
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This involves waste identification, segregation, containerization, and coordination with environmental health and safety personnel.
Detailed Disposal Protocol
The primary principle for disposing of this compound is to never dispose of it down the drain or in regular trash.[3] All waste must be managed in accordance with institutional and local environmental regulations.
1. Waste Identification and Segregation:
-
Waste Characterization: All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, weigh boats), must be classified as hazardous chemical waste.[3]
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[3] Store this waste in a designated and secure area away from general laboratory traffic.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
3. Containerization and Labeling:
-
Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (Cyclo(histidyl-proline) Trifluoroacetate)". The label should also indicate the primary hazards, such as "Corrosive" due to the TFA component.
4. Decontamination of Labware:
-
Any labware or equipment that has come into contact with this compound must be decontaminated.
-
Rinsing Procedure: Triple-rinse the contaminated labware with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: The rinsate from the decontamination process must be collected and treated as hazardous waste. Add the rinsate to the designated this compound waste container.
-
Final Cleaning: After triple-rinsing and collecting the rinsate, the labware can be washed according to standard laboratory procedures.
5. Final Disposal:
-
Storage: Store the sealed and labeled waste container in a designated secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Professional Disposal: The disposal of this chemical waste must be handled by trained professionals. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Ensure all containers are properly sealed and labeled before the scheduled pickup.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and maintaining environmental compliance.
References
Personal protective equipment for handling Cyclo(his-pro) TFA
Essential Safety and Handling Guide for Cyclo(his-pro) TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The primary immediate hazard associated with this compound is the trifluoroacetic acid (TFA) counter-ion, a strong acid that is corrosive and can cause severe skin burns and eye damage[1].
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, particularly in its solid, lyophilized form or when preparing solutions, the following personal protective equipment is mandatory[1][2].
| PPE Category | Specific Requirements | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side-shields. A face shield should be worn if there is a higher risk of splashing[1]. | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes[3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use. | EN 374 | Prevents skin contact with the compound. |
| Body Protection | A laboratory coat or a chemical-resistant apron must be worn. | Standard lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | For operations that may generate dust or aerosols, a suitable respirator (e.g., N95 or higher) should be used in a well-ventilated area or under a fume hood. | NIOSH-approved | Avoids inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the compound in a tightly sealed container in a freezer at or below -20°C. The product may be stable for up to two years at this temperature in powder form.
2. Preparation and Handling:
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid direct contact with skin, eyes, and clothing.
-
When weighing and preparing solutions, use dedicated and clean spatulas and weighing papers to prevent cross-contamination.
-
To reconstitute, use sterile bacteriostatic water or another appropriate solvent. Swirl gently to dissolve; do not shake vigorously.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Spills: For small spills, contain the spill using absorbent materials. For larger spills, evacuate the area and follow institutional emergency procedures. All spill cleanup materials should be treated as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local environmental regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and other disposable materials, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled liquid chemical waste container. Do not dispose of down the drain.
-
Decontamination: Any labware or equipment that has come into contact with the compound must be decontaminated. The rinsate from this process should be collected and treated as hazardous waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Ensure all containers are properly sealed and labeled before pickup.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
